C.I. Reactive red 2
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDJOJCYUSIEY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-86-7 (Parent) | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10889666, DTXSID70924123 | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17804-49-8, 106740-69-6, 12226-03-8 | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Reactive Red 2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of C.I. Reactive Red 2 (CAS Number: 17804-49-8). This monoazo reactive dye is a significant colorant in the textile industry, valued for its ability to form covalent bonds with cellulosic fibers, resulting in excellent wash fastness. While its primary application is in dyeing, an understanding of its chemical behavior, including its tautomeric forms and potential degradation products, is crucial for researchers in material science, environmental science, and toxicology. The inclusion of professionals in drug development in the target audience is noted, although the direct application of this dye in pharmaceuticals is not established; the toxicological aspects related to its metabolic cleavage products may be of interest.
Core Chemical and Physical Properties
This compound, also known by commercial names such as Procion Red MX-5B, is a water-soluble anionic dye.[1] Its vibrant red color is attributed to the conjugated system of the azo chromophore. Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Identifiers | ||
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate | [2][3] |
| C.I. Name | Reactive Red 2 | [2][4] |
| CAS Number | 17804-49-8 | [2][3][4] |
| C.I. Number | 18200 | [4][5] |
| Molecular Information | ||
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2][3][4] |
| Molecular Weight | 615.3 g/mol | [2][3] |
| Physicochemical Properties | ||
| Appearance | Purplish-red powder | [4] |
| Solubility in Water | 60 g/L at 20°C; 160 g/L at 50°C | [1][4] |
| Melting Point | >300°C | [6] |
| Maximum Absorption Wavelength (λmax) | 538 nm | [7][8] |
Chemical Structure and Tautomerism
The chemical structure of this compound is characterized by a phenylazo group attached to a substituted naphthalene ring system, which in turn is linked to a dichlorotriazine reactive group.[2][3] The dichlorotriazine moiety is highly reactive and enables the dye to form covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions.[2]
An important structural feature of this compound is its existence in two tautomeric forms: the azo form and the hydrazone form. This tautomerism involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms.[2] The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH.[9][10] The hydrazone form is often thermodynamically favored.[2]
Caption: Azo-Hydrazone Tautomerism of this compound.
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves two primary reactions: diazotization followed by an azo coupling reaction, and a subsequent condensation reaction.[4]
-
Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[11]
-
Azo Coupling: The freshly prepared diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under alkaline conditions. The alkaline medium activates the H-acid for electrophilic attack by the diazonium salt, leading to the formation of the azo chromophore.[4][11]
-
Condensation: The resulting azo dye intermediate is then condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive dichlorotriazine group to the dye molecule, rendering it capable of forming covalent bonds with fibers.[2][4]
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 4. chiuvention.com [chiuvention.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 7. researchgate.net [researchgate.net]
- 8. aaciaegypt.com [aaciaegypt.com]
- 9. researchgate.net [researchgate.net]
- 10. Relative predominance of azo and hydrazone tautomers of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Red 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Reactive Red 2 (CAS Registry Number: 17804-49-8), a monoazo reactive dye. The document details the chemical properties, synthesis pathway, experimental protocols, and purification methods for this important dye.
Introduction to this compound
This compound is a synthetic dye belonging to the class of reactive dyes, which are characterized by their ability to form covalent bonds with the fibers of textiles, leading to excellent wash fastness. Its chemical formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂ with a molecular weight of 615.34 g/mol .[1] The dye is a purplish-red powder with good solubility in water.[1]
The key functional components of this compound are the azo chromophore (-N=N-), which is responsible for its color, and a dichlorotriazine reactive group, which allows for the covalent attachment to substrates.
Synthesis Pathway
The manufacturing of this compound is a multi-step process that can be broadly divided into three key stages:
-
Diazotization: An aromatic amine, typically an aminobenzenesulfonic acid derivative, is converted into a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), under alkaline conditions to form an aminoazo dye intermediate.
-
Condensation: The aminoazo dye intermediate is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to yield the final this compound dye.
The overall synthesis workflow is depicted in the diagram below.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
The following protocols are representative of the synthesis of this compound and are based on established procedures for similar dichlorotriazinyl azo dyes.
Stage 1: Diazotization of Aromatic Amine
This stage involves the conversion of a primary aromatic amine to its corresponding diazonium salt.
Methodology:
-
A suspension of the aromatic amine (e.g., 2-aminobenzenesulfonic acid, 1.0 equivalent) is prepared in water in a reaction vessel equipped with a stirrer and a cooling system.
-
The suspension is cooled to 0-5°C using an ice bath.
-
Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly to the stirred suspension while maintaining the low temperature.
-
A solution of sodium nitrite (1.0-1.1 equivalents) in water is then added dropwise. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.
-
The reaction mixture is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure the completion of the diazotization reaction. The completion can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
Stage 2: Azo Coupling with H-Acid
The freshly prepared diazonium salt is then coupled with H-acid to form the aminoazo dye intermediate.
Methodology:
-
A solution of H-acid (1.0 equivalent) is prepared in water.
-
The pH of the H-acid solution is adjusted to alkaline conditions (typically pH 8-9) with the addition of a sodium carbonate or sodium hydroxide solution. This activates the H-acid for the electrophilic attack by the diazonium salt.
-
The cold diazonium salt solution from Stage 1 is added slowly to the alkaline H-acid solution while maintaining the temperature at 0-10°C and the alkaline pH.
-
The reaction mixture is stirred for several hours until the coupling reaction is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Stage 3: Condensation with Cyanuric Chloride
The final step is the condensation of the aminoazo dye intermediate with cyanuric chloride.
Methodology:
-
A fine suspension of cyanuric chloride (1.0 equivalent) is prepared in ice-water.
-
The solution of the aminoazo dye intermediate from Stage 2 is added slowly to the cyanuric chloride suspension.
-
The reaction is typically carried out at a low temperature (0-5°C) and under weakly acidic to neutral pH conditions (pH 6-7), which is maintained by the gradual addition of a weak base like sodium bicarbonate.
-
The reaction mixture is stirred for several hours until the condensation is complete.
Purification
The final dye product is typically isolated from the reaction mixture by a process called "salting out".[2]
Methodology:
-
Sodium chloride is added to the reaction mixture to decrease the solubility of the dye, causing it to precipitate.[2]
-
The precipitated dye is collected by filtration.
-
The filter cake is washed with a brine solution to remove impurities.
-
The purified dye is then dried under vacuum.
Data Presentation
The following tables summarize the key reactants and typical reaction conditions for the synthesis of dichlorotriazinyl reactive dyes similar to this compound.
Table 1: Key Reactants and Their Properties
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminobenzenesulfonic Acid | C₆H₇NO₃S | 173.19 | Diazo Component |
| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) | C₁₀H₉NO₇S₂ | 319.31 | Coupling Component |
| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | C₃Cl₃N₃ | 184.41 | Reactive Group |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |
Table 2: Typical Reaction Parameters
| Stage | Parameter | Typical Value/Range |
| Diazotization | Temperature | 0 - 5°C |
| pH | Strongly Acidic | |
| Duration | 30 - 60 minutes | |
| Azo Coupling | Temperature | 0 - 10°C |
| pH | 8 - 9 | |
| Duration | Several hours | |
| Condensation | Temperature | 0 - 5°C |
| pH | 6 - 7 | |
| Duration | Several hours |
Logical Relationships in Synthesis
The synthesis of this compound follows a precise sequence of reactions where the product of one stage becomes the reactant for the next. This logical progression is crucial for the successful formation of the final dye molecule.
Caption: Logical flow of the synthesis process.
References
An In-depth Technical Guide to C.I. Reactive Red 2 (CAS 17804-49-8)
For Researchers, Scientists, and Drug Development Professionals
C.I. Reactive Red 2, also known by trade names such as Procion Red MX-5B, is a monoazo reactive dye.[1][2] Its defining characteristic is the presence of a dichlorotriazine group, which allows it to form covalent bonds with nucleophilic groups found in fibers like the hydroxyl groups of cellulose.[3] This reactivity also makes it a subject of interest for researchers in chemical biology and drug development, as the triazine moiety is a known reactive group that can covalently modify proteins.[4] This guide provides a comprehensive overview of its technical data, experimental protocols, and potential biological relevance.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below. The dye typically appears as a purplish-red or dark red powder.[3][5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 17804-49-8 | [3][6][7] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [5][6][7][8] |
| Molecular Weight | 615.33 g/mol | [5][6][7][8] |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [8] |
| Synonyms | Procion Red MX-5B, Procion Brilliant Red 5BS, Reactive Red 2 | [7][8] |
| Melting Point | >300 °C | [6] |
| Appearance | Red to dark red powder | [3] |
Table 2: Solubility and Spectral Properties
| Property | Value | Source(s) |
| Solubility in Water | 60 g/L at 20°C; 160 g/L at 50°C | [5] |
| λmax (in water) | 538 nm | [6][7][9] |
| Appearance in Solution | Bluish-red aqueous solution | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide standardized procedures for handling and analyzing this compound.
1. Protocol for Preparation of a 1 mM Stock Solution
This procedure details the preparation of a standard aqueous solution for use in various assays.
-
Materials : this compound powder (MW: 615.33), deionized water, analytical balance, 100 mL volumetric flask, magnetic stirrer.
-
Procedure :
-
Accurately weigh 61.53 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water.
-
Stir using a magnetic stirrer until the solid is completely dissolved.
-
Bring the final volume to 100 mL with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution protected from light at 4°C.
-
2. Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity of reactive dyes and studying their stability.[10][11]
-
Objective : To separate the active dye from its hydrolyzed byproducts.
-
Instrumentation : HPLC system with a UV-Vis detector, C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile and water is commonly used. Ion-pair reagents like tetrabutylammonium bromide (TBAB) can be added to the mobile phase to improve the separation of these anionic dyes.[10]
-
Procedure :
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a filtered sample of the this compound solution.
-
Run a linear gradient (e.g., from 10% to 70% acetonitrile over 30 minutes).
-
Monitor the elution profile at the dye's λmax (538 nm).
-
The unhydrolyzed, more reactive form of the dye will typically have a different retention time than its hydrolyzed, less reactive counterpart.
-
Reactivity and Potential Biological Interactions
The reactivity of this compound is centered on its dichlorotriazine ring. This electrophilic moiety can undergo nucleophilic substitution reactions with hydroxyl (-OH), amino (-NH₂), and sulfhydryl (-SH) groups present in proteins and other biomolecules.[4] In its primary application, it reacts with the hydroxyl groups of cellulose fibers. In a biological context, this same reactivity could lead to the covalent modification of proteins, a mechanism of action for many therapeutic agents.
While this compound is not a drug, its potential to act as a covalent modifier makes it a tool for chemical biology research. For instance, it could be used to probe for reactive nucleophilic residues in protein active sites. A hypothetical workflow for screening its effect on enzyme activity is presented below.
Caption: Workflow for an enzyme inhibition assay with this compound.
Toxicology and Safety
From a drug development perspective, understanding a compound's toxicological profile is paramount. Reactive dyes, as a class, are known to be potential sensitizers.
-
Hazards : May cause allergic skin reactions and serious eye irritation.[12] Inhalation of the dust may lead to allergy or asthma-like symptoms.[12]
-
Mechanism of Toxicity : Azo dyes can be metabolized, sometimes by intestinal microbiota, into aromatic amines.[4] Some aromatic amines are known or suspected carcinogens.[4] The allergenic activity is often attributed to the dye's ability to react with and modify host proteins, forming haptens that can trigger an immune response.[4]
-
Handling Precautions : Due to its potential as a sensitizer and irritant, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated, should always be used.[12][13] Handle in a well-ventilated area.[12]
The logical relationship between the dye's chemical nature and its potential biological effects is outlined in the following diagram.
References
- 1. alkalisci.com [alkalisci.com]
- 2. Reactive Red 2 | 12226-03-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Procion Red MX-5B Dye content 40 17804-49-8 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
- 11. journals.najah.edu [journals.najah.edu]
- 12. echemi.com [echemi.com]
- 13. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
C.I. Reactive Red 2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, applications, and experimental protocols related to C.I. Reactive Red 2, a widely used monoazo reactive dye.
Core Chemical and Physical Properties
This compound, also known by synonyms such as Procion Brilliant Red 5BS and Procion Red MX-5B, is a synthetic dye valued for its vibrant color and ability to form covalent bonds with various substrates.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1][3][4] |
| Molecular Weight | 615.3 g/mol | [1] |
| CAS Number | 17804-49-8 | [1] |
| Appearance | Purplish-red powder | [3] |
| Solubility in Water | 60 g/L at 20°C; 160 g/L at 50°C | [3] |
| λmax | 538 nm |
Applications in Research and Industry
This compound has primary applications in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as protein fibers like wool and silk.[3] Its reactive dichlorotriazine group allows it to form strong, covalent bonds with the hydroxyl or amino groups of these fibers, resulting in excellent wash fastness.
In the realm of biological research, its synonym Procion Red MX-5B has been utilized for the visualization of the osteocyte canalicular system.[2] Additionally, it has been employed as an adsorbate in biosorption studies involving microorganisms like Bacillus subtilis.
Experimental Protocol: Textile Dyeing with this compound
The following is a detailed methodology for the exhaust dyeing of cotton fabric with this compound. This process involves the exhaustion of the dye onto the fiber, followed by a fixation step to create a permanent covalent bond.
Materials and Reagents:
-
This compound
-
Cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid
-
Soaping agent
-
Deionized water
Procedure:
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) of 1:20.
-
Add a sequestering agent to complex any interfering metal ions in the water.
-
Add sodium chloride or Glauber's salt to the dyebath. The salt acts as an electrolyte to promote the exhaustion of the dye onto the cotton fibers.
-
-
Dyeing (Exhaustion):
-
Introduce the cotton fabric into the dyebath at room temperature.
-
Add the pre-dissolved this compound dye to the bath.
-
Run the dyeing machine for 30-45 minutes to allow for the even distribution and exhaustion of the dye onto the fabric.
-
-
Fixation:
-
Gradually add a solution of sodium carbonate to the dyebath to raise the pH to approximately 10.5-11.5. This alkaline condition facilitates the chemical reaction between the reactive dye and the hydroxyl groups of the cellulose in the cotton.
-
Continue the dyeing process for another 45-60 minutes to ensure complete fixation of the dye.
-
-
Washing and Soaping:
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water to remove unfixed dye and excess alkali.
-
Perform a soaping treatment at or near boiling temperature with a suitable soaping agent. This step is crucial for removing any hydrolyzed dye and improving the final wash fastness of the fabric.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Neutralization and Drying:
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Rinse again with water.
-
Dry the dyed fabric.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.
Safety and Handling
This compound is an irritant and may cause sensitization by inhalation and skin contact. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, in a well-ventilated area. Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
Analysis of C.I. Reactive Red 2 Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of degradation products of C.I. Reactive Red 2, a widely used azo dye in the textile industry. The presence of such dyes and their breakdown products in industrial effluents is a significant environmental and health concern. For professionals in drug development, understanding the analytical techniques and toxicological profiles of these xenobiotic compounds and their metabolites is pertinent to the broader fields of toxicology and impurity analysis. This document details the common degradation pathways, analytical methodologies for product identification and quantification, and the toxicological implications of the resulting compounds.
Degradation of this compound
This compound is a monoazo dye characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which is the primary target for degradation processes. The degradation of this dye can be achieved through various physical, chemical, and biological methods, each leading to a distinct set of degradation products.
Common Degradation Methods:
-
Advanced Oxidation Processes (AOPs): These methods, including Fenton, photo-Fenton, and ozonation, utilize highly reactive hydroxyl radicals (•OH) to break down the dye molecule. Photocatalysis using semiconductors like TiO2 is also a prominent AOP for dye degradation.[1]
-
Microbial Degradation: Various microorganisms, including bacteria, fungi, and algae, can decolorize and degrade azo dyes.[2] This process often involves an initial anaerobic reduction of the azo bond by azoreductase enzymes, followed by the aerobic degradation of the resulting aromatic amines.[2]
-
Reductive Cleavage: Chemical reduction, for instance using sodium dithionite, can cleave the azo bond, leading to the formation of aromatic amines.[3]
The primary degradation pathway for azo dyes like this compound involves the cleavage of the azo bond. This results in the formation of smaller, often colorless, aromatic amines. Further degradation can lead to the opening of these aromatic rings and eventual mineralization into simpler inorganic compounds like CO2, H2O, and inorganic ions.
Quantitative Analysis of Degradation Products
A critical aspect of studying dye degradation is the identification and quantification of the resulting byproducts. This information is essential for assessing the effectiveness of the treatment process and the toxicity of the treated effluent.
Table 1: Identified Degradation Products of Reactive Azo Dyes (including potential products for this compound)
| Degradation Method | Potential Degradation Product | Analytical Method | Reference |
| Reductive Cleavage | 2-amino-naphthalene-1-sulfonic acid | LC-ESI-MS/MS | [3] |
| Reductive Cleavage | 2-amino-naphthalene-1,5-disulfonic acid | LC-ESI-MS/MS | [3] |
| Ozonation | Phenol | HPLC/MS | [4][5] |
| Ozonation | 1,2-dihydroxysulfobenzene | HPLC/MS | [4][5] |
| Ozonation | 1-hydroxysulfonbenzene | HPLC/MS | [4][5] |
| Ozonation | Oxalic acid | HPIC | [4][5] |
| Ozonation | Formic acid | HPIC | [4][5] |
| Photooxidation | 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid | GC-MS | [6] |
| Photooxidation | N-(3,4-bis-hydroxymethyl-phenyl)-acetamide | GC-MS | [6] |
| Photooxidation | Phthalic acid | GC-MS | [6] |
Note: Quantitative data for specific concentrations of this compound degradation products is scarce in publicly available literature. The products listed are based on studies of similar reactive azo dyes and serve as a guide for expected byproducts.
Experimental Protocols
Accurate analysis of degradation products relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques used in the study of this compound degradation.
Sample Preparation for Analysis
Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest.
For HPLC and LC-MS Analysis:
-
Filtration: Centrifuge the degraded dye solution to remove any suspended solids or microbial biomass. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Solid-Phase Extraction (SPE): For concentrating analytes and removing interfering matrix components, SPE can be employed. The choice of sorbent (e.g., C18) will depend on the polarity of the target analytes.
-
Solvent Evaporation and Reconstitution: The eluate from SPE can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase) for analysis.
For GC-MS Analysis:
-
Liquid-Liquid Extraction (LLE): Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to transfer the analytes into the organic phase.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Derivatization (Optional): For non-volatile or highly polar analytes, derivatization may be necessary to increase their volatility for GC analysis.
-
Concentration: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
HPLC-DAD is a versatile technique for separating and quantifying both the parent dye and its degradation products.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Injection Volume: 10-20 µL.
-
Detection: The DAD allows for monitoring at multiple wavelengths simultaneously. The wavelength of maximum absorbance (λmax) for this compound and the expected absorption maxima of its aromatic amine degradation products should be used for quantification.[7]
-
Quantification: External calibration curves are generated using standard solutions of the parent dye and, if available, the identified degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and quantification of degradation products, providing molecular weight and structural information.
-
Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used for the analysis of polar dye degradation products.[3]
-
Chromatographic Conditions: Similar to HPLC-DAD, a C18 column with a gradient of water/acetonitrile or water/methanol, often with the addition of formic acid to improve ionization, is typically used.[3]
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the nature of the analytes.
-
Scan Mode: Full scan mode is used for identifying unknown compounds, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used for targeted quantification of known degradation products.
-
MS/MS Fragmentation: For structural elucidation, tandem mass spectrometry is used to fragment the parent ions and analyze the resulting product ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile and semi-volatile degradation products, such as some aromatic amines.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron ionization (EI) is the most common ionization technique.
-
Scan Mode: Full scan mode is used for identification, and SIM mode is used for quantification.
-
Identification: Mass spectra of the detected peaks are compared with libraries of known compounds (e.g., NIST library) for identification.
-
Visualization of Degradation and Analytical Workflows
Degradation Pathway
The following diagram illustrates a generalized degradation pathway for this compound, leading to the formation of aromatic amines and subsequent mineralization.
References
- 1. Degradation of this compound through photocatalysis coupled with water jet cavitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decomposition pathways and reaction intermediate formation of the purified, hydrolyzed azo reactive dye C.I. Reactive Red 120 during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. hitachi-hightech.com [hitachi-hightech.com]
Covalent bonding mechanism of C.I. Reactive Red 2 with cellulose
An In-depth Technical Guide to the Covalent Bonding Mechanism of C.I. Reactive Red 2 with Cellulose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent bonding mechanism of this compound with cellulose. It details the underlying chemical principles, experimental methodologies for characterization, and quantitative data on the factors influencing the reaction.
Introduction
This compound is a monoazo dye containing a dichlorotriazine reactive group.[1][2] This reactive group enables the dye to form a stable covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton, under alkaline conditions.[3][4] This covalent fixation is responsible for the high wash fastness of reactive dyes.[5] The dyeing process, however, is a complex interplay of dye exhaustion onto the fiber and subsequent fixation, which is in competition with the hydrolysis of the dye.[6][7] Understanding and optimizing these processes are critical for efficient and effective dyeing.
The Covalent Bonding Mechanism
The fundamental reaction between this compound and cellulose is a nucleophilic substitution reaction.[8][9] The process can be broken down into the following key stages:
-
Exhaustion: In a neutral dyebath, the anionic reactive dye molecules are adsorbed onto the surface of the cellulose fibers. This process is facilitated by the addition of an electrolyte, typically sodium chloride or sodium sulfate, which helps to overcome the electrostatic repulsion between the negatively charged dye anions and the cellulose surface in water.[7]
-
Fixation: The addition of an alkali, such as sodium carbonate or sodium hydroxide, raises the pH of the dyebath.[6] This high pH environment catalyzes the ionization of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10] These cellulosate anions then attack the electron-deficient carbon atom of the dichlorotriazine ring on the this compound molecule, displacing one of the chlorine atoms and forming a stable ether linkage (covalent bond).[4][10]
-
Hydrolysis (Competing Reaction): Concurrently with the fixation reaction, the reactive dye can also react with hydroxide ions (OH⁻) from the water in the alkaline dyebath.[7] This results in the hydrolysis of the dye, where a chlorine atom is replaced by a hydroxyl group. The hydrolyzed dye is no longer able to react with the cellulose fiber and is washed away during the rinsing process, leading to a loss of dye and reduced fixation efficiency.[6]
Mandatory Visualization:
Caption: Reaction pathways for this compound with cellulose and water.
Experimental Protocols
Exhaust Dyeing of Cellulose with this compound
This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound using the exhaust method.
Materials:
-
This compound dye
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Wetting agent
-
Laboratory dyeing machine (e.g., oscillating or rotating type)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound.
-
Set up the dyebath in the dyeing machine with the required amount of water to achieve the desired liquor ratio (e.g., 1:20).[3]
-
Add the wetting agent and the pre-weighed cotton fabric to the dyebath.
-
Run the machine for 5-10 minutes at room temperature to ensure thorough wetting of the fabric.
-
Add the calculated amount of this compound dye solution to the dyebath.
-
After 10-15 minutes, add the required amount of electrolyte (e.g., 30-70 g/L NaCl) in portions over 10-15 minutes.[3][11]
-
Raise the temperature of the dyebath to the desired fixation temperature (e.g., 40-60°C) and run for the exhaustion period (e.g., 30-45 minutes).[3][11]
-
Add the required amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to initiate fixation.[3]
-
Continue the dyeing process at the fixation temperature for the specified duration (e.g., 40-60 minutes).[3]
-
After dyeing, cool the dyebath and remove the fabric.
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Soap the fabric at the boil with a non-ionic detergent to remove any unfixed and hydrolyzed dye.
-
Rinse the fabric again with hot and then cold water.
-
Dry the fabric.
Determination of Dye Exhaustion and Fixation
Procedure:
-
Exhaustion (%E):
-
Take an aliquot of the dyebath solution before adding the fabric (initial concentration, C₀) and after the exhaustion step but before adding the alkali (final concentration, C₁).
-
Measure the absorbance of both solutions at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.
-
Calculate the percentage of exhaustion using the following formula: %E = [(C₀ - C₁) / C₀] * 100
-
-
Fixation (%F):
-
Collect the dyebath after fixation and all the rinsing and soaping liquors.
-
Measure the total concentration of unfixed and hydrolyzed dye (C₂) in the combined liquors.
-
Alternatively, the amount of fixed dye can be determined by dissolving a known weight of the dyed fabric in a solvent (e.g., 70% sulfuric acid) and measuring the absorbance.[5]
-
Calculate the percentage of fixation using the following formula: %F = [((C₀ - C₁) - C₂) / (C₀ - C₁)] * 100
-
Mandatory Visualization:
Caption: Workflow for dyeing cellulose and subsequent analysis.
Quantitative Data
The efficiency of the covalent bonding of this compound with cellulose is influenced by several key parameters. The following table summarizes the typical effects of these parameters on dye exhaustion and fixation.
| Parameter | Condition | Effect on Exhaustion | Effect on Fixation | Reference(s) |
| Temperature | Increasing from 30°C to 70°C | Generally increases | Increases significantly, then may slightly decrease at very high temperatures due to increased hydrolysis | [6] |
| pH (Alkali Concentration) | Increasing pH from neutral to ~11 | Minimal direct effect | Increases significantly as more cellulosate anions are formed | [6] |
| Electrolyte Concentration | Increasing NaCl from 0 to 70 g/L | Increases significantly by reducing electrostatic repulsion | Indirectly increases by promoting higher exhaustion | [11] |
| Dyeing Time | Increasing time for exhaustion and fixation | Increases and then plateaus | Increases with time until most of the reactive sites have reacted | [6] |
| Liquor Ratio | Increasing liquor ratio (e.g., 1:10 to 1:30) | Decreases due to lower dye concentration | Decreases as a result of lower exhaustion | [6] |
Analytical Characterization of the Covalent Bond
Several analytical techniques can be employed to confirm the formation of the covalent bond between this compound and cellulose:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the dye-cellulose adduct. The formation of the ether linkage (C-O-C) between the dye and cellulose can be observed.[12][13]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental and chemical state information. It can be used to detect the presence of elements specific to the dye (e.g., nitrogen, sulfur) on the surface of the washed cellulose fiber, confirming the presence of the dye.[12][14] Changes in the C1s and O1s spectra can also indicate the formation of the covalent bond.[12]
-
Solvent Extraction: A rigorous extraction of the dyed fabric with a strong solvent for the dye (e.g., boiling dimethylformamide) can be used to differentiate between covalently bonded dye and physically adsorbed dye.[1] Covalently bonded dye will not be extracted.
Conclusion
The covalent bonding of this compound with cellulose is a well-established but complex process governed by the principles of nucleophilic substitution. The efficiency of this reaction is highly dependent on the careful control of dyeing parameters such as temperature, pH, electrolyte concentration, and time to maximize fixation while minimizing the competing hydrolysis reaction. The use of analytical techniques like FTIR and XPS provides definitive evidence of the formation of the stable covalent bond, which is the hallmark of reactive dye chemistry and the key to their excellent fastness properties. This guide provides a foundational understanding for researchers and professionals working with reactive dyes and cellulosic substrates.
References
- 1. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. textilestudycenter.com [textilestudycenter.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Dyeing and Characterization of Cellulose Powder Developed from Waste Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Quantum Chemical Insights into C.I. Reactive Red 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical studies to the analysis of C.I. Reactive Red 2, a monochlorotriazine reactive azo dye. Drawing upon established computational methodologies and findings from related azo dye research, this document outlines the theoretical framework, experimental and computational protocols, and key data points relevant to understanding the molecular properties and reactivity of this important industrial colorant. While direct, in-depth quantum chemical studies specifically on this compound are not extensively available in public literature, this guide synthesizes analogous research to present a robust analytical approach.
Molecular Properties and Structure
This compound (CAS Registry Number: 17804-49-8) is characterized by its single azo bond (-N=N-) chromophore, which is part of an extended delocalized system involving aromatic rings.[1][2] The molecule also contains a reactive dichlorotriazine group, enabling it to form covalent bonds with fibers like cotton.[3] The molecular formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂ with a molecular weight of 615.34 g/mol .[2][4]
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2][4] |
| Molecular Weight | 615.34 g/mol | [2][4] |
| CAS Registry No. | 17804-49-8 | [2][4] |
| Class | Single azo | [2] |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [4] |
| Solubility in Water (20°C) | 60 g/L | [2] |
| Solubility in Water (50°C) | 160 g/L | [2] |
Computational Methodology: A Practical Protocol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectral properties of dye molecules.[5][6] The following protocol outlines a standard approach for the computational analysis of this compound.
Geometry Optimization and Frequency Calculations
-
Initial Structure Preparation : The 3D structure of this compound is constructed using molecular modeling software.
-
Method and Basis Set Selection : A common and effective combination for organic dyes is the B3LYP functional with the 6-31G(d) basis set.[7]
-
Optimization : The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Analysis : Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.[7]
Electronic and Reactivity Descriptor Calculations
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[5]
-
Global Reactivity Descriptors : Parameters such as chemical potential, global hardness, softness, and the global electrophilicity index are derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[5]
-
Electrostatic Potential (ESP) Mapping : An ESP map is generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7]
-
Fukui Functions : These are calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.[1]
Simulation of Spectra
-
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, which can be compared with experimental UV-Vis data to validate the computational model.
-
IR Spectra : As mentioned, theoretical IR spectra are obtained from frequency calculations and can be compared with experimental Fourier-Transform Infrared (FTIR) spectra.[7]
Key Quantum Chemical Data from Analogous Systems
While specific quantitative data for this compound is scarce, studies on similar azo dyes provide valuable benchmarks.
Table 2: Representative Quantum Chemical Data for Azo Dyes from DFT Studies
| Parameter | Typical Value Range | Significance | Reference |
| HOMO Energy | -5 to -7 eV | Electron-donating ability | [5] |
| LUMO Energy | -1 to -3 eV | Electron-accepting ability | [5] |
| HOMO-LUMO Gap | 2 to 4 eV | Chemical reactivity, stability | [5] |
| Dipole Moment | 5 to 15 Debye | Polarity, intermolecular interactions | [5] |
Reaction Pathways and Degradation Mechanisms
Quantum chemical studies are instrumental in elucidating the mechanisms of dye degradation, such as hydrolysis and oxidation.
Hydrolysis
Reactive dyes like this compound can undergo hydrolysis, where the reactive group reacts with water instead of the fiber, leading to an inactive form of the dye.[8] Computational studies can model the reaction pathway of hydrolysis, identifying transition states and calculating activation energies to understand the kinetics of this undesirable side reaction.[8]
Caption: Proposed hydrolysis pathway of this compound.
Oxidative Degradation
Advanced Oxidation Processes (AOPs) are often used to treat wastewater containing azo dyes.[9][10] These processes generate highly reactive species like hydroxyl radicals (•OH), which attack the dye molecule. Computational studies can model the interaction of these radicals with the dye, predicting the most susceptible sites for attack and elucidating the subsequent bond cleavage and degradation cascade.[6][11]
Caption: Logical workflow for the oxidative degradation of this compound.
Molecular Docking and Biological Interactions
For applications in drug development or to understand the biological impact of dyes, molecular docking simulations can be employed. These studies predict the binding affinity and interaction modes of the dye with biological macromolecules, such as enzymes.[12][13] For instance, the interaction of azo dyes with azoreductase enzymes, which are involved in their biodegradation, can be modeled to understand the structural features that influence their degradation.[13]
Caption: Experimental workflow for molecular docking of this compound.
Conclusion
Quantum chemical studies offer a powerful, atomistic-level understanding of the properties and reactivity of this compound. By employing methodologies such as DFT and molecular docking, researchers can predict its electronic and spectral characteristics, elucidate reaction mechanisms for its application and degradation, and assess its potential biological interactions. This in-silico approach provides invaluable insights that can guide the optimization of dyeing processes, the development of effective wastewater treatment strategies, and the assessment of the environmental and biological impact of this widely used dye.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling the oxidative degradation of azo dyes: A density functional theory study | AVESİS [avesis.marmara.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. irjet.net [irjet.net]
- 9. Chemical oxidation of C. I. Reactive Red 2 using Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Computational Study of the Mechanistic Pathway Of Hydroxyl Radical-Initiated Degradation of Disperse Red 73 Dye [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Molecular dynamics study of biodegradation of azo dyes via their interactions with AzrC azoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of C.I. Reactive Red 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Reactive Red 2 (CAS No. 17804-49-8), a dichlorotriazine monoazo reactive dye. This document summarizes the available quantitative solubility data, offers a detailed experimental protocol for determining solubility in various solvents, and presents a logical workflow for this determination. Given the limited publicly available data on its solubility in organic solvents, this guide equips researchers with the methodology to generate this critical data in-house.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 60 | [1] |
| Water | 50 | 160 | [1] |
| Ethanol | Ambient | Data not available | |
| Methanol | Ambient | Data not available | |
| Acetone | Ambient | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Ambient | Data not available | |
| Dimethylformamide (DMF) | Ambient | Data not available |
Note: The high solubility of reactive dyes like this compound in water is primarily attributed to the presence of multiple sulfonate (-SO₃Na) groups in their molecular structure, which enhance their hydrophilicity.[2] The solubility in aqueous solutions is known to be influenced by factors such as temperature and the concentration of electrolytes.[3][4]
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of this compound in a solvent of interest. This procedure is based on the widely recognized equilibrium shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry, a standard technique for analyzing colored compounds.[5][6][7] For aqueous solutions, this method aligns with the principles outlined in OECD Test Guideline 105.[8][9][10][11][12]
Materials and Equipment
-
This compound (purified)
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Conical flasks or screw-cap vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible membrane)
-
UV-Vis spectrophotometer and cuvettes
Methodology
Step 1: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 100 mg/L).
-
Create a Series of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The solvent itself should be used as the blank.
-
Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99 for an accurate curve.
Step 2: Preparation of Saturated Solution
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a conical flask or vial. The amount should be more than what is expected to dissolve to ensure that a saturated solution is formed.
-
Agitation: Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined by preliminary tests.[8]
Step 3: Sample Analysis
-
Sample Collection and Filtration: Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let undissolved solids settle. Carefully draw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the previously prepared calibration curve. It is crucial to record the dilution factor precisely.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
Step 4: Calculation of Solubility
-
Determine Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample from its measured absorbance.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining dye solubility.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy this compound | 17804-49-8 [smolecule.com]
- 3. fnatchem.com [fnatchem.com]
- 4. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 6. store.astm.org [store.astm.org]
- 7. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. filab.fr [filab.fr]
An In-depth Technical Guide to the Photochemical Properties of C.I. Reactive Red 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical properties of C.I. Reactive Red 2, a widely used monoazo reactive dye. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the dye's interaction with light. This document summarizes available data, outlines experimental protocols for key analyses, and provides visualizations of relevant processes.
Introduction to this compound
This compound is a synthetic dye belonging to the single azo class.[1] It is characterized by the presence of a dichlorotriazine reactive group, which allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose fibers.[2] Its chemical structure and properties are summarized in Table 1.
Table 1: General Properties of this compound
| Property | Value |
| C.I. Name | Reactive Red 2[1] |
| C.I. Number | 18200[1] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂[1][3] |
| Molecular Weight | 615.34 g/mol [1][3] |
| CAS Registry Number | 17804-49-8[1][3] |
| λmax | 538 nm[4] |
Core Photochemical Processes
The interaction of this compound with light can induce several photochemical processes, primarily photodegradation, which leads to the loss of color, a phenomenon known as photofading. The fundamental steps involve the absorption of photons, leading to an excited state, which can then undergo various chemical reactions.
The primary mechanism for the photofading of azo dyes involves either photo-oxidation or photo-reduction.[5] Photo-oxidation is often mediated by reactive oxygen species (ROS) such as singlet oxygen or superoxide radicals, while photo-reduction can lead to the cleavage of the azo bond.[5] For azo dyes, visible light is often the dominant factor in fading, and the presence of oxygen is critical for this process.[5]
Quantitative Photochemical Data
Photodegradation Kinetics:
The photodegradation of this compound in the presence of a photocatalyst like TiO₂ has been shown to follow pseudo-first-order kinetics.[6] This is a common observation for the photocatalytic degradation of many dyes.[6][8] The degradation rate can be influenced by various factors as detailed below.
Factors Influencing Photodegradation:
The rate of photodegradation of reactive azo dyes is significantly affected by several experimental parameters. While specific quantitative data for the direct photolysis of this compound is scarce, the general trends observed for similar dyes are summarized in Table 2.
Table 2: Influence of Key Parameters on the Photodegradation of Reactive Azo Dyes
| Parameter | General Effect on Photodegradation Rate | References |
| pH | The effect is dye-specific. For some reactive azo dyes, acidic conditions enhance degradation, while for others, alkaline conditions are more favorable. The pH can influence the surface charge of the dye molecule and the generation of reactive species. | [9][10][11] |
| Initial Dye Concentration | Generally, an increase in dye concentration leads to a decrease in the degradation rate. This is often attributed to the "inner filter effect," where a higher concentration of dye molecules absorbs a significant portion of the light, preventing it from reaching other dye molecules or the photocatalyst surface. | [12][13] |
| Light Wavelength and Intensity | Higher energy light (e.g., UV-C) is generally more effective in inducing direct photolysis than lower energy light (e.g., UV-A or visible light). Increased light intensity generally leads to a higher rate of degradation. | [12] |
| Presence of Oxygen | Oxygen is often crucial for the photo-oxidative degradation pathway of azo dyes, particularly when exposed to visible light. | [5] |
Experimental Protocols
Detailed experimental protocols for determining the photochemical properties of dyes are essential for reproducible research. The following sections outline methodologies for key experiments.
Direct Photolysis (Photofading) Experiment
This protocol describes a general procedure for studying the direct photolysis of a reactive dye in an aqueous solution.
Objective: To determine the rate of photofading of this compound under controlled irradiation.
Materials and Equipment:
-
This compound
-
Deionized water
-
pH meter and buffers
-
Quartz cuvettes or a photoreactor with a quartz window
-
A light source with a controlled wavelength and intensity output (e.g., a xenon lamp with appropriate filters or a specific wavelength UV lamp)
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of solutions of known concentrations. Adjust the pH of the solutions to the desired value using appropriate buffers.
-
Experimental Setup: Place a known volume of the dye solution into a quartz cuvette or photoreactor. The setup should allow for constant stirring and temperature control. The light source should be positioned at a fixed distance from the sample to ensure consistent irradiation.
-
Irradiation: Begin irradiating the solution. At regular time intervals, withdraw a small aliquot of the solution for analysis.
-
Analysis: Measure the absorbance of the collected aliquots at the λmax of the dye (538 nm for this compound) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the concentration of the dye (or absorbance) as a function of irradiation time. From this data, the reaction kinetics (e.g., pseudo-first-order rate constant) can be determined.
Determination of Photodegradation Quantum Yield
The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules degraded per photon absorbed.
Objective: To determine the photodegradation quantum yield of this compound.
Materials and Equipment:
-
Same as for the direct photolysis experiment.
-
Chemical actinometer (e.g., ferrioxalate for UV range, or a well-characterized dye for the visible range).
-
Monochromatic light source or a broadband source with a well-characterized spectral output.
-
Radiometer or photodiode to measure light intensity.
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution for a known period and measuring the extent of the photochemical reaction.
-
Dye Irradiation: Irradiate a solution of this compound of known concentration and absorbance at the irradiation wavelength under the same conditions as the actinometry.
-
Measure Degradation: Determine the number of dye molecules degraded over a specific time period by measuring the change in concentration using UV-Vis spectrophotometry.
-
Calculate Quantum Yield: The quantum yield (Φ) can be calculated using the following equation:
Φ = (Number of molecules degraded) / (Number of photons absorbed)
The number of photons absorbed can be determined from the photon flux and the absorbance of the dye solution.
Photodegradation Pathways and Products
The photodegradation of azo dyes can proceed through several pathways, leading to a variety of smaller molecules. The initial and most significant step is often the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. This can be followed by the degradation of the resulting aromatic amines and other intermediates.
For dichlorotriazine reactive dyes, hydrolysis of the chloro-substituents on the triazine ring can also occur, especially under alkaline conditions.[2]
Identification of Intermediates and Final Products:
Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the intermediates and final products of photodegradation.[1][14] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to monitor changes in the functional groups of the dye molecule during degradation.
Conclusion
While this compound is a commercially significant dye, detailed information regarding its direct photochemical properties, particularly its quantum yield of photodegradation, is not extensively documented in publicly available scientific literature. The majority of research has been directed towards its removal from wastewater using photocatalytic methods.
This guide has provided an overview of the expected photochemical behavior of this compound based on the known properties of similar reactive azo dyes. The experimental protocols outlined here offer a foundation for researchers to conduct their own investigations into the specific photochemical characteristics of this dye. Further research into the direct photolysis of this compound is necessary to fill the existing knowledge gaps and to provide a more complete understanding of its environmental fate and stability in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 3. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thescipub.com [thescipub.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to C.I. Reactive Red 2
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of C.I. Reactive Red 2, a widely used monoazo reactive dye. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Chemical Identity and Synonyms
This compound is a synthetic dye belonging to the reactive class, meaning it forms a covalent bond with the substrate it is applied to, leading to excellent fastness properties.[1][2]
| Property | Value |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[1][3] |
| C.I. Name | This compound, C.I. 18200[4] |
| CAS Numbers | 17804-49-8, 12226-03-8[4] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂[1] |
| Molecular Weight | 615.33 g/mol [5] |
A variety of synonyms and trade names are used for this compound in commercial and academic contexts. A non-exhaustive list is provided below.
| Synonyms and Trade Names |
| Procion Red MX-5B[5][6] |
| Reactive brilliant Red X-3B[4] |
| Brilliant Red X-3B[4] |
| Procion Brilliant Red 5BS[3] |
| Chemictive Brilliant Red 5B[3] |
| Procion Brilliant Red M 5B[3] |
| Reactive Brilliant Red 5SKH[3] |
| Mikacion Brilliant Red 5BS[3] |
| Red X-3B[6] |
| Brill. Red X-3B[6] |
| Reactive Brilliant Red 5bs[6] |
| Reactive brilliant red K-3B[6] |
| Pidictive Red C4B[4] |
| Reactive Red M5B[4] |
| Reactive Red MX-5B[4] |
Physicochemical and Technical Data
The utility of a reactive dye is determined by its physical and chemical properties, particularly its solubility and fastness to various environmental factors.
Solubility
The solubility of this compound in water is temperature-dependent.
| Temperature (°C) | Solubility (g/L) |
| 20 | 60[4] |
| 50 | 160[4] |
Absorption Spectrum
This compound exhibits tautomerism, existing in both azo and hydrazone forms, which influences its absorption spectrum. The azo form typically absorbs in the range of 400-440 nm, while the hydrazone form absorbs between 475-510 nm.[5] The maximum absorbance (λmax) has been reported to be 538 nm.[5]
Fastness Properties
The fastness properties of this compound on cellulosic fibers are generally good, a characteristic of reactive dyes due to the formation of covalent bonds with the fiber.[2] The following table summarizes the ISO fastness ratings.
| Fastness Test | Rating |
| Light Fastness | 4[4] |
| Oxygen Bleaching | 2 (Light blue)[4] |
| Perspiration | 4-5[4] |
| Soaping (Fading) | 3-4[4] |
| Soaping (Staining) | 4[4] |
Note: The ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application in dyeing cellulosic fibers.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves diazotization, azo coupling, and a condensation reaction.[4]
Step 1: Diazotization of Aniline
-
Dissolve aniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt of aniline.
Step 2: Azo Coupling
-
Prepare a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in an alkaline solution (e.g., sodium carbonate).
-
Slowly add the previously prepared diazonium salt solution to the H-acid solution while maintaining alkaline conditions to facilitate the coupling reaction, forming a monoazo dye intermediate.
Step 3: Condensation with Cyanuric Chloride
-
Dissolve the monoazo dye intermediate in a suitable solvent.
-
Add a solution of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to the dye solution.
-
Control the reaction conditions (temperature and pH) to promote the condensation reaction, where one of the chlorine atoms on the triazine ring is substituted by the amino group of the H-acid moiety of the dye.[4]
-
The final product, this compound, is then isolated, typically by salting out, followed by filtration and drying.
Dyeing Protocol for Cotton with this compound (Exhaust Dyeing)
This protocol is a general procedure for dyeing cotton fabric with a dichlorotriazine-type reactive dye like this compound.
Materials and Reagents:
-
Cotton fabric
-
This compound
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Wetting agent
-
Sequestering agent
-
Leveling agent
-
Acetic acid
Procedure:
-
Preparation of the Dyebath:
-
Dyeing:
-
Introduce the cotton fabric into the dyebath at room temperature.
-
Add the pre-dissolved this compound to the dyebath.
-
Gradually raise the temperature to the dyeing temperature (for dichlorotriazine dyes, this is typically around 30-40 °C).
-
Add sodium chloride or Glauber's salt portion-wise to promote the exhaustion of the dye onto the fabric.[6] Continue dyeing for a set period (e.g., 30-60 minutes).
-
-
Fixation:
-
Add a pre-dissolved solution of sodium carbonate (soda ash) to the dyebath to raise the pH to alkaline conditions (pH 10.5-11.5).[2] This initiates the covalent reaction between the dye and the hydroxyl groups of the cellulose.
-
Continue the dyeing process at the set temperature for another 30-60 minutes to ensure complete fixation.
-
-
Washing Off:
-
Drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water to remove unfixed dye and residual alkali.
-
Perform a soaping treatment by washing the fabric at a high temperature (e.g., 90-100 °C) with a detergent to remove any hydrolyzed dye and improve wash fastness.
-
Rinse again with hot and cold water.
-
Dry the dyed fabric.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformations involved in the synthesis and application of this compound.
Caption: Synthesis pathway of this compound.
Caption: Reaction mechanism of this compound with cellulose.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 3. irjet.net [irjet.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Buy this compound | 17804-49-8 [smolecule.com]
- 6. Reactive Dyeing of Cotton in the Lab [textilepad.com]
An In-depth Technical Guide on the Interaction of C.I. Reactive Red 2 with Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Reactive Red 2, a monochlorotriazine azo dye also known as Procion Red HE-3B and Brilliant Red X-3B, is widely utilized in the textile industry and has found significant applications in biotechnology, particularly in affinity chromatography for protein purification. Its ability to interact with a range of biomolecules, primarily proteins, underpins its utility. This technical guide provides a comprehensive overview of the current understanding of the interactions between this compound and key biomolecules, including proteins and nucleic acids. It summarizes available quantitative data, details relevant experimental protocols, and explores the dye's potential impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers employing this compound in their work, as well as for professionals in drug development exploring dye-biomolecule interactions.
Introduction
This compound is a synthetic anionic dye characterized by a dichlorotriazine reactive group.[1][2][3] This group allows for the formation of covalent bonds with nucleophilic groups present in textile fibers, ensuring color fastness.[1] In the realm of life sciences, this reactivity and its structural features enable non-covalent interactions with various biomolecules, making it a versatile tool for biochemical research. The primary mode of interaction is through a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions.[4][5] The sulfonate groups on the dye molecule contribute to its negative charge, facilitating electrostatic interactions with positively charged residues on protein surfaces.[4]
Interaction with Proteins
The interaction of this compound with proteins is the most extensively studied aspect of its biomolecular interactions. This interaction can lead to the inhibition of enzyme activity, changes in protein conformation, and provides the basis for its use as a ligand in affinity chromatography.
Quantitative Data on Protein Interactions
The binding affinity and inhibitory potential of this compound have been quantified for several proteins. The following table summarizes the available data.
| Biomolecule/Enzyme | Organism/Source | Interaction Type | Quantitative Value | Method of Determination |
| Alkaline Phosphatase | Calf Intestine | Noncompetitive Inhibition | K_i_ = 0.03 mM | Kinetic Analysis |
| Binding Affinity | K_d_ = 0.01 mM | Difference Spectroscopy | ||
| Hydrogenase (soluble) | Alcaligenes eutrophus | Competitive Inhibition | K_i_ = 103 µM | Kinetic Studies |
| Hydrogenase (membrane-bound) | Alcaligenes eutrophus | Competitive Inhibition | K_i_ = 19 µM | Kinetic Studies |
| Bovine Serum Albumin (BSA) | Bovine | Binding | Binding Number (max) = 102 (pH 2.03) | Spectral Correction Technique |
| Binding | Binding Number (max) = 82 (pH 3.25) | Spectral Correction Technique | ||
| Binding | Binding Number (max) = 38 (pH 4.35) | Spectral Correction Technique | ||
| α-Fetoprotein | Human | Weak Interaction | - | Column Chromatography |
| L-type Pyruvate Kinase | - | Specific Inhibition | - | Enzyme Activity Assay |
Experimental Protocols for Studying Protein Interactions
This protocol outlines the steps to determine the inhibition constant (K_i_) of an enzyme by this compound.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound solution of known concentration
-
Appropriate buffer solution
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Enzyme Activity Assay: Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction. This typically involves monitoring the change in absorbance or fluorescence of a substrate or product over time.
-
Varying Substrate and Inhibitor Concentrations: Perform a series of enzyme assays with varying concentrations of the substrate in the absence and presence of different fixed concentrations of this compound.
-
Data Collection: Record the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
-
Analyze the resulting plots to determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive). For noncompetitive inhibition, as observed with alkaline phosphatase, the lines will intersect on the x-axis.[5]
-
Calculate the apparent K_m_ and V_max_ values from the plots.
-
Replot the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration to determine the K_i_ value.
-
This protocol describes the general steps for purifying a protein using an affinity matrix with immobilized this compound.
Materials:
-
This compound-agarose or other suitable matrix
-
Chromatography column
-
Protein sample (e.g., cell lysate)
-
Equilibration/Binding Buffer (low ionic strength, specific pH)
-
Wash Buffer (same as binding buffer)
-
Elution Buffer (e.g., high salt concentration, change in pH, or addition of a competitive ligand)
-
Fraction collector
Procedure:
-
Column Packing: Pack the chromatography column with the this compound-agarose slurry.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration/Binding Buffer.
-
Sample Application: Apply the clarified protein sample to the column at a controlled flow rate.
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound protein by applying the Elution Buffer. The specific elution conditions will depend on the strength of the interaction and the stability of the target protein.
-
Fraction Collection: Collect the eluted fractions.
-
Analysis: Analyze the collected fractions for protein content and purity (e.g., by SDS-PAGE and protein concentration assays).
Interaction with Nucleic Acids
The interaction of this compound with nucleic acids is less characterized compared to its interaction with proteins. While some azo dyes have been shown to interact with DNA, specific quantitative data for this compound is currently limited in the scientific literature.[6] The interaction is likely to be influenced by the electrostatic repulsion between the negatively charged phosphate backbone of nucleic acids and the anionic sulfonate groups of the dye. However, interactions may still occur through groove binding or intercalation, potentially stabilized by cations or interactions with DNA-associated proteins.
Experimental Protocols for Studying Nucleic Acid Interactions
The following protocols are general methods that can be adapted to study the interaction of this compound with DNA and RNA.
Principle: Binding of a dye to a nucleic acid can cause changes in the dye's absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and a red or blue shift in the maximum wavelength of absorption (λ_max_). These changes can be used to infer the binding mode and calculate binding constants.
Procedure:
-
Prepare solutions of this compound and the nucleic acid (DNA or RNA) in a suitable buffer.
-
Keep the concentration of the dye constant and titrate with increasing concentrations of the nucleic acid.
-
Record the UV-Vis absorption spectrum of the dye after each addition of the nucleic acid.
-
Analyze the changes in absorbance and λ_max_ to determine the binding constant (K_b_) using appropriate equations, such as the Benesi-Hildebrand equation.
Principle: The intrinsic fluorescence of some dyes can be quenched or enhanced upon binding to nucleic acids. This change in fluorescence intensity can be used to determine binding parameters.
Procedure:
-
Determine the excitation and emission wavelengths of this compound.
-
In a fluorometer cuvette, place a solution of the dye at a fixed concentration.
-
Titrate with increasing concentrations of the nucleic acid.
-
Record the fluorescence emission spectrum after each addition.
-
Analyze the fluorescence quenching or enhancement data using the Stern-Volmer equation to determine the binding constant.
Principle: DNA has a characteristic CD spectrum in the UV region. Intercalation or groove binding of a dye can induce changes in the DNA's CD spectrum or induce a CD signal in the absorption band of the achiral dye. These changes provide information about the binding mode and its effect on the nucleic acid conformation.[7][8]
Procedure:
-
Record the CD spectrum of the nucleic acid alone in the appropriate buffer.
-
Record the CD spectrum of this compound alone (which should be zero if the dye is achiral).
-
Prepare a mixture of the nucleic acid and the dye at a specific molar ratio and record the CD spectrum.
-
Analyze the changes in the nucleic acid's CD signal and the appearance of any induced CD signal for the dye to interpret the binding mode.
Impact on Cellular Signaling Pathways
The direct impact of this compound on specific cellular signaling pathways has not been extensively investigated. However, it is known that some azo dyes can generate reactive oxygen species (ROS) under certain conditions.[9] ROS are known to be important second messengers in various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, and p38).[9][10]
Potential Mechanisms of Action:
-
Redox Signaling: If this compound induces ROS production, it could lead to the oxidation of key signaling proteins, such as kinases and phosphatases, thereby modulating their activity.[9] For example, oxidation of cysteine residues in phosphatases can lead to their inactivation, resulting in sustained phosphorylation and activation of downstream targets.[10]
-
Direct Inhibition of Kinases/Phosphatases: As an ATP-binding site mimic for some enzymes, this compound could potentially act as a direct inhibitor of certain kinases or phosphatases, although specific targets have not been widely identified.
Experimental Approaches to Investigate Signaling Effects
Principle: Mass spectrometry-based proteomics can be used to identify and quantify changes in the proteome and post-translational modifications (e.g., phosphorylation) of cells treated with this compound.
Procedure:
-
Treat cultured cells with this compound at various concentrations and time points.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use bioinformatics tools to identify and quantify changes in protein abundance and phosphorylation levels.
-
Perform pathway analysis to identify the signaling pathways that are significantly affected.
Conclusion
This compound is a valuable tool in protein biochemistry, primarily due to its well-characterized interactions with a variety of proteins. The quantitative data and experimental protocols provided in this guide offer a solid foundation for its application in protein purification and enzyme inhibition studies. However, the interactions of this compound with other biomolecules, particularly nucleic acids, and its influence on cellular signaling pathways remain areas that require further investigation. The experimental approaches outlined here provide a starting point for researchers interested in exploring these less-understood aspects of this versatile dye. A deeper understanding of these interactions will not only enhance its utility as a research tool but also provide insights into the broader biological effects of synthetic dyes.
References
- 1. Buy this compound | 17804-49-8 [smolecule.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of procion red HE-3B and other reactive dyes with alkaline phosphatase: a study by means of kinetic, difference spectroscopic and chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of L-type pyruvate kinase by the triazine dye Procion Blue MX-R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Redox Proteomic Analysis Highlights New Mechanisms of Sensitivity to Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 9. Redox signaling and the MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dyeing Natural Fibers with C.I. Reactive Red 2
These application notes provide detailed experimental protocols for dyeing natural fibers such as cotton, wool, and silk using C.I. Reactive Red 2. The information is intended for researchers, scientists, and professionals in drug development who may use dyed natural fibers in their work.
1. Introduction to this compound
This compound is a monoazo reactive dye characterized by its vibrant red shade and good fastness properties when correctly applied to natural fibers.[1] Its reactive group, a dichlorotriazine, allows it to form a covalent bond with the functional groups present in natural fibers, resulting in excellent wash fastness.[2][3] This covalent bonding makes reactive dyes a popular choice for dyeing cellulosic fibers like cotton and protein fibers such as wool and silk.[4][5][6] The dyeing process typically involves three stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber under alkaline conditions, and a final washing to remove any unfixed dye.[7][8]
2. Chemical Reaction Mechanism
The fixation of this compound onto natural fibers is a nucleophilic substitution reaction.
-
For Cellulosic Fibers (e.g., Cotton): In an alkaline medium, the hydroxyl groups (-OH) on the cellulose polymer become ionized (Cell-O⁻).[9] These ionized groups then act as nucleophiles, attacking the carbon atom of the dichlorotriazine reactive group on the dye molecule and displacing a chlorine atom to form a stable, covalent ether bond.[4][10]
-
For Protein Fibers (e.g., Wool and Silk): The primary reaction sites are the amino (-NH2) and hydroxyl (-OH) groups within the protein structure.[4] Under appropriate pH conditions (neutral to slightly acidic for wool and silk to prevent fiber damage), these groups react with the dye's reactive system to form covalent bonds.[6][11]
Below is a diagram illustrating the reaction between this compound and a cellulosic fiber like cotton.
Caption: Covalent bond formation between Reactive Red 2 and cellulose.
3. General Experimental Workflow
The dyeing process for natural fibers with reactive dyes follows a general sequence of steps, which can be optimized based on the specific fiber being used.
Caption: General workflow for reactive dyeing of natural fibers.
4. Detailed Experimental Protocols
The following are detailed protocols for dyeing cotton, wool, and silk with this compound.
4.1. Protocol for Dyeing Cotton Fabric
This protocol is based on a typical exhaust dyeing method in a laboratory setting.
-
Materials:
-
Scoured and bleached cotton fabric
-
This compound
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, Soda Ash)
-
Wetting agent
-
Sequestering agent
-
Laboratory dyeing machine or beaker setup with a stirrer and water bath
-
-
Procedure:
-
Preparation: Prepare a stock solution of the dye (e.g., 1% w/v).
-
Dye Bath Setup: Set the dye bath with a liquor ratio of 1:20 (e.g., for 5g of fabric, use 100 mL of water). Add a wetting agent (e.g., 1 g/L) and a sequestering agent to the water.[7]
-
Exhaustion:
-
Add the pre-wetted cotton fabric to the dye bath at room temperature.
-
Add the required amount of this compound dye solution.
-
Run for 10 minutes.
-
Gradually add the required amount of salt (e.g., 40-80 g/L, depending on the desired shade depth) in portions over 15-20 minutes.[7]
-
Raise the temperature to 40-60°C and run for 30 minutes to allow for dye exhaustion.[2]
-
-
Fixation:
-
Post-Dyeing Treatment:
-
Drain the dye bath.
-
Rinse the fabric thoroughly with cold water.
-
Soap the fabric at a near-boil temperature (e.g., 95°C) for 10 minutes with a neutral detergent (e.g., 2 g/L) to remove unfixed dye.[13]
-
Rinse again with hot and then cold water.
-
Dry the dyed fabric.
-
-
4.2. Protocol for Dyeing Wool
Dyeing wool with reactive dyes requires careful pH control to prevent fiber damage. The reaction occurs between the dye and the amino groups of the wool fiber.[4][6]
-
Materials:
-
Scoured wool yarn or fabric
-
This compound
-
Glauber's salt (Na₂SO₄)
-
Acetic acid or ammonium sulfate (for pH control)
-
Sodium acetate (as a buffer)
-
Levelling agent
-
-
Procedure:
-
Dye Bath Setup: Set the dye bath with a liquor ratio of 1:30. Add a leveling agent.
-
pH Adjustment: Adjust the pH of the dye bath to 5.5-6.5 using acetic acid and sodium acetate.[14]
-
Dyeing:
-
Cooling and Rinsing:
-
Allow the dye bath to cool down slowly to avoid damaging the wool fibers.[15]
-
Rinse the wool with warm water, gradually decreasing the temperature, until the water runs clear.
-
Wash with a neutral detergent in warm water.
-
Final rinse and dry.
-
-
4.3. Protocol for Dyeing Silk
Silk is sensitive to high alkalinity, so the dyeing process is typically carried out under neutral or mildly acidic conditions.[11]
-
Materials:
-
Degummed silk fabric
-
This compound (Remazol type dyes are often used for silk)[16]
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium bicarbonate or a phosphate buffer for pH control
-
Levelling agent
-
-
Procedure:
-
Dye Bath Setup: Set the dye bath with a liquor ratio of 1:40 at 40°C.[17] Add a leveling agent.
-
Exhaustion:
-
Add the pre-wetted silk fabric.
-
Add the pre-dissolved dye solution.
-
Add salt (e.g., 10 g/L) and run for 20 minutes.[17]
-
-
Fixation:
-
Post-Dyeing Treatment:
-
Drain the dye bath.
-
Rinse thoroughly with warm water, followed by cold water.
-
Soap with a neutral detergent at 60-70°C.
-
Rinse and dry at a moderate temperature.
-
-
5. Summary of Quantitative Data
The following table summarizes the key experimental parameters for dyeing different natural fibers with this compound.
| Parameter | Cotton | Wool | Silk |
| Dye Concentration (% owf) | 1.0 - 4.0% | 1.0 - 4.0% | 0.5 - 4.0%[16] |
| Electrolyte (Salt) | 40-80 g/L NaCl or Na₂SO₄[7] | 10 g/L Na₂SO₄[14] | 10 g/L NaCl or Na₂SO₄[17] |
| Alkali | 10-20 g/L Na₂CO₃[12] | N/A (Acid/Neutral) | 2-5 g/L NaHCO₃ or pH 7-8 |
| pH | 10.5 - 11.5[4] | 5.5 - 6.5[14] | 7.0 - 8.0 |
| Temperature | 40 - 60°C[2] | 90 - 100°C[14] | 60 - 85°C[16][17] |
| Time (Fixation) | 45 - 60 min | 60 min[14] | 60 min[16][17] |
| Liquor Ratio | 1:20 | 1:30 | 1:40[17] |
6. Color Fastness Properties
After dyeing, it is crucial to evaluate the color fastness of the material to ensure its durability during use. Standardized tests are used to assess these properties.
-
Wash Fastness: This test evaluates the resistance of the color to washing. A dyed sample is washed with a standard detergent, often in the presence of undyed fabrics, and the color change of the sample and the staining of the adjacent fabrics are assessed using a grey scale.[13]
-
Rubbing (Crocking) Fastness: This measures the amount of color transferred from the dyed fabric to another surface by rubbing. Tests are conducted under both dry and wet conditions.[18]
-
Light Fastness: This test determines the resistance of the dye to fading when exposed to a standardized artificial light source that simulates sunlight.[18][19]
Generally, reactive dyes, when applied correctly, exhibit good to excellent wash and rubbing fastness due to the formation of covalent bonds with the fiber.[5][19] Light fastness can vary depending on the specific dye structure and the depth of the shade.[19]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. textilelearner.net [textilelearner.net]
- 5. dyespigments.net [dyespigments.net]
- 6. woolwise.com [woolwise.com]
- 7. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 8. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. testextextile.com [testextextile.com]
- 14. US8066809B2 - Red reactive dyes, their preparation and their use - Google Patents [patents.google.com]
- 15. Dyeing Wool & Silk with Dharma Fiber Reactive Dyes [dharmatrading.com]
- 16. internationaljournalssrg.org [internationaljournalssrg.org]
- 17. CN103669045B - The reactive dyeing process of the dark heavy colour of a kind of real silk - Google Patents [patents.google.com]
- 18. vat.ft.tul.cz [vat.ft.tul.cz]
- 19. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]
Application Notes: C.I. Reactive Red 2 as a Biological Stain for Microscopy
Introduction
C.I. Reactive Red 2, also known by its commercial name Procion Red MX-5B, is a monoazo dye featuring a dichlorotriazine reactive group.[1] While extensively used in the textile industry for its ability to form covalent bonds with cellulosic fibers, its application in biological sciences, particularly in microscopy, is an area of emerging interest.[2][3] This document provides a comprehensive overview of the known applications, potential mechanisms, and detailed protocols for utilizing this compound as a biological stain for research, and drug development professionals.
Principle of Staining
This compound is classified as a reactive dye due to its dichlorotriazine group. This functional group is highly reactive towards nucleophilic groups such as the amine (-NH2), hydroxyl (-OH), and thiol (-SH) groups found in proteins and other biomolecules.[4][5] The staining mechanism is predicated on the formation of a stable, covalent bond between the dye molecule and these functional groups on cellular components. This covalent linkage results in a highly stable and permanent stain, a desirable characteristic for many microscopy applications.
Applications in Biological Staining
Historically, Procion dyes, including Procion Red MX-5B, have been used as intracellular tracers and for neuronal mapping. A documented application of this compound is in the visualization of the osteocyte canalicular system, highlighting its utility in histological studies of bone tissue.[1][2] Its ability to covalently label proteins makes it a candidate for a general, non-specific protein stain in fixed cells and tissues.
Fluorescence Properties
While the dye appears red to the naked eye, its fluorescence properties are crucial for fluorescence microscopy applications. Studies using fluorescence excitation-emission matrix spectroscopy have revealed that this compound exhibits several fluorescence centers. The primary excitation and emission maxima are in the ultraviolet and blue regions of the spectrum, with emission occurring in the blue to green range.[6] This is a critical consideration for selecting appropriate filter sets and laser lines for imaging. It is important to note that the perceived red color is due to the absorption of light in the green region of the spectrum (λmax ≈ 538 nm), while its fluorescence is a separate phenomenon.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| C.I. Name | Reactive Red 2 | [3] |
| Synonym | Procion Red MX-5B | [1] |
| CAS Number | 17804-49-8 | [1][3] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [3][7] |
| Molecular Weight | 615.33 g/mol | [1] |
| Absorbance Maximum (λmax) | 538 nm | [1] |
| Fluorescence Excitation/Emission Maxima | λex/em: 224-242/344-359 nm, 234-246/392-422 nm, 274-278/344-353 nm, 284-302/347-359 nm | [6] |
| Solubility in Water (20°C) | 60 g/L | [8] |
Experimental Protocols
Note: The following protocols are generalized starting points for using this compound as a biological stain. Optimization of concentrations, incubation times, and buffer conditions is highly recommended for specific cell types and applications.
Protocol 1: Staining of Fixed Adherent Cells
This protocol outlines the procedure for staining fixed cells grown on coverslips.
Materials:
-
This compound (Procion Red MX-5B)
-
Dimethyl sulfoxide (DMSO) or distilled water for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.0
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO or distilled water. Immediately before use, dilute the stock solution in 0.1 M Sodium Bicarbonate or Borate buffer (pH 8.5-9.0) to a working concentration (see table below for recommendations).
-
Staining: Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Microscopy: Visualize the stained cells using a fluorescence microscope with filter sets appropriate for the identified excitation and emission wavelengths (e.g., DAPI or FITC filter sets).
Suggested Staining Parameters (for Optimization)
| Parameter | Suggested Starting Range | Notes |
| Staining Concentration | 1 - 10 µg/mL | Higher concentrations may lead to increased background. |
| Incubation Time | 30 - 60 minutes | Longer times may improve signal but also background. |
| Staining Buffer pH | 8.5 - 9.0 | Alkaline pH facilitates the reaction with amine groups. |
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol provides a method for staining deparaffinized tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound staining solution (as prepared in Protocol 1)
-
PBS, pH 7.4
-
Dehydrating alcohol series (e.g., 70%, 95%, 100% ethanol)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Washing: Wash the slides in PBS.
-
Staining: Incubate the slides with the this compound staining solution for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the slides extensively with PBS to remove excess dye.
-
Dehydration: Dehydrate the sections through a graded series of ethanol.
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount a coverslip over the tissue section using a xylene-based mounting medium.
-
Microscopy: Image the stained tissue sections using a bright-field or fluorescence microscope.
Visualizations
Mechanism of Action: Covalent Bonding
The following diagram illustrates the proposed covalent bonding mechanism of this compound with primary amine groups on cellular proteins.
Caption: Covalent bonding of this compound to a protein.
Experimental Workflow: Staining of Fixed Cells
The diagram below outlines the general workflow for staining fixed cells with this compound.
Caption: General workflow for staining fixed cells.
References
- 1. 普施安® REDMX-5B Dye content 40 % | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PROCION RED MX-5B | 17804-49-8 [chemicalbook.com]
Application Notes & Protocols: C.I. Reactive Red 2 in Wastewater Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current research methodologies for the removal of C.I. Reactive Red 2, a common azo dye, from wastewater. This document includes summaries of quantitative data from various studies, detailed experimental protocols, and visualizations of key processes to aid in the design and execution of experiments in this field.
I. Data Summary: Performance of Wastewater Treatment Technologies
The following tables summarize the quantitative data from various studies on the removal of this compound using different technologies.
Table 1: Adsorption-Based Treatment
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose | pH | Temperature (°C) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Ni-Al Layered Double Hydroxide (LDH) | Varied | Not Specified | 4.0 | 30 | High | 333.3 | [1] |
| CTAC-Modified Bentonite | 100 | 500 mg / 500 mL | Alkaline | 25 - 50 | 96 - 99 | Not Specified | [2] |
| Activated Carbon from Catha edulis | 50 - 100 | 0.5 - 1.5 g / 100mL | 3 - 10 | Not Specified | Up to 94.5 | Not Specified | [3] |
| Bentonite Nanocomposites | 50 | 0.05 - 0.4 g | 5 - 10 | 70 | Up to 95 | Not Specified | [4] |
Table 2: Advanced Oxidation Process (AOP)-Based Treatment
| AOP Method | Catalyst/Reagents | Initial Dye Conc. (mg/L) | pH | Reaction Time | Color Removal (%) | COD Removal (%) | Reference |
| Photocatalysis (Solar) | 0.4 g/mL nano-TiO2 on PET | 100 | Not Specified | 12 hrs | 98 | 56 | [5][6] |
| Photocatalysis (Solar) | 0.4 g/mL bulk-TiO2 on PET | 100 | Not Specified | 12 hrs | 88 | 46 | [5][6] |
| Fenton Oxidation | [Fe2+]/[H2O2] = 1:20 to 1:80 | 150 | Not Specified | 20 min | 69 | Not Specified | [7] |
| Photo-Fenton Oxidation | [Fe2+]/[H2O2] = 1:80 | 150 | Not Specified | 10 min | 99.9 | 95 | [7] |
| Ozonation | Ozone | Not Specified | 10 > 7 > 4 | Not Specified | High | Not Specified | [8][9] |
| Solar Photocatalysis | 25 mg/L TiO2/Xanthan Gum, 400 mg/L H2O2 | 25 | 5 | 120 min | 92.5 | Not Specified | [10] |
| Electrocoagulation | Iron electrodes | 180 | 9.68 | 10.82 min | 99.88 | Not Specified | [11] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research.
Protocol 1: Photocatalytic Degradation using TiO₂-Coated PET Plastic
This protocol is based on the methodology for solar-induced photocatalytic degradation of this compound.[5][6]
1. Materials:
- This compound (RR 2) dye
- Titanium dioxide (TiO₂) nanopowder (anatase)
- Polyethylene terephthalate (PET) plastic sheets
- Acetone
- Adhesive
- Beakers
- Magnetic stirrer
- Solar irradiation source (or natural sunlight)
- Spectrophotometer for color analysis
- COD analysis kit
2. Preparation of TiO₂-Coated PET: a. Prepare a suspension of TiO₂ in acetone. For a 0.4 g/mL concentration, mix 0.4 g of TiO₂ nanopowder with 1 mL of acetone. b. Add a suitable adhesive to the suspension to ensure the coating adheres to the PET plastic. c. Thoroughly clean the PET plastic sheets. d. Evenly coat the PET sheets with the TiO₂ suspension. e. Allow the coated sheets to air dry completely.
3. Photocatalytic Degradation Experiment: a. Prepare a 100 mg/L stock solution of this compound in deionized water. b. Place a known area of the TiO₂-coated PET plastic into a beaker containing the dye solution. c. Place the beaker under a solar irradiation source or in direct sunlight. d. Take aliquots of the solution at regular time intervals (e.g., every hour for up to 12 hours). e. Measure the absorbance of the aliquots using a spectrophotometer at the maximum wavelength of RR 2 to determine the color degradation. f. Measure the Chemical Oxygen Demand (COD) of the initial and final samples to determine the extent of mineralization.
4. Data Analysis: a. Calculate the percentage of color degradation using the formula: Degradation (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t. b. Calculate the percentage of COD removal using the formula: COD Removal (%) = ((COD₀ - CODₜ) / COD₀) * 100 where COD₀ is the initial COD and CODₜ is the COD at time t.
Protocol 2: Adsorption Studies using Ni-Al Layered Double Hydroxide (LDH)
This protocol outlines a batch adsorption experiment to evaluate the removal of this compound.[1]
1. Materials:
- This compound (RR 2) dye
- Ni-Al Layered Double Hydroxide (LDH) with a Ni:Al molar ratio of 3
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Conical flasks
- Shaker (thermostatically controlled)
- Spectrophotometer
2. Batch Adsorption Experiment: a. Prepare a stock solution of this compound. b. In a series of conical flasks, add a fixed amount of Ni-Al LDH adsorbent to a known volume of dye solution with a specific initial concentration. c. Adjust the pH of the solutions to the desired value (e.g., pH 4.0) using HCl or NaOH. d. Place the flasks in a thermostatic shaker and agitate at a constant speed for a predetermined time to reach equilibrium. e. After equilibration, separate the adsorbent from the solution by centrifugation or filtration. f. Measure the final concentration of the dye in the supernatant using a spectrophotometer.
3. Isotherm and Kinetic Studies: a. To study the effect of initial dye concentration, vary the concentration of the dye solution while keeping other parameters (adsorbent dose, pH, temperature) constant. b. To study the effect of temperature, perform the experiment at different temperatures. c. To determine the adsorption kinetics, take samples at different time intervals until equilibrium is reached. d. Analyze the equilibrium data using adsorption isotherm models (e.g., Langmuir, Freundlich). e. Analyze the kinetic data using kinetic models (e.g., pseudo-first-order, pseudo-second-order).
4. Calculation of Adsorption Capacity: a. The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) can be calculated using the formula: qₑ = ((C₀ - Cₑ) * V) / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Protocol 3: Degradation by Fenton and Photo-Fenton Oxidation
This protocol describes the degradation of this compound using Fenton and photo-Fenton processes.[7]
1. Materials:
- This compound (RR 2) dye
- Ferrous sulfate (FeSO₄·7H₂O)
- Hydrogen peroxide (H₂O₂) (30% w/v)
- Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
- UV lamp (for photo-Fenton)
- Beakers
- Magnetic stirrer
- Spectrophotometer
- COD analysis kit
2. Fenton/Photo-Fenton Degradation Procedure: a. Prepare a dye solution of a specific concentration (e.g., 150 mg/L). b. Adjust the pH of the solution to the optimal value for the Fenton reaction (typically around pH 3). c. Add the required amount of ferrous sulfate to achieve the desired [Fe²⁺]/[H₂O₂] molar ratio (e.g., 1:80). d. For the photo-Fenton process, place the beaker under a UV lamp. e. Initiate the reaction by adding the predetermined amount of H₂O₂. f. Start a timer and take samples at regular intervals (e.g., every 2 minutes for up to 20 minutes). g. Quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron. h. Centrifuge or filter the samples to remove the precipitate. i. Analyze the supernatant for color removal (spectrophotometer) and COD reduction.
3. Data Analysis: a. Calculate the percentage of color and COD removal as described in Protocol 1. b. Investigate the effect of initial dye concentration, [Fe²⁺]/[H₂O₂] molar ratio, and reaction time on the degradation efficiency.
III. Visualizations
The following diagrams illustrate key experimental workflows and proposed degradation pathways.
Caption: Experimental workflow for photocatalytic degradation of this compound.
Caption: Workflow for a batch adsorption experiment.
Caption: Generalized degradation pathway for this compound.[12][13]
References
- 1. Removal of C. I. Reactive Red 2 from Aqueous Solution by Ni-Al Layered Double Hydroxide | Scientific.Net [scientific.net]
- 2. pjoes.com [pjoes.com]
- 3. Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photocatalytic Degradation of this compound by Using TiO2-Coated PET Plastic under Solar Irradiation | Scientific.Net [scientific.net]
- 6. Photocatalytic Degradation of this compound by Using TiO2-Coated PET Plastic under Solar Irradiation | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solar-Induced Photocatalytic Degradation of Reactive Red and Turquoise Dyes Using a Titanium Oxide/Xanthan Gum Composite | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
Application Notes: C.I. Reactive Red 2 Staining of Cellulose Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 2 is an anionic dichlorotriazine reactive dye used for staining cellulose and other materials containing hydroxyl groups.[1][2] Its utility in research and development stems from its ability to form a stable, covalent bond with the cellulose polymer, providing a vibrant and long-lasting red-to-bluish-red color.[3][4] This stable linkage makes it an excellent tool for visualizing cellulose films, fibers, and other cellulosic materials in various applications, including biomedical research, biomaterials development, and drug delivery studies. The staining process is a two-step procedure involving the exhaustion of the dye onto the cellulose surface, facilitated by an electrolyte, followed by a fixation step under alkaline conditions where the covalent bond is formed.[5][6]
Mechanism of Action
The staining of cellulose with this compound is a chemical process that results in a covalent bond between the dye molecule and the cellulose polymer.[1] This process can be broken down into two primary stages:
-
Exhaustion/Adsorption: In an aqueous solution, both the cellulose film and the anionic this compound molecules carry a negative surface charge, leading to electrostatic repulsion.[7][8] To overcome this, an electrolyte such as sodium sulfate (Na₂SO₄) is added to the dye bath. The salt neutralizes the negative charge on the cellulose surface, reducing the repulsion and allowing the dye molecules to approach and adsorb onto the film.[3][9][10]
-
Fixation (Covalent Bonding): Once the dye is adsorbed onto the cellulose surface, an alkali, typically sodium carbonate (Na₂CO₃), is introduced.[11][12] The sodium carbonate raises the pH of the solution, which catalyzes the formation of a cellulosate anion (Cell-O⁻) from the hydroxyl groups (-OH) of the cellulose.[6][12] This highly nucleophilic cellulosate anion then attacks the electrophilic carbon atom of the dichlorotriazine ring on the this compound molecule, displacing a chlorine atom and forming a stable ether linkage (covalent bond).[1][4]
A competing reaction that can occur during the fixation step is the hydrolysis of the reactive dye.[5][13] In the alkaline solution, the dye can also react with hydroxide ions (OH⁻) from the water, which deactivates the dye and prevents it from binding to the cellulose.[2][13] Optimizing the staining conditions is therefore crucial to maximize dye fixation and minimize hydrolysis.
Experimental Protocols
This protocol is a general guideline for staining cellulose films with this compound. Optimal conditions may vary depending on the specific characteristics of the cellulose film (e.g., thickness, porosity) and the desired staining intensity.
Materials:
-
This compound (CAS No: 17804-49-8)
-
Cellulose films
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Deionized water
-
Beakers or other suitable staining vessels
-
Shaker or orbital incubator
-
Standard laboratory glassware and equipment
Solution Preparation:
-
Dye Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of deionized water. Stir until fully dissolved. Prepare fresh as needed.
-
Sodium Sulfate Solution (1 M): Dissolve 142.04 g of anhydrous sodium sulfate in 1 L of deionized water.
-
Sodium Carbonate Solution (1 M): Dissolve 105.99 g of anhydrous sodium carbonate in 1 L of deionized water.
Staining Protocol:
-
Pre-treatment of Cellulose Film: If necessary, pre-treat the cellulose film to remove any coatings or impurities that might interfere with staining. This may involve washing with deionized water or a mild detergent, followed by thorough rinsing.
-
Dyeing (Exhaustion):
-
Prepare a dye bath containing the desired concentration of this compound (e.g., 0.5-1.5% on weight of fabric, or a specific molar concentration for films) and sodium sulfate (e.g., 5-15 g/L).[5]
-
Immerse the cellulose film in the dye bath. A typical liquor ratio (volume of dye bath to weight of film) is 25:1.[5]
-
Incubate at room temperature (e.g., 25°C) for 30 minutes with gentle agitation.[5]
-
-
Fixation:
-
Washing:
-
Remove the stained cellulose film from the dye bath.
-
Rinse thoroughly with cold deionized water until the rinsing solution is clear.[5]
-
Perform a hot wash with deionized water (e.g., 70-80°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.[14] A mild non-ionic soap can be added to this step to improve the removal of unbound dye.
-
Rinse again with cold deionized water.
-
-
Drying:
-
Allow the stained cellulose film to air dry or dry in an oven at a low temperature (e.g., 60°C).
-
Data Presentation
The following tables summarize the typical ranges for the key quantitative parameters in the this compound staining protocol for cellulose materials.
Table 1: Reagent Concentrations
| Reagent | Concentration Range | Purpose | Reference |
| This compound | 0.5 - 1.5% (o.w.f)* | Chromophore for staining | [5] |
| Sodium Sulfate (Na₂SO₄) | 5 - 15 g/L | Electrolyte to promote dye exhaustion | [5] |
| Sodium Carbonate (Na₂CO₃) | 5 - 15 g/L | Alkali for dye fixation | [5] |
*o.w.f. = on the weight of fabric. For films, this can be adapted based on surface area and desired staining intensity.
Table 2: Process Parameters
| Parameter | Value/Range | Purpose | Reference |
| Liquor Ratio | 25:1 | Ratio of dye bath volume to substrate weight | [5] |
| Exhaustion Temperature | 25°C | Initial dye adsorption | [5] |
| Exhaustion Time | 30 minutes | Duration for dye adsorption | [5] |
| Fixation Temperature | 40°C | Promotes covalent bond formation | [5] |
| Fixation Time | 60 minutes | Duration for covalent bond formation | [5] |
| Washing | Cold and hot water rinses | Removal of unfixed and hydrolyzed dye | [5][14] |
Mandatory Visualization
Caption: Experimental workflow for this compound staining of cellulose films.
References
- 1. scribd.com [scribd.com]
- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]
- 5. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Eco-friendly salt/alkali-free exhaustion dyeing of cotton fabric with reactive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How is Sodium Sulfate used in the dyeing industry? - Blog [m.damon-chem.com]
- 10. crecompany.com [crecompany.com]
- 11. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. textilelearner.net [textilelearner.net]
- 14. The post-washing treatment of reactive dyes - Knowledge [colorfuldyes.com]
Application Notes and Protocols: C.I. Reactive Red 2 as a Tracer Dye in Hydrodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 2 is a synthetic azo dye traditionally used in the textile industry. Its properties, including water solubility and distinct color, suggest its potential as a tracer dye in hydrodynamic studies. Tracer dyes are instrumental in understanding fluid dynamics, such as flow paths, velocity, and dispersion in various systems. This document provides an overview of the known properties of this compound and outlines generalized protocols for its application as a tracer dye, drawing parallels from established tracer dyes like Rhodamine WT where specific data for this compound is unavailable in the current literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing and interpreting hydrodynamic studies.
| Property | Value | Reference |
| CI Name | Reactive Red 2 | [1] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1][2] |
| Molecular Weight | 615.34 g/mol | [1][2] |
| Solubility in Water (20°C) | 60 g/L | [1] |
| Solubility in Water (50°C) | 160 g/L | [1] |
| Maximum UV Absorption (λmax) | 538 nm | [3] |
| Appearance | Purplish red powder | [1] |
Considerations for Use as a Tracer Dye
While this compound possesses some characteristics of a tracer dye, several factors must be considered:
-
Fluorescence: The fluorescence properties (excitation and emission spectra) of this compound are not well-documented in scientific literature.[4] This is a critical parameter for sensitive detection using fluorometers, a standard technique in tracer studies.[5][6]
-
Toxicity: As a reactive azo dye, this compound and its potential degradation products may pose environmental and health risks.[7] A thorough risk assessment is necessary before its use in any environmental application.
-
Stability: The stability of the dye under various environmental conditions (e.g., sunlight, pH, microbial activity) is not fully characterized for tracing purposes.[7]
-
Adsorption: The tendency of the dye to adsorb to sediments and other surfaces can affect the accuracy of hydrodynamic measurements.
Experimental Protocols
The following are generalized protocols for conducting a tracer dye study. These should be adapted based on the specific experimental conditions and after a thorough evaluation of the suitability and safety of this compound.
Preparation of Stock and Working Solutions
Objective: To prepare dye solutions of known concentrations for injection and calibration.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1 g/L): Accurately weigh 1.000 g of this compound powder. Dissolve the powder in a 1 L volumetric flask with distilled water. Ensure complete dissolution by stirring or sonication.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working standards for calibration. The concentration range of these standards should encompass the expected concentrations in the experimental system.
Dye Injection
Objective: To introduce a known quantity of the tracer dye into the fluid system.
Methods:
-
Slug Injection: A known volume of the concentrated dye solution is introduced at a single point in time. This method is suitable for determining time of travel and dispersion.
-
Constant Rate Injection: The dye solution is injected continuously at a known rate over a period of time. This is useful for studying mixing and dilution.
Protocol (Slug Injection Example):
-
Determine the appropriate volume and concentration of the dye to be injected based on the volume of the water body and the desired detection limit.
-
Select an injection point that ensures good initial mixing with the bulk fluid.
-
Record the exact time and volume of the injection.
Sample Collection
Objective: To collect water samples at various locations and times to track the movement of the dye.
Protocol:
-
Establish sampling points downstream from the injection point.
-
Collect samples at predetermined time intervals. The frequency of sampling should be higher initially to capture the peak concentration.
-
Store samples in clean, labeled containers and protect them from light to prevent photodegradation.
Sample Analysis
Objective: To determine the concentration of this compound in the collected samples.
Analytical Methods:
-
UV-Vis Spectrophotometry: This is a viable method given the known maximum absorbance of this compound at 538 nm.[3] A calibration curve must be generated using the prepared working standards.
-
Fluorometry: If the dye exhibits fluorescence, this method offers higher sensitivity. The excitation and emission wavelengths would first need to be determined.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide high specificity and sensitivity for the quantification of the dye.[8]
Protocol (UV-Vis Spectrophotometry Example):
-
Calibrate the spectrophotometer using the prepared working standards.
-
Measure the absorbance of the collected samples at 538 nm.
-
Use the calibration curve to determine the concentration of this compound in each sample.
Data Analysis and Interpretation
The collected concentration-time data can be used to determine key hydrodynamic parameters:
-
Time of Travel: The time it takes for the peak concentration of the dye to travel between two points.
-
Dispersion: The spreading of the dye plume over time, which can be quantified by calculating the variance of the concentration-time curve.
-
Flow Velocity: Calculated by dividing the distance between two sampling points by the time of travel of the peak concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a tracer dye study.
Caption: General workflow for a hydrodynamic tracer dye study.
Logical Relationship of Key Parameters
This diagram shows the relationship between the experimental setup and the derived hydrodynamic parameters.
Caption: Relationship between experimental inputs and hydrodynamic outputs.
Conclusion
This compound shows some potential for use as a tracer dye in hydrodynamic studies due to its water solubility and distinct color. However, a significant lack of data regarding its fluorescence properties, environmental fate, and toxicity necessitates a cautious approach. The protocols outlined here provide a general framework, but researchers must conduct preliminary studies to validate the suitability of this compound for their specific application and to ensure environmental safety. Further research is needed to fully characterize this dye as a reliable hydrodynamic tracer.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence spectroscopy studies of crossed aldol reactions: a reactive Nile red dye reveals catalyst-dependent product formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Rhodamine Dye Tracing for Water [rshydro.co.uk]
- 6. nexsens.com [nexsens.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immobilization of C.I. Reactive Red 2 on Nanoparticles for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the immobilization of C.I. Reactive Red 2, an anionic azo dye, onto functionalized nanoparticles for the development of novel sensing platforms. The described methods focus on the covalent attachment of the dye to amine-functionalized silica nanoparticles, creating a stable conjugate suitable for colorimetric sensing. This platform can be adapted for various analytical applications, including the detection of pH changes or the presence of specific metal ions in a sample. The protocols herein offer a foundational methodology for researchers to develop bespoke nanoparticle-based sensors.
Introduction
The conjugation of organic dyes with nanoparticles has emerged as a powerful strategy in the development of advanced sensing technologies. Nanoparticles provide a high surface-area-to-volume ratio, unique optical properties, and a versatile scaffold for functionalization. This compound is a commercially available reactive dye that possesses chromophores sensitive to environmental changes. By immobilizing this dye onto a stable nanoparticle surface, its sensing capabilities can be harnessed in a robust and reusable format. These functionalized nanoparticles can be employed in various sensing applications, leveraging changes in their colorimetric or spectrophotometric properties upon interaction with an analyte.
Application: Colorimetric pH Sensing
The immobilized this compound on silica nanoparticles can function as a highly sensitive and reusable colorimetric pH sensor. The protonation and deprotonation of the dye's functional groups, influenced by the surrounding pH, lead to a distinct and measurable color change of the nanoparticle suspension. This allows for the rapid determination of pH in aqueous samples.
Signaling Pathway
The sensing mechanism is based on the pH-dependent spectral shift of the immobilized this compound. In acidic conditions, the dye molecule is protonated, resulting in a specific absorption spectrum. As the pH increases towards alkaline conditions, the dye is deprotonated, causing a shift in the electron distribution within the chromophore and, consequently, a change in the absorbed and reflected light. This change is visually observed as a color transition of the nanoparticle suspension.
Application Notes and Protocols for Protein Purification using C.I. Reactive Red 2 Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 2, also known as Procion Red HE-3B or Reactive Red 120, is a synthetic triazine dye widely employed as a pseudo-affinity ligand in chromatography for the purification of a diverse range of proteins. Its chemical structure allows it to mimic biological substrates and cofactors, particularly those with nucleotide-binding sites, enabling the selective capture of proteins from complex mixtures. This cost-effective and stable ligand can be covalently immobilized onto various chromatography matrices, most commonly agarose beads, to create a robust and reusable affinity medium.
The interaction between proteins and immobilized Reactive Red 2 is multifaceted, involving a combination of electrostatic, hydrophobic, and ion-exchange interactions. This versatility allows for the purification of various classes of proteins, including dehydrogenases, kinases, phosphatases, and interferons. The purification strategy typically involves optimizing binding and elution conditions, such as pH and ionic strength, to achieve high purity and yield of the target protein.
Mechanism of Interaction
This compound is a dichlorotriazinyl dye. The triazine ring provides a reactive group for covalent attachment to a solid support, such as agarose, which has hydroxyl groups. The dye's polyaromatic structure and sulfonate groups contribute to its ability to bind proteins through a combination of interactions:
-
Pseudo-affinity: The dye's structure can mimic the conformation of nucleotides like NAD⁺ and ATP, allowing it to bind to the active sites or cofactor-binding sites of many enzymes.
-
Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule can interact with positively charged amino acid residues on the protein surface.
-
Hydrophobic Interactions: The aromatic rings of the dye can engage in hydrophobic interactions with nonpolar regions of the protein.
Due to these combined interactions, this compound is a versatile ligand capable of binding a broad spectrum of proteins with varying degrees of affinity.
Applications
This compound affinity chromatography is a powerful tool for the purification of a variety of proteins, including:
-
Dehydrogenases: Such as Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase, which have binding sites for NAD(P)⁺ or NAD(P)H.
-
Kinases: These enzymes bind ATP, and the dye can mimic the adenine part of the molecule.
-
Alkaline Phosphatase: This enzyme has been shown to interact with Procion Red HE-3B.
-
Interferons: Purification of interferons has been achieved using triazine dye affinity chromatography.
-
Serum Albumin: Due to its promiscuous binding capabilities, albumin often binds to triazine dyes.
Quantitative Data Summary
The following table provides an example of the purification of Lactate Dehydrogenase (LDH) from turtle white muscle using a similar triazine dye, Cibacron Blue 3GA-agarose, followed by an oxamate-agarose affinity step. This data illustrates the typical improvements in specific activity and the associated yield at each stage of purification.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 240 | 1200 | 5.0 | 100 | 1 |
| Cibacron Blue 3GA-Agarose | 30 | 900 | 30.0 | 75 | 6 |
| Oxamate-Agarose | 2.5 | 600 | 240.0 | 50 | 48 |
Note: Data is illustrative and based on typical results for dehydrogenase purification using triazine dye affinity chromatography.
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to agarose beads.
Materials:
-
Sepharose® 4B or other cross-linked agarose beads
-
This compound (Procion Red HE-3B)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sintered glass funnel
-
Reaction vessel with overhead stirrer
Procedure:
-
Preparation of Agarose Beads:
-
Wash 100 mL of Sepharose® 4B with 1 L of distilled water on a sintered glass funnel.
-
Suspend the washed beads in 100 mL of distilled water to create a 50% (v/v) slurry.
-
-
Dye Solution Preparation:
-
Dissolve 2 g of this compound in 100 mL of distilled water.
-
-
Coupling Reaction:
-
In a reaction vessel, add the 100 mL of washed agarose slurry.
-
With gentle stirring, add the 100 mL of dye solution.
-
Add 20 g of NaCl and continue stirring until it dissolves.
-
Raise the temperature of the slurry to 40°C.
-
Initiate the coupling reaction by adding 2 g of Na₂CO₃.
-
Continue stirring at 40°C for 2 hours.
-
-
Washing the Immobilized Gel:
-
After the reaction, cool the slurry and collect the beads on a sintered glass funnel.
-
Wash the beads extensively with distilled water until the filtrate is colorless.
-
Wash the beads with 1 M NaCl to remove any non-covalently bound dye.
-
Finally, wash with distilled water until the conductivity of the filtrate is close to that of the water.
-
-
Storage:
-
Store the Reactive Red 2-agarose beads in a 20% ethanol solution at 4°C.
-
Protocol 2: Purification of Lactate Dehydrogenase (LDH) from Muscle Tissue
This protocol provides a general procedure for the purification of LDH from a crude muscle extract using the prepared Reactive Red 2-agarose.
Materials:
-
Reactive Red 2-agarose affinity matrix
-
Chromatography column
-
Crude muscle extract (homogenized in equilibration buffer and clarified by centrifugation)
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5
-
Wash Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 0.5 M KCl
-
Elution Buffer (Buffer C): 20 mM Tris-HCl, pH 7.5, containing 1 M KCl
-
Alternative Elution Buffer (Buffer D): 20 mM Tris-HCl, pH 7.5, containing 5 mM NADH
-
Spectrophotometer for protein and activity assays
Procedure:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the prepared Reactive Red 2-agarose.
-
Equilibrate the column with 5-10 column volumes (CV) of Equilibration Buffer (Buffer A) at a flow rate of 1 mL/min.
-
-
Sample Application:
-
Load the clarified crude muscle extract onto the column at a flow rate of 0.5 mL/min.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 5-10 CV of Equilibration Buffer (Buffer A) until the absorbance at 280 nm of the effluent returns to baseline.
-
Subsequently, wash the column with 5 CV of Wash Buffer (Buffer B) to remove non-specifically bound proteins.
-
-
Elution:
-
Salt Gradient Elution: Elute the bound LDH with a linear gradient of 0 to 1 M KCl in Buffer A over 10 CV. Collect fractions and monitor the absorbance at 280 nm.
-
Specific Elution: Alternatively, elute the bound LDH with 3-5 CV of Elution Buffer D containing the cofactor NADH. This often provides a more specific elution of the target enzyme.
-
-
Analysis of Fractions:
-
Assay the collected fractions for protein concentration (e.g., Bradford assay) and LDH activity (by monitoring the oxidation of NADH at 340 nm).
-
Pool the fractions containing the highest LDH activity.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with 5 CV of 2 M NaCl, followed by 10 CV of distilled water.
-
Store the column in 20% ethanol at 4°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound affinity chromatography.
Signaling and Metabolic Pathways
Caption: EGFR kinase signaling and LDH metabolic pathways.
Application Notes: C.I. Reactive Red 2 for Cell Viability Assessment in Flow Cytometry
A Novel, Cost-Effective Approach for Distinguishing Live and Dead Cells
Introduction
In flow cytometry, the accurate discrimination between live and dead cells is crucial for obtaining reliable data. Dead cells can exhibit increased autofluorescence and non-specific antibody binding, leading to inaccurate results. Viability dyes are essential tools that selectively identify and exclude dead cells from analysis. C.I. Reactive Red 2, a monochlorotriazine reactive dye, presents a potential off-the-shelf solution for live/dead cell discrimination. Its reactive nature allows for the covalent labeling of intracellular proteins in membrane-compromised cells, a hallmark of cell death. This application note provides a detailed protocol for the use of this compound as a fixable viability dye in flow cytometry.
Principle of Operation
This compound is a cell-impermeant dye that contains a reactive dichlorotriazine group. In viable cells with intact membranes, the dye is excluded and only minimally reacts with cell surface proteins, resulting in dim staining. However, in dead cells with compromised membranes, the dye readily enters the cytoplasm and covalently binds to the abundant intracellular amine-containing proteins. This results in a significantly brighter fluorescent signal, allowing for the clear separation of live and dead cell populations. This covalent attachment makes the staining robust and compatible with subsequent fixation and permeabilization steps for intracellular antibody staining.
The proposed mechanism of this compound as a viability dye is analogous to commercially available amine-reactive viability dyes.
Caption: Mechanism of this compound for cell viability.
Materials and Reagents
-
This compound (CAS 17804-49-8)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), protein-free
-
Cell sample (e.g., suspension cell line or primary cells)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffers (if performing intracellular staining)
-
Flow cytometer with appropriate laser and filter sets for detecting red fluorescence (e.g., 488 nm or 561 nm laser for excitation and a detector around 585/42 nm or similar).
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Staining Protocol for Cell Viability Assessment
Caption: Experimental workflow for cell viability staining.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Count the cells and adjust the concentration to 1-5 x 10^6 cells/mL in a protein-free buffer like PBS. The absence of protein in the staining buffer is critical as the reactive dye will bind to any free amines, including those in proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS), which would reduce the staining efficiency of the cells.
-
-
Staining:
-
Prepare a fresh working solution of this compound by diluting the stock solution in protein-free PBS. The optimal concentration needs to be determined empirically, but a starting range of 0.1-1.0 µg/mL is recommended.
-
Add the diluted this compound to the cell suspension.
-
Vortex gently to mix.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Add at least 2 volumes of flow cytometry staining buffer (containing protein) to the cells to quench any unreacted dye.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Downstream Processing:
-
The cells are now ready for subsequent antibody staining, fixation, and/or permeabilization as required by the experimental design.
-
Resuspend the cell pellet in an appropriate buffer for the next step.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Create a dot plot of forward scatter (FSC) versus the fluorescence channel for this compound.
-
Live cells will show dim fluorescence, while dead cells will be brightly fluorescent.
-
Gate on the dim population for analysis of live cells.
-
Data Presentation
The following table summarizes hypothetical data from an optimization experiment to determine the optimal concentration of this compound for distinguishing live and heat-killed Jurkat cells.
| This compound Conc. (µg/mL) | Live Cells MFI (Mean Fluorescence Intensity) | Dead Cells MFI (Mean Fluorescence Intensity) | Staining Index |
| 0.1 | 150 | 3,500 | 23.3 |
| 0.5 | 250 | 12,000 | 48.0 |
| 1.0 | 400 | 25,000 | 62.5 |
| 2.0 | 800 | 28,000 | 35.0 |
Staining Index = (MFI_dead - MFI_live) / (2 x SD_live) Note: This data is illustrative and actual results may vary.
Troubleshooting
-
High background staining in live cells: The concentration of the dye may be too high, or the incubation time may be too long. Reduce the dye concentration or incubation time. Ensure that the initial staining is performed in a protein-free buffer.
-
Poor separation between live and dead populations: The dye concentration may be too low. Increase the dye concentration. Ensure the stock solution is properly stored and has not degraded.
-
No signal: Check the setup of the flow cytometer, including laser and filter selection. Confirm the viability of the dye stock.
Conclusion
This compound shows promise as a cost-effective and straightforward reagent for assessing cell viability in flow cytometry. Its reactive nature allows for robust, fixable staining, making it a versatile tool for multicolor flow cytometry experiments that include intracellular targets. Researchers should optimize the staining concentration and incubation time for their specific cell type and experimental conditions to achieve the best results.
Application Note: Adsorption Kinetics of C.I. Reactive Red 2 on Activated Carbon
Audience: Researchers, scientists, and drug development professionals.
Introduction
The removal of synthetic dyes from industrial effluents is a significant environmental challenge due to their complex structures and low biodegradability.[1] C.I. Reactive Red 2, an anionic azo dye, is widely used in the textile industry and its release into water bodies can be toxic to aquatic life.[1] Adsorption using activated carbon is a highly effective and versatile method for dye removal, owing to the adsorbent's large surface area and porous structure.[2][3]
This application note provides a detailed protocol for studying the adsorption kinetics of this compound on activated carbon. Understanding the kinetics is crucial for optimizing the adsorption process, determining the solute uptake rate, and designing efficient wastewater treatment systems.[4] The primary kinetic models discussed are the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. The pseudo-second-order model is often found to be the best fit for dye adsorption on activated carbon, suggesting that chemisorption is the rate-limiting step.[1][5][6]
Experimental Protocols
This section details the materials and methodology for conducting a batch adsorption kinetic study.
2.1 Materials and Reagents
-
Adsorbent: Activated Carbon (e.g., prepared from precursors like hazelnut shells, grape wood, or commercially sourced).[7][8]
-
Adsorbate: this compound (C₁₉H₁₀Cl₂N₆Na₂O₇S₂, M.W. 615.33 g/mol ).[8]
-
Reagents:
2.2 Equipment
-
UV-Vis Spectrophotometer
-
Shaker water bath or orbital shaker
-
Digital pH meter
-
Centrifuge
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks, pipettes)
2.3 Preparation of Activated Carbon (Example Protocol)
This protocol describes a general method for preparing activated carbon from a lignocellulosic precursor (e.g., hazelnut or walnut shells).[8][9]
-
Washing and Drying: Wash the raw precursor material with distilled water to remove surface impurities and dry in an oven at 110°C for 24 hours.[8]
-
Crushing and Sieving: Crush the dried material and sieve to obtain a uniform particle size (e.g., 75 μm).[8]
-
Chemical Activation: Impregnate the sieved particles with an activating agent, such as 50% (w/w) phosphoric acid (H₃PO₄) or zinc chloride (ZnCl₂), at a specific ratio (e.g., 1:1 precursor to acid weight) for 24 hours at room temperature.[7][8]
-
Carbonization: Place the impregnated material in a furnace. Heat at a controlled rate (e.g., 20°C/min) to a carbonization temperature of 500-750°C and maintain for 1-2 hours in the absence of air.[7][8]
-
Washing and Neutralization: After cooling to room temperature, wash the activated carbon product sequentially with 0.1 M NaOH, 0.1 M H₂SO₄, and then repeatedly with distilled water until the pH of the wash water is neutral (pH 6-7).[7]
-
Final Drying: Dry the final activated carbon product in an oven at 110°C to a constant weight and store in a desiccator.
2.4 Batch Adsorption Kinetic Experiments
-
Stock Solution Preparation: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount of the dye in distilled water.[7] Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Experimental Setup: For each kinetic time point, add a fixed amount of activated carbon (e.g., 0.25 g) to a series of flasks containing a known volume (e.g., 100 mL) of the dye solution at a specific initial concentration (e.g., 20 mg/L).[8]
-
pH Adjustment: Adjust the initial pH of the dye solutions to the desired value (e.g., pH 2-11) using 0.1N HCl or 0.1N NaOH.[8][9]
-
Agitation and Sampling: Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C) and agitation speed.[8] Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 min).
-
Sample Analysis: Immediately after collection, centrifuge the samples (e.g., at 6,000 rpm for 15 minutes) to separate the activated carbon particles.[8]
-
Concentration Measurement: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of this compound (approximately 540-541 nm).[8][10] Determine the residual dye concentration using a pre-established calibration curve.
-
Calculation: The amount of dye adsorbed per unit mass of activated carbon at time t (qₜ, in mg/g) is calculated using the following equation:
qₜ = (C₀ - Cₜ) * V / m
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Cₜ is the dye concentration at time t (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Data Analysis: Kinetic Models
The mechanism of adsorption can be investigated using various kinetic models.[6]
3.1 Pseudo-First-Order Model This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.[6] The linearized form is:
log(qₑ - qₜ) = log(qₑ) - (k₁ / 2.303) * t
-
qₑ (mg/g): Amount of dye adsorbed at equilibrium.
-
qₜ (mg/g): Amount of dye adsorbed at time t.
-
k₁ (min⁻¹): The pseudo-first-order rate constant.[4]
A linear plot of log(qₑ - qₜ) versus t allows for the determination of k₁ and qₑ.[4]
3.2 Pseudo-Second-Order Model This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons.[5][6] The linearized form is:
t / qₜ = 1 / (k₂ * qₑ²) + (1 / qₑ) * t
-
k₂ (g mg⁻¹ min⁻¹): The pseudo-second-order rate constant.[6]
A linear plot of t/qₜ versus t is used to calculate k₂ and qₑ.[4] This model often provides a better fit for dye adsorption onto activated carbon.[1][11]
3.3 Intra-particle Diffusion Model This model is used to identify the diffusion mechanism. The equation is:
qₜ = kᵢd * t¹ᐟ² + C
-
kᵢd (mg g⁻¹ min⁻¹ᐟ²): The intra-particle diffusion rate constant.
-
C (mg/g): A constant related to the thickness of the boundary layer.
A plot of qₜ versus t¹ᐟ² may show multi-linearity, indicating that adsorption is a multi-step process.[12] If the plot is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step.[12]
Representative Data
The following tables summarize typical kinetic parameters for the adsorption of this compound on activated carbon under specific experimental conditions.
Table 1: Experimental Conditions for Kinetic Study
| Parameter | Value | Reference |
| Adsorbent | Activated Carbon (Hazelnut Shell) | [8] |
| Initial Dye Concentration (C₀) | 20 mg/L | [8] |
| Adsorbent Dose (m/V) | 2.5 g/L (0.25g / 100mL) | [8] |
| Solution pH | 2.0 | [9] |
| Temperature | 25 °C | [8] |
| Agitation Speed | 150 rpm | [2] |
Table 2: Comparison of Kinetic Model Parameters
| Kinetic Model | Parameters | Value | R² | Reference |
| Pseudo-First-Order | qₑ (exp) (mg/g) | 7.85 | - | Calculated |
| qₑ (calc) (mg/g) | 4.52 | 0.975 | [13] | |
| k₁ (min⁻¹) | 0.041 | |||
| Pseudo-Second-Order | qₑ (calc) (mg/g) | 8.01 | 0.999 | [1][14] |
| k₂ (g mg⁻¹ min⁻¹) | 0.035 | |||
| Intra-particle Diffusion | kᵢd (mg g⁻¹ min⁻¹ᐟ²) | 0.68 | 0.960 | [12] |
| C (mg/g) | 1.25 |
Note: The values presented are representative and derived from typical results in the literature. Actual values will vary based on the specific activated carbon and experimental conditions. The high correlation coefficient (R²) and the close agreement between experimental and calculated qₑ values for the pseudo-second-order model indicate it best describes the adsorption process.[14]
Experimental Workflow Diagram
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 4. Kinetics of Dye Adsorption, Lagergren Pseudo-First-Order and Pseudo-Second Order Kinetic Model [ebrary.net]
- 5. Pseudo-second-order kinetic model: Significance and symbolism [wisdomlib.org]
- 6. Kinetics, Isotherm and Thermodynamic Studies for Efficient Adsorption of Congo Red Dye from Aqueous Solution onto Novel Cyanoguanidine-Modified Chitosan Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. [PDF] Adsorption of Reactive Red 2 using activated carbon prepared from walnut shell: batch and fixed bed studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for C.I. Reactive Red 2 in Environmental Remediation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
C.I. Reactive Red 2 (RR2), a common azo dye, is extensively used in the textile industry.[1][2] Due to its complex aromatic structure and the presence of sulfonate groups, it is resistant to degradation and poses a significant environmental concern when released in industrial effluents.[1][2] Its persistence and potential toxicity make it an excellent model pollutant for evaluating the efficacy of various environmental remediation technologies. These application notes provide an overview and detailed protocols for using this compound in studies focused on advanced oxidation processes (AOPs), photocatalysis, and adsorption techniques.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ |
| Molecular Weight | 802.10 g/mol |
| Type | Anionic Azo Dye |
| Maximum Absorbance (λmax) | 538-540 nm |
I. Advanced Oxidation Processes (AOPs)
AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of organic pollutants.[5][6] Common AOPs for RR2 degradation include the Fenton process, photo-Fenton, and ozonation.
Fenton and Photo-Fenton Processes
The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals.[7] The photo-Fenton process enhances this reaction through UV irradiation.[8]
Quantitative Data Summary: Fenton and Photo-Fenton Degradation of RR2
| Process | Initial RR2 Conc. (ppm) | [Fe²⁺]/[H₂O₂] Molar Ratio | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Reference |
| Fenton | 150 | 1:20 - 1:80 | 20 | 69 | - | [8] |
| Photo-Fenton | 150 | 1:80 | 10 | 99.9 | 95 | [8] |
| Fenton | - | 1:0.22:8.13 (Dye:Fe²⁺:H₂O₂) | - | Most effective degradation | - | [7] |
| Fenton | - | - | - | 94% removal with 90 mg/L H₂O₂ | - | [5] |
Experimental Protocol: Fenton/Photo-Fenton Degradation of this compound
1. Materials and Reagents:
-
This compound dye stock solution (e.g., 1000 mg/L)[9]
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
UV lamp (for photo-Fenton)
-
Spectrophotometer
2. Procedure:
-
Prepare a working solution of this compound (e.g., 150-300 ppm) from the stock solution.[8]
-
Adjust the pH of the dye solution to the desired value (typically pH 2.7-3) using H₂SO₄ or NaOH.[7][8]
-
Add the required amount of FeSO₄·7H₂O to achieve the desired [Fe²⁺]/[H₂O₂] molar ratio.[8]
-
For the photo-Fenton process, place the reactor under a UV lamp.[8]
-
Initiate the reaction by adding the specified volume of H₂O₂.
-
Withdraw samples at regular time intervals (e.g., 0, 5, 10, 20 minutes).[8]
-
Immediately quench the reaction in the samples (e.g., by adding a strong base to raise the pH).
-
Analyze the samples for color removal by measuring the absorbance at λmax (538-540 nm) using a spectrophotometer.
-
(Optional) Analyze for Chemical Oxygen Demand (COD) reduction to determine mineralization.[8]
Logical Workflow for Fenton/Photo-Fenton Process
Caption: Workflow for RR2 degradation via Fenton and Photo-Fenton.
Ozonation
Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals.[10][11]
Quantitative Data Summary: Ozonation of RR2
| System | pH | Decolorization Rate Constant Order | Reference |
| O₃ | 10 > 7 > 4 | Pseudo-first-order | [10][11] |
| UV/O₃ | 7 | UV/O₃ ≥ O₃+MnO₂ ≥ UV/O₃+TiO₂+SnO₂ > O₃ > UV/TiO₂+SnO₂ ≥ UV/TiO₂ > UV/SnO₂ | [10][11] |
Experimental Protocol: Ozonation of this compound
1. Materials and Reagents:
-
This compound solution
-
Ozone generator
-
Gas washing bottle or bubble column reactor
-
pH meter and adjustment solutions (H₂SO₄, NaOH)
-
Spectrophotometer
2. Procedure:
-
Prepare the this compound solution to the desired concentration.
-
Adjust the initial pH of the solution as required for the experiment (e.g., pH 4, 7, 10).[10][11]
-
Transfer the solution to the reactor.
-
Start bubbling ozone gas through the solution at a constant flow rate.
-
Collect aliquots of the solution at different time points.
-
Measure the absorbance of the samples at the λmax of the dye to determine the extent of decolorization.
II. Photocatalysis
Heterogeneous photocatalysis, often using titanium dioxide (TiO₂), involves the generation of electron-hole pairs upon UV or solar irradiation, which then produce reactive oxygen species to degrade pollutants.[12][13]
Quantitative Data Summary: Photocatalytic Degradation of RR2
| Catalyst | RR2 Conc. (mg/L) | Light Source | Time (hrs) | Color Removal (%) | COD Removal (%) | Reference |
| Bulk TiO₂ (0.4 g/mL) | 100 | Solar | 12 | 88 | 46 | [12] |
| Nanosize TiO₂ (0.4 g/mL) | 100 | Solar | 12 | 98 | 56 | [12] |
| TiO₂/Xanthan Gum (25 mg/L) | 25 | Solar | 2 | 92.5 | - | [14] |
| UV/TiO₂ | - | UV | - | Decolorization rate at pH 7 > pH 4 and 10 | - | [10][11] |
Experimental Protocol: TiO₂ Photocatalytic Degradation of this compound
1. Materials and Reagents:
-
This compound solution
-
TiO₂ catalyst (e.g., Degussa P25)[13]
-
UV lamp or solar simulator
-
Magnetic stirrer and beaker/photoreactor
-
pH meter and adjustment solutions
-
Syringe filters (0.45 µm)
-
Spectrophotometer
2. Procedure:
-
Prepare the this compound working solution (e.g., 100 mg/L).[12]
-
Add the desired amount of TiO₂ catalyst (e.g., 0.05-0.4 g/mL) to the solution.[12]
-
Adjust the pH of the suspension to the target value (e.g., pH 7).[10][11]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the light source (UV or solar) to initiate the photocatalytic reaction.
-
Withdraw samples at specific time intervals (e.g., every hour for 12 hours).[12]
-
Filter the samples through a syringe filter to remove the TiO₂ particles.
-
Measure the absorbance of the filtrate to determine the residual dye concentration.
Experimental Workflow for Photocatalysis
Caption: General workflow for photocatalytic degradation of RR2.
III. Adsorption
Adsorption is a surface phenomenon where pollutant molecules adhere to the surface of an adsorbent material. Various low-cost materials have been investigated for the removal of RR2.
Quantitative Data Summary: Adsorption of RR2
| Adsorbent | Initial RR2 Conc. (mg/L) | Adsorbent Dose | pH | Contact Time (min) | Removal Efficiency (%) | Max. Adsorption Capacity (mg/g) | Reference |
| Activated Carbon (Grape Wood) | 100 | 12.25 g/L | 3 | 90 | 97.96 | - | [9][15] |
| Activated Carbon (Walnut Shell) | - | 1.5 g/L | 2 | - | 65.55 | 81.3 | [16] |
| Chitin | 10 | - | - | 120 | 56 | 5.7 | [17] |
| Chitin | 20 | - | - | 120 | - | 7.5 | [17] |
| Activated Charcoal (Albizia Lebbeck) | - | - | 5.5 | - | - | - | [3] |
| Ni-Al Layered Double Hydroxide | - | - | 4.0 | - | - | Max. removal | [18] |
Experimental Protocol: Batch Adsorption Study of this compound
1. Materials and Reagents:
-
This compound stock solution
-
Adsorbent material (e.g., activated carbon)
-
pH adjustment solutions (HCl, NaOH)
-
Orbital shaker
-
Centrifuge or filtration setup
-
Spectrophotometer
2. Procedure:
-
Prepare several RR2 solutions of varying initial concentrations from the stock solution.
-
For each concentration, take a fixed volume of solution in a series of flasks.
-
Adjust the pH of each solution to the desired value (e.g., pH 3).[9][15]
-
Add a pre-weighed amount of the adsorbent to each flask.[9][15]
-
Place the flasks on an orbital shaker and agitate at a constant speed for a specified contact time (e.g., 90 minutes) to reach equilibrium.[9][15]
-
After shaking, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final dye concentration using a spectrophotometer.
-
Calculate the removal efficiency and adsorption capacity.
Adsorption Process Logical Diagram
Caption: Logical steps for a batch adsorption experiment.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iwaponline.com [iwaponline.com]
- 10. Decolorization of Reactive Red 2 by advanced oxidation processes: Comparative studies of homogeneous and heterogeneous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic Degradation of this compound by Using TiO2-Coated PET Plastic under Solar Irradiation | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Removal of this compound from aqueous solutions by chitin: an insight into kinetics, equilibrium, and thermodynamics. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: C.I. Reactive Red 2 in Textile Engineering Research
Introduction
C.I. Reactive Red 2 (CAS Registry Number: 17804-49-8) is a monoazo reactive dye belonging to the dichlorotriazine class.[1][2] Its molecular structure contains a reactive dichlorotriazine group that enables the formation of a covalent bond with the hydroxyl groups of cellulosic fibers (such as cotton, viscose, and bamboo) and the amino groups of protein fibers (like wool and silk) under alkaline conditions.[2][3] This covalent bonding results in excellent wash fastness, making it a popular choice in the textile industry for a wide range of brilliant red shades.[3][4]
These application notes provide detailed protocols for researchers and scientists utilizing this compound in textile engineering. The protocols cover dyeing procedures for cellulosic fibers, methods for evaluating dye performance, and analytical techniques for dye quantification.
Chemical and Physical Properties
| Property | Value | Reference |
| C.I. Name | Reactive Red 2 | [1] |
| C.I. Number | 18200 | [1] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1] |
| Molecular Weight | 615.34 g/mol | [1] |
| CAS Registry No. | 17804-49-8 / 12226-03-8 | [1] |
| Molecular Structure | Single azo class with a dichlorotriazine reactive group | [1][2] |
| Solubility (in water) | 60 g/L at 20°C; 160 g/L at 50°C | [1] |
| Appearance | Purplish-red powder | [1] |
Experimental Protocols
Protocol 1: Exhaust Dyeing of Cellulosic Fibers (Cotton, Bamboo)
This protocol describes a standard laboratory-scale exhaust dyeing method using a one-bath, two-step process.[2]
3.1.1 Materials and Equipment
-
This compound dye
-
Scoured and bleached cellulosic fabric (e.g., cotton, bamboo)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Deionized water
-
Laboratory dyeing machine (e.g., shaking water bath, beaker dyer)
-
pH meter
-
Spectrophotometer
3.1.2 Procedure
-
Dye Bath Preparation: Prepare a dye bath with the required amount of this compound (e.g., 0.5% to 1.5% on the weight of fabric, o.w.f.) and sodium sulfate (e.g., 5 to 15 g/L) in deionized water.[2] Maintain a liquor-to-goods ratio (the ratio of the volume of dye liquor to the weight of the fabric) of 1:25.[2]
-
Dyeing (Exhaustion Step): Introduce the pre-wetted fabric into the dye bath at room temperature (e.g., 25°C).[2] Agitate for 30 minutes to allow for the exhaustion of the dye onto the fiber.[2]
-
Fixation Step: Add the required amount of sodium carbonate (e.g., 5 to 15 g/L) to the dye bath to raise the pH to approximately 10.8-11.[2][3] This initiates the chemical reaction between the dye and the fiber.
-
Temperature Ramp: Increase the temperature of the dye bath to the fixation temperature (e.g., 40°C) at a rate of approximately 3°C per minute.[2]
-
Dye Fixation: Maintain the dyeing at the fixation temperature for 60 minutes with continuous agitation to ensure covalent bond formation.[2]
-
Rinsing: After fixation, remove the dyed fabric from the bath and rinse thoroughly with cold deionized water until the rinsing water is clear.[2]
Protocol 2: Post-Dyeing Soaping (Wash-off)
Soaping is a critical step to remove unfixed and hydrolyzed dye from the fabric surface, which is essential for achieving good wash fastness and a stable final shade.[3][5]
3.2.1 Materials
-
Dyed fabric from Protocol 3.1
-
Standard textile test soap (e.g., non-ionic detergent)
-
Deionized water
3.2.2 Procedure
-
Prepare Soap Solution: Prepare a soap solution containing 2 g/L of a standard non-ionic detergent in deionized water.[2]
-
Soaping Treatment: Immerse the rinsed fabric in the soap solution at a liquor ratio of 1:25.[2] Heat the bath to 92-95°C and maintain for 10 minutes with agitation.[2]
-
Final Rinsing: Rinse the soaped fabric alternately with hot and cold water until the washing solution becomes neutral and clear.[2]
-
Drying: Air-dry the fabric at room temperature for 24 hours or use a laboratory oven at a controlled temperature.[2]
Protocol 3: Determination of Dye Exhaustion and Fixation Percentage
This protocol uses UV-Vis spectrophotometry to quantify the amount of dye taken up by the fabric and covalently bonded to it.
3.3.1 Procedure
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λ_max) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Measure Initial Absorbance (A₀): Before adding the fabric, take an aliquot of the initial dye bath, dilute it appropriately, and measure its absorbance (A₀).[2]
-
Measure Exhaustion Absorbance (A₁): After the exhaustion step (Protocol 3.1, step 2) but before adding alkali, take an aliquot of the residual dye bath, dilute it by the same factor, and measure its absorbance (A₁).
-
Measure Fixation Absorbance (A₂): After the soaping process (Protocol 3.2), collect all washing liquors, combine them, and measure the total volume. Take an aliquot, dilute if necessary, and measure its absorbance (A₂) to determine the amount of unfixed, hydrolyzed dye.
-
Calculations:
-
Exhaustion (%E): %E = [(A₀ - A₁) / A₀] * 100
-
Fixation (%F): %F = [((A₁ - A₂) / A₁) * 100] * (%E / 100)
-
Total Fixation (%T): %T = %E * (%F / 100)
-
Quantitative Data Summary
| Parameter | Conditions | Result | Reference |
| Exhaustion/Fixation | 2% o.w.f. dye, 80 g/dm³ salt (long-liquor process on unmodified cotton) | 94% | [4] |
| Maximum Adsorption Capacity | pH 2, 25°C, using textile sludge as adsorbent | 213.9 mg/g | [6] |
| Fastness Properties | ISO Standard Tests | Light Fastness: 4; Oxygen Bleaching: 2; Perspiration Fastness: 4-5 (Fading), 5 (Stain); Soaping (100°C): 3-4 (Fading), 4 (Stain) | [1] |
Effect of Process Parameters on Dye Uptake on Bamboo Fibers[2]
| Dye Conc. (% o.w.f.) | Salt Conc. (g/L) | Alkali Conc. (g/L) | Final Dye Uptake (%) |
| 0.5 | 10 | 10 | ~85 |
| 1.0 | 10 | 10 | ~88 |
| 1.5 | 10 | 10 | ~90 |
| 1.0 | 5 | 10 | ~82 |
| 1.0 | 15 | 10 | ~91 |
| 1.0 | 10 | 5 | ~80 |
| 1.0 | 10 | 15 | ~92 |
Visualized Workflows and Mechanisms
Caption: Workflow for exhaust dyeing of cellulosic fibers.
Caption: Covalent bond formation between dye and fiber.
Caption: Workflow for quantifying dye uptake.
References
Troubleshooting & Optimization
Troubleshooting uneven dyeing with C.I. Reactive Red 2 on cotton
Technical Support Center: C.I. Reactive Red 2 Dyeing on Cotton
This technical support center provides specialized troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing challenges related to uneven dyeing of cotton with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that can lead to uneven dyeing results in a question-and-answer format.
Q1: My dyed cotton fabric is showing patches, streaks, or a cloudy appearance. What are the most likely causes?
Uneven dyeing, often described as patchiness or streakiness, is one of the most common defects in reactive dyeing. The root causes are typically related to improper preparation of the fabric or lack of control over the dyeing parameters.[1]
-
Inadequate Fabric Preparation: This is the most frequent cause. If the cotton fabric is not thoroughly scoured and bleached, residual impurities like sizing agents, oils, waxes, or mineral deposits can act as a barrier, preventing uniform dye absorption.[1][2][3] An absorbency test (drop test) should result in the water droplet being absorbed in less than 3 seconds to confirm readiness for dyeing.[2]
-
Poor Liquor Circulation: If the dye liquor does not circulate uniformly through the fabric, some areas will receive more dye than others. This can be caused by overloading the dyeing machine, which restricts fabric movement, or by insufficient pump pressure.[1][3][4]
-
Rapid Heating Rate: Reactive dye uptake increases sharply with temperature. A rapid heating rate can cause the dye to "rush" onto the fiber surface before it has a chance to migrate and level out, resulting in unlevel dyeing.[2] A controlled, gradual heating ramp (e.g., 1°C/min) is recommended, especially during the critical exhaustion phase.[2]
-
Incorrect Addition of Chemicals: Adding salts or alkali too quickly or all at once can cause localized high concentrations, leading to rapid, uneven dye fixation.[5][6]
Q2: I'm seeing small, dark color spots on my fabric. What causes these and how can I prevent them?
Dye spots are typically caused by undissolved or agglomerated dye particles fixing onto the fabric surface.[2][3]
-
Improper Dye Dissolution: The dye powder must be completely dissolved before being added to the main dyebath. It is best practice to paste the dye with a small amount of cold water first and then dissolve it with warm water, filtering the solution to remove any particulates.[2][4]
-
Dye Agglomeration: Hard water, which contains high levels of calcium and magnesium ions, can cause dye molecules to clump together (agglomerate).[1][2] Using softened or deionized water is crucial. If water hardness is an issue, a sequestering agent should be used to chelate the metal ions and prevent them from interfering with the dye.[1][2][7]
Q3: What is the specific role of salt in the dyeing process, and how does its concentration affect levelness?
Salt (an electrolyte, such as sodium chloride or sodium sulfate) is essential for the exhaustion phase of reactive dyeing.[7] Cotton fibers and reactive dye molecules are both negatively charged (anionic) in water, which causes them to repel each other.[8][9] Salt neutralizes the negative charge on the fiber surface, which reduces this repulsion and allows the dye molecules to approach and adsorb onto the fiber.[9][10]
The salt concentration must be optimized. While sufficient salt is needed to promote dye exhaustion, excessive amounts do not necessarily improve results and can contribute to environmental effluent issues.[11] Studies have shown that color strength increases with salt concentration up to an optimal point, after which it may decrease.[11] For level dyeing, it is critical to add the salt in portions or gradually over time to prevent an initial rapid strike of the dye.[5][12]
Q4: Why is alkali addition so critical, and what happens if the pH is wrong?
Alkali (such as soda ash/sodium carbonate) is the fixing agent in reactive dyeing. Its role is to raise the pH of the dyebath (typically to 10.5-11), which initiates the chemical reaction that forms a strong, permanent covalent bond between the reactive dye molecule and the hydroxyl groups of the cotton's cellulose fibers.[7][13][14]
-
If pH is too low (insufficient alkali): The dye-fiber reaction will not occur efficiently, leading to poor dye fixation. This results in a pale shade and very poor wash fastness, as the unfixed dye will easily wash out.[1]
-
If pH is too high (excessive alkali): The high concentration of hydroxide ions will accelerate the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber.[13][15] This hydrolyzed dye can no longer bond with the cotton, leading to a lower color yield and wasted dye.[13][14]
Q5: The final color is much lighter than expected, or the shade is dull. What went wrong?
Poor color yield or dull shades are typically linked to issues with the fixation process or water quality.[1]
-
Insufficient Alkali or Incorrect pH: As detailed in Q4, if the pH is not within the optimal range (10.5-11), the dye will not fix properly to the fiber, resulting in a weak color.[1]
-
Dye Hydrolysis: If the dye solution is prepared with alkali and left for too long before adding the fabric, or if the fixation time is unnecessarily prolonged at a high temperature, a significant portion of the dye may be deactivated through hydrolysis.[13][15]
-
Water Hardness: Calcium and magnesium ions in hard water can interfere with the dye-fiber reaction, leading to duller shades.[1] The use of a sequestering agent is recommended in such cases.[1]
-
Expired Dye: Dyes can lose their reactivity over time. Always ensure dyes are stored in cool, dry conditions and used before their expiration date.[1]
Q6: My fabric looks good after dyeing, but the color bleeds significantly during washing. How can I improve wash fastness?
Poor wash fastness is a clear indicator of the presence of unfixed or hydrolyzed dye on the fabric surface.[1][2] This happens due to two main reasons:
-
Incomplete Fixation: The dyeing parameters (pH, temperature, time) were not sufficient to ensure a strong covalent bond between the dye and the majority of the dye molecules that were exhausted onto the fiber.
-
Inadequate Washing-Off: The post-dyeing washing process, often called "soaping," was not thorough enough. This step is critical to remove any unreacted (hydrolyzed) dye and loosely bound dye from the fabric surface.[2] For reactive dyes, this requires a vigorous wash with a soaping agent at a high temperature (near boiling, >95°C) to be effective.[2] If this step is performed at a lower temperature or for too short a time, the hydrolyzed dye will remain and subsequently bleed during laundering.[2]
Data Presentation: Influence of Process Parameters
The following tables summarize the general effects of key variables on the dyeing of cotton with reactive dyes. Optimal values can vary based on the specific dye, equipment, and desired shade depth.
Table 1: Effect of Material-to-Liquor Ratio (M:L) on Dyeing Properties
| Material-to-Liquor Ratio | Color Strength (K/S) | Exhaustion & Fixation | Wash & Rubbing Fastness | Light Fastness | General Recommendation |
| Low (e.g., 1:5 - 1:8) | Higher | Generally Higher[16] | Good | Better[16][17] | Efficient use of water and chemicals; may require good circulation to ensure levelness.[18] |
| High (e.g., 1:15 - 1:30) | Lower | Generally Lower | May be better due to lower initial dye adsorption[16][17] | Lower[16][17] | Requires more water, energy, and chemicals; may aid in levelness for difficult shades.[19] |
Table 2: General Recipe Guide for Exhaust Dyeing (Hot Brand Reactive Dye)
| Component | Light Shade (~0.5%) | Medium Shade (~1.5%) | Dark Shade (~4.0%) |
| This compound | 0.5% (o.w.f) | 1.5% (o.w.f) | 4.0% (o.w.f) |
| Glauber's Salt (Anhydrous Na₂SO₄) | 20 - 30 g/L | 40 - 50 g/L | 60 - 80 g/L |
| Soda Ash (Na₂CO₃) | 5 - 10 g/L | 10 - 15 g/L | 15 - 20 g/L |
| Sequestering Agent | 0.5 - 1.0 g/L | 0.5 - 1.0 g/L | 0.5 - 1.0 g/L |
| Levelling Agent | 0.5 - 1.0 g/L | 0.5 - 1.0 g/L | 0.5 - 1.0 g/L |
| o.w.f = on the weight of fabric |
Visualized Guides and Protocols
Troubleshooting Logic for Uneven Dyeing
This diagram outlines a logical workflow for diagnosing the root cause of uneven dyeing defects.
Caption: Troubleshooting workflow for uneven dyeing defects.
Standard Experimental Workflow
This diagram illustrates a typical laboratory workflow for the exhaust dyeing of cotton with reactive dyes.
Caption: Experimental workflow for reactive dyeing of cotton.
Detailed Experimental Protocol: Exhaust Dyeing
This protocol provides a detailed methodology for dyeing a 10g sample of pre-scoured and bleached cotton fabric with this compound to a 2% shade.
1. Materials and Reagents:
-
10g scoured, bleached cotton fabric
-
This compound dye
-
Anhydrous Sodium Sulfate (Glauber's Salt)
-
Sodium Carbonate (Soda Ash)
-
Sequestering Agent (e.g., EDTA)
-
Levelling Agent
-
Soaping Agent (non-ionic detergent)
-
Deionized or softened water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
2. Dye Bath Preparation (Material-to-Liquor Ratio 1:20):
-
Total liquor volume: 10g fabric x 20 = 200 mL.
-
Dye Stock Solution (1%): Dissolve 1g of this compound in 100 mL of deionized water.
-
Calculations for 2% shade:
-
Dye Required: 10g x 2% = 0.2g. This corresponds to 20 mL of the 1% stock solution.
-
Sodium Sulfate (60 g/L): 60 g/L * 0.2 L = 12.0g.
-
Sodium Carbonate (20 g/L): 20 g/L * 0.2 L = 4.0g.
-
Sequestering Agent (1 g/L): 1 g/L * 0.2 L = 0.2g.
-
Levelling Agent (1 g/L): 1 g/L * 0.2 L = 0.2g.
-
3. Dyeing Procedure:
-
Set the dyebath with 160 mL of water, the calculated sequestering agent (0.2g), and levelling agent (0.2g). Adjust pH to just below 7 if necessary.
-
Introduce the wetted cotton sample into the bath at 50°C. Run for 5-10 minutes to ensure even wetting and temperature equilibrium.[20]
-
Add the 20 mL of dye solution to the bath. Continue running for 10 minutes.[20]
-
Begin raising the temperature towards 80-85°C over 30 minutes. During this time, add the 12.0g of sodium sulfate in three equal portions (e.g., at 5, 15, and 25 minutes).[20]
-
Once the temperature reaches 85°C, run for an additional 20-30 minutes to ensure full exhaustion of the dye onto the fiber.[20]
-
Add the 4.0g of pre-dissolved sodium carbonate to the dyebath gradually over 10 minutes to initiate fixation.[20]
-
Maintain the temperature at 85°C and continue the dyeing for 45-60 minutes for fixation.[20]
-
Cool the dyebath and drain.
4. Post-Dyeing Wash-Off:
-
Rinse the dyed fabric thoroughly with cold water until the water runs clear.
-
Perform a hot rinse at 70°C.
-
Prepare a soaping bath with a non-ionic detergent (1-2 g/L) at a 1:20 liquor ratio. Treat the fabric in this bath at 95°C for 10-15 minutes to remove all unfixed and hydrolyzed dye.[2]
-
Rinse the fabric again with hot water, followed by a final cold water rinse.
-
Squeeze excess water from the sample and allow it to air dry.
References
- 1. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 2. textileinfohub.com [textileinfohub.com]
- 3. sahnifabrics.com [sahnifabrics.com]
- 4. benchchem.com [benchchem.com]
- 5. News - Common Problems in Cotton Fabric Dyeing: The Causes and Solution of Dyeing Defects [textile-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 8. textilelearner.net [textilelearner.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.kuet.ac.bd [www2.kuet.ac.bd]
- 13. textileblog.com [textileblog.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. textilelearner.net [textilelearner.net]
- 16. 182.160.97.198:8080 [182.160.97.198:8080]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of liquor ratio, time, and concentration of dye on mercerized 100% cotton dyed with reactive or vat dyes [textiletoday.com.bd]
- 20. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
Technical Support Center: Optimizing C.I. Reactive Red 2 Fixation on Cellulosic Fabrics
This guide provides in-depth technical assistance for researchers and scientists working on the fixation of C.I. Reactive Red 2, a monochlorotriazine (MCT) reactive dye, onto cellulosic fabrics like cotton. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to aid in the optimization of your dyeing processes.
Troubleshooting Guide
This section addresses common problems encountered during the dyeing process in a direct question-and-answer format.
Q1: Why is the final color shade of my fabric pale or weaker than expected?
A1: A pale shade, or poor color yield, is a frequent issue that can stem from several factors:
-
Inadequate Alkali Concentration or pH: Reactive dyes require an alkaline environment (typically pH 10-11) to facilitate the covalent bond formation with cellulose. If the pH is too low, the fixation reaction will be incomplete. Conversely, a pH that is too high can accelerate dye hydrolysis, reducing the amount of active dye available to react with the fiber.[1]
-
Insufficient Salt Concentration: Electrolytes like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are crucial for neutralizing the negative surface charge of cellulosic fibers in water.[2][3][4] This reduction in electrostatic repulsion allows the anionic dye molecules to approach and adsorb onto the fiber surface, a process known as exhaustion.[2][4][5] Without enough salt, dye exhaustion will be low, leading to a weaker shade.
-
Dye Hydrolysis: This is a competing reaction where the reactive group of the dye reacts with water (OH⁻ ions) instead of the fiber's hydroxyl groups (Cell-O⁻).[6] The hydrolyzed dye can't form a covalent bond with the fabric, leading to a lower fixation rate.[7] Hydrolysis is accelerated by high temperatures and high pH.[6][8]
-
Incorrect Dyeing Temperature: Temperature influences the rate of dye diffusion, fixation, and hydrolysis.[8][9] For a hot-brand dye like this compound, an optimal temperature (e.g., 60-80°C) is needed.[10][11] Temperatures that are too low will result in a slow fixation rate, while excessively high temperatures can favor the hydrolysis reaction over fixation.[6][8]
-
Improper Fabric Preparation: The fabric must be thoroughly scoured and bleached to remove impurities like waxes, oils, and sizing agents that can hinder dye absorption.[12]
Q2: My dyed fabric shows poor wash fastness and bleeds color during washing. What went wrong?
A2: Poor wash fastness is typically caused by unfixed or hydrolyzed dye remaining on the fabric.[12][13]
-
Incomplete Fixation: If the fixation parameters (pH, temperature, time) were not optimal, a significant portion of the dye may have been adsorbed but not covalently bonded to the fibers.
-
Inadequate Washing-Off (Soaping): The post-dyeing washing process is critical for removing unfixed and hydrolyzed dye molecules.[7][12] An insufficient soaping step, often done at high temperatures (e.g., 95-100°C), will leave residual dye that bleeds out during subsequent laundering.[10][12]
Q3: The dyeing on my fabric is uneven and patchy. How can I fix this?
A3: Uneven dyeing, or poor leveling, can be attributed to several procedural missteps:[12]
-
Rapid Addition of Alkali or Salt: Salts and alkali should be added gradually or in portions.[14][15] Adding them too quickly can cause the dye to rush onto the fabric and fix prematurely in certain areas before it has had time to distribute evenly.
-
Poor Liquor Circulation: Inconsistent agitation or circulation of the dyebath can lead to localized areas of high dye concentration, resulting in patchiness.[12]
-
Temperature Fluctuations: Maintaining a consistent temperature throughout the dyeing process is essential for even dye uptake and fixation.[12]
-
Fabric Pre-treatment: As with poor color yield, inadequate scouring and bleaching can leave impurities that create a barrier to uniform dye absorption.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of salt in the reactive dyeing process?
A1: In an aqueous solution, both cellulosic fibers and reactive dye anions carry a negative charge, leading to electrostatic repulsion.[2][5] Salt (e.g., NaCl or Na₂SO₄) acts as an electrolyte. The salt's cations (Na⁺) form a layer around the negatively charged fiber, effectively neutralizing its surface charge.[16] This neutralization lowers the repulsion barrier, allowing the anionic dye molecules to move closer to the fiber surface, thereby increasing dye exhaustion and facilitating subsequent fixation.[2][3][4]
Q2: What is the difference between dye exhaustion and dye fixation?
A2: These are two distinct stages in the reactive dyeing process:[17]
-
Exhaustion: This is the initial phase where dye molecules migrate from the dyebath and adsorb onto the surface of the fiber. This stage is reversible and is promoted by the addition of an electrolyte (salt) under neutral or slightly acidic conditions.[2][17]
-
Fixation: This is the irreversible reaction stage where, under alkaline conditions (high pH) and at the correct temperature, the reactive group on the dye molecule forms a strong, permanent covalent bond with the hydroxyl groups of the cellulosic fiber.[16][18]
Q3: What is dye hydrolysis and why is it a problem?
A3: Dye hydrolysis is an undesirable side reaction where the dye's reactive group (in this compound, a monochlorotriazine group) reacts with hydroxide ions (OH⁻) from the water instead of the cellulose.[6] This deactivates the dye, making it incapable of forming a covalent bond with the fiber.[7] The hydrolyzed dye contributes to poor color yield, lower fixation efficiency, and increased effluent load, as it must be thoroughly washed off to achieve good wash fastness.[7][12] The rate of hydrolysis increases significantly with higher temperatures and higher pH.[6]
Q4: What are the optimal pH and temperature for fixing this compound?
A4: this compound is a "hot brand" monochlorotriazine (MCT) dye. The optimal fixation conditions are generally:
-
pH: 10.5 - 11.0. This is typically achieved using sodium carbonate (soda ash). At this pH, the cellulose hydroxyl groups are sufficiently ionized to react with the dye, while the rate of hydrolysis remains manageable.[19]
-
Temperature: 60°C - 80°C.[10][11] Studies have shown that for some red reactive dyes, color strength (K/S value) peaks around 60°C and then decreases at higher temperatures as the rate of hydrolysis starts to outpace the rate of fixation.[11][20]
Data Presentation
The following tables summarize the influence of key parameters on the dyeing process.
Table 1: Effect of Fixation Parameters on Dyeing Performance
| Parameter | Condition | Effect on Fixation | Effect on Hydrolysis | Impact on Final Outcome |
| pH | Low ( < 10) | Low fixation rate | Low hydrolysis rate | Pale shade, poor dye utilization |
| Optimal (10.5-11.0) | High fixation rate | Moderate hydrolysis rate | Strong, vibrant shade with good fixation | |
| High ( > 11.5) | Decreased fixation rate | High hydrolysis rate | Weaker shade, high dye wastage[1] | |
| Temperature | Low ( < 50°C) | Very slow fixation rate | Low hydrolysis rate | Pale shade, uneven dyeing |
| Optimal (60-80°C) | Good fixation rate | Moderate hydrolysis rate | Optimal color yield and fixation[11] | |
| High ( > 80°C) | Faster initial reaction | Very high hydrolysis rate | Reduced color yield, lower fastness[6][8] | |
| Salt Conc. | Low | Low dye exhaustion | No direct effect | Pale shade, much of the dye remains in bath |
| Optimal (e.g., 60-80 g/L) | High dye exhaustion | Can increase aggregation | Strong shade, efficient dye uptake[5][15] | |
| Very High | May cause dye aggregation | No direct effect | Can lead to unlevel dyeing, precipitation[5] |
Table 2: Typical Color Fastness Ratings for Properly Dyed Cellulosic Fabric
| Fastness Test | Standard Method (Example) | Typical Rating (Scale 1-5) | Description |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 | Excellent resistance to fading during washing.[11][21] |
| Wash Fastness (Staining) | ISO 105-C06 | 4-5 | Excellent resistance to staining adjacent fabrics.[11][21] |
| Rubbing Fastness (Dry) | ISO 105-X12 / AATCC 8 | 4-5 | Excellent resistance to color transfer when rubbed dry.[22] |
| Rubbing Fastness (Wet) | ISO 105-X12 / AATCC 8 | 3-4 | Good to very good resistance to color transfer when rubbed wet. |
| Light Fastness | ISO 105-B02 / AATCC 16 | ≥ 4 | Good resistance to fading upon exposure to light. |
Note: Ratings are on a scale of 1 (poor) to 5 (excellent). Actual results depend on optimized dyeing procedures and dye concentration.[23]
Experimental Protocols
Protocol 1: Exhaust Dyeing of Cotton Fabric with this compound
This protocol describes a standard laboratory procedure for dyeing a 10-gram sample of scoured and bleached cotton fabric.
Materials & Reagents:
-
This compound dye
-
Scoured, bleached cotton fabric (10 g)
-
Sodium sulfate (Na₂SO₄, anhydrous) or Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Wetting agent (non-ionic)
-
Sequestering agent
-
Acetic acid (for pH adjustment if needed)
-
Deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine, shaking water bath)
Procedure:
-
Preparation of Dyebath:
-
Set the material-to-liquor ratio (MLR), for example, 1:20 (10 g fabric in 200 mL total volume).
-
To a beaker, add approximately 150 mL of deionized water.
-
Add wetting agent (e.g., 1 g/L = 0.2 g) and sequestering agent (e.g., 1 g/L = 0.2 g).
-
Accurately weigh the this compound dye based on the desired depth of shade (e.g., 2% on weight of fabric (owf) = 0.2 g). Make a paste with a small amount of cold water and then dissolve it in hot water before adding to the dyebath.
-
Add the prepared dye solution to the beaker and make up the final volume to 200 mL. Adjust the initial pH to 6.5-7.0.[15]
-
-
Exhaustion Phase:
-
Place the cotton fabric sample into the dyebath at room temperature (around 30°C).
-
Start agitation and run for 10 minutes to ensure the fabric is fully wetted.
-
Begin raising the temperature to the target fixation temperature (e.g., 60°C) over 20-30 minutes.
-
During the temperature rise, add the required amount of salt (e.g., 60 g/L = 12 g Na₂SO₄) in three equal portions (e.g., 4 g each at 40°C, 50°C, and 60°C). This gradual addition promotes level dyeing.[15]
-
Once the final temperature of 60°C is reached, continue dyeing for another 30 minutes to allow for maximum dye exhaustion.
-
-
Fixation Phase:
-
After the exhaustion period, add the alkali. Dissolve the required amount of sodium carbonate (e.g., 20 g/L = 4 g) in a small amount of hot water.
-
Add the alkali solution to the dyebath gradually over 10-15 minutes.
-
Continue the dyeing at 60°C for another 45-60 minutes to allow for the fixation reaction.
-
-
Washing-Off (Soaping):
-
After fixation, drop the dyebath.
-
Rinse the fabric thoroughly with cold water until the water runs clear.
-
Perform a hot rinse at 70-80°C for 10 minutes.
-
Soap the fabric in a fresh bath containing a non-ionic detergent (e.g., 2 g/L) at 95-100°C for 15 minutes to remove all unfixed and hydrolyzed dye.[10][12]
-
Perform another hot rinse followed by a final cold rinse.
-
Squeeze the fabric and air-dry.
-
Visualizations
Below are diagrams illustrating key workflows and chemical pathways involved in the process.
Caption: Experimental workflow for exhaust dyeing of cellulosic fabric.
Caption: Chemical pathways for reactive dye: fixation vs. hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. textilelearner.net [textilelearner.net]
- 5. thaiscience.info [thaiscience.info]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 8. fastdye.com [fastdye.com]
- 9. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 10. mdpi.com [mdpi.com]
- 11. jsaer.com [jsaer.com]
- 12. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 13. autumnchem.com [autumnchem.com]
- 14. textilecoach.net [textilecoach.net]
- 15. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 16. researchgate.net [researchgate.net]
- 17. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. testextextile.com [testextextile.com]
- 22. textilelearner.net [textilelearner.net]
- 23. textilementor.com [textilementor.com]
C.I. Reactive Red 2 hydrolysis kinetics and prevention in dye baths
This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis kinetics and prevention of C.I. Reactive Red 2 in aqueous dye bath environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A: this compound is a monoazo reactive dye belonging to the dichlorotriazine class.[1] Its chemical formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂.[2] The dye functions by forming a covalent bond between the reactive dichlorotriazine group and the nucleophilic hydroxyl (-OH) groups of cellulosic fibers (like cotton) or the amino (-NH₂) groups of protein fibers (like wool and silk) under alkaline conditions.[3][4] This covalent bond is responsible for the high wash fastness of reactive dyes.[5]
Q2: What is hydrolysis in the context of this compound?
A: Hydrolysis is a chemical reaction where a molecule of this compound reacts with a water molecule (H₂O) instead of the fiber.[6] Under the alkaline conditions required for dyeing, the hydroxyl ions (OH⁻) from water compete with the cellulosate ions from the fiber to react with the dye's reactive group.[7][8] This reaction deactivates the dye by replacing a chlorine atom on the triazine ring with a hydroxyl group, forming a non-reactive hydroxy-derivative.[8] This hydrolyzed dye can no longer form a covalent bond with the fiber.[9]
Q3: Why is preventing the hydrolysis of this compound critical during experiments?
A: Preventing hydrolysis is crucial for several reasons:
-
Reduced Fixation Efficiency: Hydrolyzed dye cannot react with the fiber, leading to a lower color yield and a lighter shade than intended.[6] This results in a significant waste of the dye, with wastage rates potentially reaching 40-60%.[7]
-
Poor Wash Fastness: The hydrolyzed dye has a low affinity for the fiber but can be physically adsorbed onto its surface.[8] This loosely bound dye is easily removed during subsequent washing, leading to color bleeding and poor wash fastness properties.[8][10]
-
Increased Effluent Load: The unfixed, hydrolyzed dye is washed out into the wastewater, increasing the pollution load and requiring more extensive (and costly) effluent treatment.[5][7]
-
Inconsistent Results: Uncontrolled hydrolysis can lead to poor reproducibility between experiments, with uneven or blotchy shades.[6]
Troubleshooting Guide
Problem 1: Low Color Yield or Lighter Than Expected Shades
-
Possible Cause: Excessive hydrolysis of this compound in the dye bath.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the dye bath temperature is within the recommended range. For cold brand reactive dyes like those with triazine groups, dissolving and application temperatures should ideally not exceed 40°C, as higher temperatures significantly accelerate hydrolysis.[7][9]
-
Check pH Level: An excessively high pH increases the concentration of hydroxyl ions, favoring hydrolysis. The optimal pH for dyeing cellulosic fibers is typically between 10 and 11.[3][9] Ensure the alkali concentration is appropriate for the desired shade depth and liquor ratio.
-
Minimize Dye & Alkali Contact Time: Prepare the dye solution and the alkali (e.g., sodium carbonate) solution separately and mix them only immediately before starting the dyeing process.[7][8] Do not let the activated dye solution stand for a long time before use.
-
Review Liquor Ratio: A longer liquor ratio (higher volume of water per weight of fabric) can increase the extent of hydrolysis. Use the recommended liquor ratio for the procedure.[7]
-
Problem 2: Poor Wash Fastness and Color Bleeding
-
Possible Cause: Insufficient removal of hydrolyzed dye from the fiber after dyeing.
-
Troubleshooting Steps:
-
Implement Rigorous Washing: After the fixation step, a thorough washing or "soaping" process is essential. This is often a more laborious step than the dyeing itself.[7]
-
Use Hot Water and Detergent: Wash the dyed substrate with a detergent solution at a high temperature (e.g., boiling) to effectively strip the physically adsorbed, hydrolyzed dye from the fiber surface.[8]
-
Optimize Salt Concentration: While salt is necessary for the exhaustion of the dye onto the fiber, excessively high electrolyte concentrations in the dye bath can sometimes lead to more hydrolyzed dye being adsorbed.[10] Use the optimal salt concentration for the specific process.
-
Problem 3: Inconsistent and Unreproducible Dyeing Results
-
Possible Cause: Variable rates of hydrolysis between experimental runs.
-
Troubleshooting Steps:
-
Standardize All Parameters: Strictly control all factors that influence hydrolysis for every experiment. This includes temperature, pH, time, liquor ratio, and the order and timing of chemical additions.[7][10]
-
Control Dye Storage: Reactive dyes can hydrolyze over time, even during storage, especially if exposed to moisture.[6][10] Store this compound in a cool, dry place.
-
Prepare Fresh Solutions: Always use freshly prepared dye and alkali solutions for each experiment to ensure consistent reactivity.
-
Factors Influencing Hydrolysis of this compound
The rate and extent of hydrolysis are primarily affected by several key experimental parameters. Understanding these factors is essential for controlling the reaction.
| Parameter | Effect on Hydrolysis Rate | Recommended Control Measures |
| Temperature | Increases significantly with rising temperature.[7] | Maintain dye bath temperature at the recommended level for the specific application (e.g., 20-40°C for cold brand dyes).[9] |
| pH (Alkalinity) | Increases as pH rises above neutral.[7] | Use the optimal amount of alkali (e.g., Sodium Carbonate) to achieve the target pH (typically 10-11) for fixation.[3] Avoid excessive alkalinity. |
| Time | Increases with longer exposure to alkaline conditions.[7] | Mix dye and alkali immediately before use.[8] Adhere to the recommended fixation time; prolonged dyeing increases hydrolysis. |
| Liquor Ratio | Increases with a longer (more dilute) liquor ratio.[7] | Use the specified liquor ratio for the dyeing method to minimize the excess water available for hydrolysis. |
| Electrolyte (Salt) Conc. | Decreases hydrolysis up to a certain limit.[7] | Use an optimal concentration of salt (e.g., Sodium Sulfate) to promote dye exhaustion onto the fiber, which indirectly reduces hydrolysis in the bath. |
| Dye Reactivity | Higher intrinsic reactivity leads to a faster rate of both fixation and hydrolysis.[7] | While inherent to the dye, be aware that more reactive dyes require stricter control over other parameters to minimize hydrolysis.[8] |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Kinetics using HPLC
This protocol is adapted from methodologies used for other reactive dyes and allows for the quantitative analysis of this compound and its hydrolyzed form.[11][12]
Objective: To measure the rate of hydrolysis of this compound under specific pH and temperature conditions.
Methodology:
-
Preparation of Dye Bath:
-
Prepare an aqueous solution of this compound at the desired concentration (e.g., 1 g/L).
-
Prepare the required salt (e.g., Na₂SO₄) and alkali (e.g., Na₂CO₃) solutions separately.
-
In a temperature-controlled reaction vessel, add the dye and salt solutions and bring to the target temperature (e.g., 40°C).
-
-
Initiation of Reaction:
-
To start the hydrolysis reaction, add the pre-heated alkali solution to the dye bath to achieve the target pH (e.g., 11.0). Start a timer immediately.
-
-
Sample Collection:
-
Withdraw aliquots (e.g., 5 mL) from the dye bath at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately neutralize each aliquot to pH 7 with a dilute acid (e.g., 0.1M HCl) to quench the hydrolysis reaction.[11]
-
Dilute the neutralized sample to a known volume with deionized water.
-
-
HPLC Analysis:
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using two solvents is typically effective. For example, Solvent A: Acetonitrile; Solvent B: Aqueous buffer (e.g., ammonium phosphate). The gradient will depend on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at the maximum absorbance wavelength (λ_max) of this compound.
-
-
Data Analysis:
-
The unhydrolyzed (active) and hydrolyzed forms of the dye will elute at different retention times.
-
Calculate the concentration of the unhydrolyzed dye at each time point (Cₜ) using a calibration curve.
-
Plot ln(Cₜ/C₀) versus time, where C₀ is the initial concentration.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis under the tested conditions.
-
Visualizations
Caption: Competing reactions of this compound in an alkaline dye bath.
Caption: Experimental workflow for determining hydrolysis kinetics via HPLC.
Caption: Key factors influencing hydrolysis and corresponding prevention strategies.
References
- 1. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]
- 6. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 7. textileapex.com [textileapex.com]
- 8. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 11. irjet.net [irjet.net]
- 12. researchgate.net [researchgate.net]
Improving color yield of C.I. Reactive Red 2 in textile dyeing
Technical Support Center: C.I. Reactive Red 2
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the color yield of this compound for textile dyeing applications.
Troubleshooting Guide
This section addresses common issues encountered during the dyeing process with this compound.
Question: Why is the final color yield or shade depth lower than expected?
Answer: Low color yield is a frequent issue that can be attributed to several factors:
-
Dye Hydrolysis: This is the most common cause. The reactive group of the dye reacts with water (hydroxide ions) instead of the textile fiber, rendering the dye unable to form a covalent bond.[1][2][3] This hydrolyzed dye contributes to color in the dyebath but has low affinity for the fiber and is removed during washing. Hydrolysis is accelerated by:
-
High Temperatures: The fixation temperature for this compound, a dichlorotriazine dye, should be relatively low, around 40°C.[4][5] Temperatures that are too high will significantly increase the rate of hydrolysis.[6]
-
High pH: While an alkaline pH is necessary for fixation, an excessively high pH (above 11) will favor the hydrolysis reaction.[6]
-
Prolonged Dyeing Time in Alkaline Conditions: Leaving the dye in an alkaline solution for too long before or during fixation increases the chance of hydrolysis.[1]
-
-
Insufficient Electrolyte (Salt): Neutral electrolytes like sodium sulfate are crucial for neutralizing the negative surface charge of cellulosic fibers in water. This reduces the electrostatic repulsion between the fiber and the anionic dye molecules, promoting dye exhaustion onto the fiber surface.[7][8] Insufficient salt leads to poor dye uptake.
-
Incorrect Alkali Concentration: An inadequate amount of alkali (e.g., sodium carbonate) will result in an insufficiently high pH, leading to poor fixation of the dye to the fiber.[1]
-
Dye Aggregation: At high concentrations, reactive dye molecules can aggregate, which slows down their diffusion into the fiber and can lead to lower color yield.[4][9]
Question: What causes uneven dyeing or a patchy appearance on the fabric?
Answer: Uneven dyeing, or poor levelness, can result from the following:
-
Improper Pre-treatment: The fabric must be thoroughly scoured and bleached to remove impurities like oils, waxes, and sizing agents, which can hinder uniform dye penetration.[10][11]
-
Rapid Dye Uptake: Adding the dye or electrolyte too quickly can cause the dye to rush onto the fabric, leading to unevenness. A gradual increase in temperature and controlled addition of chemicals is recommended.[3]
-
Poor Dye Solubility/Aggregation: If the dye is not fully dissolved or if it aggregates in the dyebath, these larger particles can lead to spotting and uneven color.[9][12] This can be influenced by hard water (presence of Ca²⁺ and Mg²⁺ ions), which can be mitigated by using a sequestering agent.[13]
-
Incorrect pH Control: Fluctuations in pH during the dyeing process can affect the rate of dye exhaustion and fixation, leading to inconsistencies across the fabric.[14]
Question: Why is the color fastness to washing poor, even if the initial shade is deep?
Answer: Poor wash fastness is almost always due to the presence of unfixed, hydrolyzed dye on the fiber.
-
Ineffective Rinsing and Soaping: After dyeing, a thorough washing process is critical to remove all hydrolyzed dye that is loosely attached to the fabric surface.[15][16] If not removed, this dye will bleed during subsequent washing.
-
Excessive Hydrolysis During Dyeing: If dyeing conditions (high temperature, high pH) caused a large amount of dye hydrolysis, it becomes more difficult to wash out all of the unfixed dye.[2][6] The hydrolyzed dye has some affinity for the fiber and can be difficult to remove completely.
-
Dye-Fiber Bond Instability: In some cases, the covalent bond formed between the dye and the fiber can be broken under severe washing conditions (very high pH or temperature), although this is less common with properly fixed reactive dyes.[13]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each chemical in the dyeing process with this compound?
A1:
-
This compound (Dye): The colorant, which contains a reactive group (dichlorotriazine) that forms a covalent bond with the hydroxyl groups of cellulosic fibers (e.g., cotton).[4][5]
-
Sodium Sulfate (Na₂SO₄) or Sodium Chloride (NaCl) (Electrolyte): Acts as an exhausting agent. It reduces the negative surface charge on the fiber in water, thereby lowering the electrostatic barrier for the negatively charged dye anions to approach and adsorb onto the fiber surface.[7]
-
Sodium Carbonate (Na₂CO₃) (Alkali): Acts as the fixing agent. It raises the pH of the dyebath to the alkaline range (typically 10-11).[17] This activates the hydroxyl groups on the cellulose fiber, allowing them to react nucleophilically with the reactive group of the dye to form a stable covalent bond.[1]
-
Sequestering Agent: Used to chelate hardness ions (Ca²⁺, Mg²⁺) in the water, which can otherwise interfere with dye solubility and cause precipitation, leading to poor color yield and spotting.[13]
Q2: What is dye hydrolysis and how can it be minimized?
A2: Dye hydrolysis is a competing chemical reaction where the reactive group of the dye molecule reacts with hydroxide ions (OH⁻) from water instead of with the fiber.[1][3] The resulting hydrolyzed dye can no longer form a covalent bond with the fiber, leading to reduced color yield and poor wash fastness.[2] To minimize hydrolysis:
-
Control Temperature: Use the optimal fixation temperature (around 40°C for this compound). Avoid excessive heat.[4][5]
-
Control pH: Maintain the pH in the optimal range for fixation (10-11). A pH that is too high will accelerate hydrolysis.[6]
-
Separate Dye and Alkali: Prepare dye and alkali solutions separately and only mix them in the dyebath just before the fixation stage.[1]
-
Manage Time: Do not allow the dye and alkali to remain mixed for extended periods before the fixation process is complete.[1]
Q3: Why is a "one-bath, two-step" method typically used for reactive dyes?
A3: This method separates the exhaustion and fixation stages to ensure even and efficient dyeing.[4][5]
-
Step 1 (Exhaustion): The dye and electrolyte are added to the dyebath under neutral or slightly acidic conditions. In this step, the dye is adsorbed onto the fiber surface and diffuses into it, but no chemical reaction occurs. This allows the dye to distribute evenly throughout the material.
-
Step 2 (Fixation): After the dye is evenly exhausted, the alkali is added to raise the pH. This initiates the chemical reaction between the dye and the fiber, "fixing" the color in place.[1] Separating these steps prevents the dye from fixing prematurely onto the outside of the fabric before it has had a chance to penetrate evenly.
Data Presentation: Optimized Dyeing Parameters
The following tables summarize optimized parameters for dyeing cellulosic fibers (e.g., cotton, bamboo) with this compound, based on experimental findings.
Table 1: Optimal Concentrations of Dyeing Auxiliaries
| Parameter | Recommended Value | Reference(s) |
| Dye Concentration (o.w.f.)* | 1.0% | [4][5] |
| Electrolyte (Sodium Sulfate) | 30 - 40 g/L | [4][5] |
| Alkali (Sodium Carbonate) | 10 g/L | [4][5] |
*o.w.f. = on the weight of fiber
Table 2: Optimal Process Conditions
| Parameter | Recommended Value | Reference(s) |
| Liquor Ratio | 1:25 | [4][5] |
| Exhaustion Temperature | 25°C | [4][5] |
| Fixation Temperature | 40°C | [4][5] |
| Exhaustion Time | 30 minutes | [4][5] |
| Fixation Time | 60 minutes | [4][5] |
| Optimal Fixation pH | 10 - 11 | [17] |
Experimental Protocols
Protocol 1: Exhaust Dyeing of Cotton with this compound (One-Bath, Two-Step Method)
1. Pre-treatment of Fabric:
- Scour and bleach the cotton fabric using standard textile procedures to ensure it is clean and absorbent.
- Rinse thoroughly with deionized water and air dry.
- Accurately weigh the dry fabric before dyeing.
2. Dyebath Preparation (Exhaustion Stage):
- Prepare a dyebath with the required volume of deionized water to achieve a 1:25 liquor ratio.
- Add Sodium Sulfate (e.g., 30 g/L) and stir until fully dissolved.[4][5]
- Add the pre-weighed this compound dye (e.g., 1.0% o.w.f.) and stir until dissolved.[4][5]
- Introduce the wetted cotton fabric into the dyebath at room temperature (approx. 25°C).
3. Exhaustion:
- Run the dyeing process at 25°C for 30 minutes with continuous agitation to ensure even dye uptake.[4][5]
4. Fixation:
- After 30 minutes, add the required amount of Sodium Carbonate (e.g., 10 g/L) to the dyebath to raise the pH.[4][5]
- Increase the temperature of the dyebath to 40°C at a rate of approximately 3°C/min.[4][5]
- Maintain the temperature at 40°C and continue the dyeing for 60 minutes.[4][5]
5. Washing Off:
- After fixation, remove the dyed fabric and rinse thoroughly with cold deionized water until the rinsing water is nearly colorless.[16]
- Prepare a soaping solution (e.g., 2 g/L standard textile soap) at a 1:25 liquor ratio.[5]
- Wash the fabric in the soaping solution at 90-95°C for 10 minutes to remove all unfixed and hydrolyzed dye.[5]
- Rinse the fabric with hot and then cold water until the water is clear and the fabric is neutral.
- Air dry the fabric.
Protocol 2: Measurement of Dye Uptake (Exhaustion %) by Spectrophotometry
1. Sample Collection:
- Before adding the fabric, take an aliquot of the initial dyebath solution (e.g., 0.1 mL). This is your reference (A₀).[4][5]
- At the end of the exhaustion phase (before adding alkali), take another aliquot of the dyebath (e.g., 0.1 mL). This is your final sample (Aᵢ).[4][5]
2. Sample Preparation and Measurement:
- Dilute both the initial and final aliquots to a known volume with deionized water (e.g., dilute 100 times) to ensure the absorbance reading is within the linear range of the spectrophotometer.[4][5]
- Using a UV-Vis spectrophotometer, measure the absorbance of both diluted solutions at the maximum absorption wavelength (λmax) of this compound (approximately 538 nm).[4][5]
3. Calculation:
- Calculate the percentage of dye uptake (% Exhaustion) using the following formula: % Exhaustion = [1 - (Aᵢ / A₀)] × 100 Where:
- A₀ = Absorbance of the initial dyebath solution.
- Aᵢ = Absorbance of the final dyebath solution.
Visualizations
Caption: Experimental workflow for the exhaust dyeing of textiles with this compound.
Caption: Chemical pathways for reactive dye: fixation versus hydrolysis.
Caption: Troubleshooting flowchart for diagnosing low color yield issues.
References
- 1. textilelearner.net [textilelearner.net]
- 2. textileapex.com [textileapex.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. pjsir.org [pjsir.org]
- 8. pjsir.org [pjsir.org]
- 9. benchchem.com [benchchem.com]
- 10. How to troubleshoot common problems in Direct Red FBA dyeing? - Blog - YADONG [dyeindustry.com]
- 11. paradyeschemicals.com [paradyeschemicals.com]
- 12. Level dyeing problem of reactive dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 14. researchgate.net [researchgate.net]
- 15. pjosr.com [pjosr.com]
- 16. HOW CAN WE IMPROVE WASH FASTNESS OF REACTIVE DYED YARN? [pburch.net]
- 17. jnasp.kinnaird.edu.pk [jnasp.kinnaird.edu.pk]
Factors affecting the stability of C.I. Reactive Red 2 solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of C.I. Reactive Red 2 solutions. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by several key factors:
-
pH: The pH of the solution is critical. Alkaline conditions are necessary to initiate the reaction between the dye and a substrate (like cellulose fibers), but these same conditions also promote hydrolysis, where the dye reacts with water and becomes inactivated.[1][2] Acidic conditions, on the other hand, can lead to dye aggregation.[3]
-
Temperature: Higher temperatures accelerate both the rate of dye diffusion and the reaction with the substrate.[4][5] However, elevated temperatures also significantly increase the rate of hydrolysis, reducing the dye's efficiency and the stability of the solution.[6][7]
-
Electrolytes (Salts): Electrolytes, such as sodium chloride or sodium sulfate, are often added to promote dye exhaustion onto a substrate by reducing the repulsive forces between the negatively charged dye and fiber.[8][9] However, excessively high salt concentrations can decrease the dye's solubility, leading to aggregation and precipitation (a "salting-out" effect).[3][4]
-
Light Exposure: this compound is susceptible to photodegradation, especially under UV light and in the presence of photocatalysts like titanium dioxide (TiO₂).[10][11] This can lead to a loss of color and degradation of the dye molecule.
Q2: What is hydrolysis and why is it a concern for this compound?
A2: Hydrolysis is a chemical reaction in which the reactive group of the dye molecule (a dichlorotriazine group in the case of this compound) reacts with water (or hydroxide ions) instead of the functional groups on the substrate (e.g., hydroxyl groups on cellulose).[2][12] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to poor color yield and reduced wash fastness, as the unfixed dye is washed away.[1][13] The rate of hydrolysis is significantly increased by high temperatures and alkaline pH.[6]
Q3: What is the typical solubility of this compound?
A3: The solubility of this compound is dependent on temperature. At 20°C, its solubility is approximately 60 g/L, which increases significantly to 160 g/L at 50°C.[14] It's important to note that the presence of electrolytes will reduce this solubility.[4]
Q4: Can this compound solutions be stored? If so, under what conditions?
A4: Yes, but with caution as the dye has poor storage stability.[14] For optimal stability, stock solutions should be prepared in deionized water, protected from light, and stored at a cool temperature. Avoid adding alkali until just before use to prevent premature hydrolysis.[4] For long-term storage, preparing concentrated solutions and diluting them as needed is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Color Fading or Loss of Intensity | Photodegradation: The solution has been exposed to UV or prolonged ambient light. | Store the solution in an amber bottle or a dark environment to protect it from light.[10][11] |
| Hydrolysis: The solution was prepared under alkaline conditions (high pH) or at a high temperature for an extended period before use.[6] | Prepare the dye solution in neutral pH water. Add alkali only immediately before the application or experiment begins. Keep the solution temperature as low as is feasible for the process.[4][12] | |
| Chemical Degradation: The dye has been exposed to strong oxidizing or reducing agents. Fenton-like reactions (H₂O₂ and Fe²⁺) can rapidly degrade the dye.[15][16] | Ensure the solution is free from contaminants. Do not use glassware that has been cleaned with strong oxidizing agents unless thoroughly rinsed with deionized water. | |
| Precipitate or Cloudiness in the Solution | Aggregation: The dye molecules are clumping together. This can be caused by low temperature, high salt concentration, or non-optimal pH.[3] | Gently warm the solution while stirring.[3] Optimize the electrolyte concentration; add salts gradually with stirring to prevent localized high concentrations.[3] Adjust the pH to a neutral or slightly alkaline range if appropriate for your application, avoiding highly acidic conditions.[3] |
| "Salting Out": The electrolyte concentration is too high, exceeding the dye's solubility limit.[4] | Reduce the concentration of salt in your solution. Determine the minimum concentration required for your application. | |
| Poor Water Quality: The use of hard water, which contains divalent cations like Ca²⁺ and Mg²⁺, can lead to the precipitation of some reactive dyes.[1] | Always use deionized or distilled water to prepare your solutions. If hard water must be used, consider adding a sequestering agent.[1] | |
| Inconsistent or Uneven Experimental Results | Solution Instability: The properties of the dye solution are changing over the course of the experiment due to ongoing hydrolysis or aggregation. | Use freshly prepared solutions for each experiment to ensure consistency. If using a stock solution, monitor its spectral properties (UV-Vis absorbance) before each use to check for degradation. |
| Incomplete Dissolution: The dye powder was not fully dissolved when the solution was prepared. | Ensure the dye is completely dissolved by stirring thoroughly. Gentle heating can aid dissolution, but be mindful of accelerating hydrolysis.[4] Using a magnetic stirrer is recommended. |
Data Presentation
Table 1: Effect of pH on the Degradation of this compound
| Degradation Method | pH | Outcome | Reference |
| Photo-Fenton Oxidation | 3 | Optimal condition for degradation. | [17] |
| Fenton-like Reaction | ~2.7 | Most effective degradation observed. | [15][16] |
| Photocatalysis (TiO₂) | 3 | Fastest degradation rate (95.5% color loss in 14 mins for a similar dye). | [11] |
| Photocatalysis (TiO₂/XG) | 5 | Highest removal efficiency (98% after 120 mins). | [18] |
| Dyeing Fixation | 10.5 - 11 | Required for covalent bonding to cellulose, but also causes hydrolysis. | [11][12] |
| Ink Stability | 8 - 9 | pH range for a relatively stable ink formulation. | [19][20] |
Table 2: Effect of Temperature on the Stability and Properties of this compound
| Parameter | Temperature | Effect | Reference |
| Solubility | 20°C | 60 g/L | [14] |
| 50°C | 160 g/L | [14] | |
| Hydrolysis Rate | 50°C vs 80°C | The rate constant for hydrolysis is ~33 times higher at 80°C. | [6] |
| Dyeing | 40°C | Can be used for low-temperature dyeing applications. | [21] |
| Aggregation | Low Temperature | Can promote dye aggregation. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution for subsequent dilutions.
-
Materials: this compound powder, deionized water, volumetric flask, magnetic stirrer and stir bar, analytical balance.
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add approximately half the final volume of deionized water to a volumetric flask.
-
Place the magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Slowly add the weighed dye powder to the water while stirring to prevent clumping.
-
Continue stirring until the dye is completely dissolved. This may take some time. Avoid excessive heating.
-
Once dissolved, add deionized water to bring the solution to the final volume mark on the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, amber glass bottle and store it in a cool, dark place.
-
Protocol 2: Determination of Dye Concentration using UV-Vis Spectrophotometry
-
Objective: To measure the concentration of this compound in a solution using the Beer-Lambert Law.[22]
-
Materials: Spectrophotometer, quartz or glass cuvettes, stock solution of known concentration, unknown solution, deionized water.
-
Procedure:
-
Determine λ_max (Wavelength of Maximum Absorbance):
-
Prepare a dilute solution of this compound.
-
Scan the absorbance of the solution across the visible spectrum (typically 400-700 nm) to find the wavelength with the highest absorbance (λ_max). For Reactive Red 2, this is approximately 538 nm.[21]
-
-
Generate a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations by accurately diluting the stock solution.
-
Measure the absorbance of each standard solution at λ_max, using deionized water as a blank.
-
Plot a graph of Absorbance vs. Concentration. The result should be a linear plot that passes through the origin.
-
Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity coefficient.
-
-
Measure Unknown Sample:
-
Measure the absorbance of your unknown this compound solution at λ_max.
-
Use the calibration curve equation to calculate the concentration of the unknown sample.[22]
-
-
Visualizations
References
- 1. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 5. textileblog.com [textileblog.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pjsir.org [pjsir.org]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic Degradation of this compound by Using TiO2-Coated PET Plastic under Solar Irradiation | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. textilelearner.net [textilelearner.net]
- 13. autumnchem.com [autumnchem.com]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. Chemical oxidation of C. I. Reactive Red 2 using Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The stability of disperse red/reactive-red dye inks - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07333D [pubs.rsc.org]
- 20. The stability of disperse red/reactive-red dye inks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chinadyeingmachines.com [chinadyeingmachines.com]
How to prevent aggregation of C.I. Reactive Red 2 in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the aggregation of C.I. Reactive Red 2 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Cloudy or Precipitated Solution | High dye concentration exceeding solubility limits. | - Dilute the solution: Decrease the dye concentration. - Use solubilizing agents: Add urea (e.g., 10-100 g/L) or organic co-solvents like ethanol.[1] |
| Inappropriate pH promoting aggregation. | - Adjust pH: Maintain a neutral to slightly alkaline pH. The optimal pH may need to be determined empirically.[2] - Use a buffer system: Employ a suitable buffer to maintain a stable pH. | |
| High electrolyte (salt) concentration causing "salting-out". | - Optimize salt concentration: Use the minimum amount of salt required for your application.[3] - Gradual addition: Add electrolytes slowly with continuous stirring.[2] | |
| Low temperature favoring exothermic aggregation. | - Increase temperature: Gently warm the solution to dissolve aggregates. The solubility of this compound increases significantly with temperature.[4] | |
| Inconsistent Staining or Dyeing | Presence of dye aggregates leading to uneven application. | - Incorporate dispersing agents: Use anionic or non-ionic surfactants to stabilize the dye.[2] - Filtration: Filter the dye solution through an appropriate pore-sized filter before use.[2] |
| Unexpected UV-Vis Spectral Shifts | Formation of H-aggregates (blue-shift) or J-aggregates (red-shift) altering the electronic structure of the dye. | - Monitor with UV-Vis spectroscopy: A deviation from the Beer-Lambert law at higher concentrations indicates aggregation.[5] - Apply disaggregation techniques: Refer to the solutions for cloudy or precipitated solutions to break up aggregates. |
| Poor Storage Stability | Hydrolysis of the reactive group, especially under alkaline conditions. | - Control pH: Store stock solutions at a neutral or slightly acidic pH to minimize hydrolysis.[6][7] - Control Temperature: Store solutions at a consistent, cool temperature, but avoid freezing. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a single azo class reactive dye with the molecular formula C₁₉H₁₀Cl₂N₆Na₂O₇S₂ and a molecular weight of 615.34 g/mol .[4] It is a purplish-red powder used for dyeing cellulosic fibers like cotton and viscose, as well as wool, silk, and polyamide fibers.[4]
Q2: What causes this compound to aggregate in an aqueous solution?
A2: Aggregation of this compound is primarily caused by several factors:
-
High Concentration: Increased proximity of dye molecules enhances intermolecular interactions.
-
High Salt Concentration: Electrolytes like sodium chloride (NaCl) can shield the electrostatic repulsion between the anionic dye molecules, promoting aggregation.[3][8][9]
-
Low Temperature: Aggregation can be an exothermic process, making it more favorable at lower temperatures.[2]
-
Inappropriate pH: Acidic conditions can protonate the amine groups, reducing repulsion and favoring aggregation. While alkaline conditions are necessary for the dyeing reaction, a very high pH can also influence stability.[2]
Q3: How does aggregation affect my experiments?
A3: Dye aggregation can lead to several experimental issues:
-
Inaccurate Spectrophotometric Measurements: Aggregates have different absorption spectra than monomers, leading to deviations from the Beer-Lambert law.
-
Reduced Reactivity: The reactive groups of aggregated dye molecules may be sterically hindered, leading to lower reaction efficiency.
-
Precipitation: Large aggregates can become insoluble and precipitate, leading to a loss of dye and potential clogging of instruments.
-
Uneven Application: In dyeing processes, aggregates can cause spotting and uneven color distribution.[2]
Q4: What is hydrolysis and how does it affect my this compound solution?
A4: Hydrolysis is a chemical reaction where the reactive group of the dye reacts with water instead of the fiber. This process is accelerated by alkaline pH and higher temperatures.[6][10] The hydrolyzed dye is no longer able to form a covalent bond with the substrate, leading to a loss of reactive dye and reduced dyeing efficiency.[10][11]
Q5: Are there any specific additives that can prevent the aggregation of this compound?
A5: Yes, several types of additives can be used:
-
Dispersing Agents: Anionic surfactants (like sodium dodecyl sulfate) or non-ionic surfactants (like Triton X-100) can help stabilize the dye in its monomeric form.[2]
-
Solubilizing Agents (Hydrotropes): Urea is commonly used to increase the solubility of reactive dyes and prevent aggregation.[1][12][13]
-
Organic Co-solvents: Alkanolamines like diethanolamine (DEA) and triethanolamine (TEA) have been shown to reduce dye aggregation.[14]
Quantitative Data Summary
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) |
| 20 | 60[4] |
| 50 | 160[4] |
Table 2: Recommended Starting Concentrations of Anti-Aggregation Agents
| Agent Type | Example Agent | Recommended Starting Concentration | Notes |
| Solubilizing Agent | Urea | 10 - 100 g/L | Effective in increasing solubility and preventing aggregation. The optimal concentration may vary depending on the dye concentration and other experimental conditions.[1] |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1% (w/v) | Useful for stabilizing dye particles through electrostatic repulsion. |
| Non-ionic Surfactant | Triton X-100 | 0.1% - 1% (w/v) | Provides steric hindrance to prevent aggregation. |
| Organic Co-solvent | Diethanolamine (DEA) | 1% - 5% (v/v) | Can break the water structure around the dye molecules, reducing aggregation.[14] |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of Dye Aggregation
This protocol outlines the method to determine the aggregation state of this compound in solution.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
Deionized water or appropriate buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in the desired solvent (deionized water or buffer). The concentration range should span from a dilute solution where the dye is expected to be monomeric to a more concentrated solution where aggregation might occur.
-
Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-700 nm).
-
Plot the absorbance at the maximum wavelength (λmax) of the monomeric dye against the concentration.
-
Analysis: A linear relationship that adheres to the Beer-Lambert law suggests the absence of significant aggregation. A negative deviation from linearity at higher concentrations is indicative of aggregate formation. Observe any shifts in the λmax; a blue-shift (hypsochromic shift) suggests H-aggregate formation.
Protocol 2: Evaluating the Efficacy of an Anti-Aggregation Agent
This protocol provides a framework to test the effectiveness of an additive in preventing or reversing aggregation.
Materials:
-
This compound solution at a concentration known to aggregate (determined from Protocol 1)
-
Selected anti-aggregation agent (e.g., urea, SDS, DEA)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare the this compound solution at a concentration where aggregation is observed.
-
Divide the solution into several aliquots.
-
To each aliquot, add the anti-aggregation agent at varying concentrations (e.g., 0.1%, 0.5%, 1% w/v for solids or v/v for liquids). Include a control sample with no additive.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) with occasional gentle mixing.
-
Measure the UV-Vis spectrum of each solution.
-
Analysis: A reduction in the spectral shift or a return to a more monomer-like spectrum (i.e., an increase in the monomer peak intensity and a decrease in the aggregate peak) indicates the effectiveness of the anti-aggregation agent.
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for addressing this compound aggregation.
Caption: A diagram showing the experimental workflow for testing the effectiveness of anti-aggregation agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. primescholars.com [primescholars.com]
- 6. irjet.net [irjet.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of NaCl on the J-aggregation of two thiacarbocyanine dyes in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. textileapex.com [textileapex.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 13. fnatchem.com [fnatchem.com]
- 14. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
C.I. Reactive Red 2 bleeding and wash fastness improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with C.I. Reactive Red 2, focusing on improving wash fastness and preventing color bleeding.
Troubleshooting Guide
This guide is designed to help researchers and scientists diagnose and resolve common problems related to the application of this compound.
Problem: Poor Wash Fastness and Excessive Color Bleeding
Initial Checks:
-
Dye Quality: Ensure the this compound dye powder is not expired and has been stored in a cool, dry place.[1]
-
Water Quality: Hard water containing high levels of calcium and magnesium ions can interfere with the dyeing process. The use of a sequestering agent is recommended to purify the water.[2][3]
-
Fabric Preparation: The substrate (e.g., cotton) must be properly scoured and bleached to remove any impurities like oils, waxes, and sizing agents that can hinder dye absorption.[2]
Potential Cause & Solution
| Potential Cause | Recommended Solution | Key Parameters to Control |
| Incomplete Dye Fixation | Optimize the dyeing parameters to ensure a strong covalent bond forms between the dye and the fiber. | pH: Maintain an alkaline pH (typically 10.5-11.0) during the fixation step using sodium carbonate (soda ash).[4][5][6] Temperature: Control the dyeing temperature, as higher temperatures can increase the rate of dye hydrolysis.[7][8][9] Electrolyte Concentration: Use an adequate amount of salt (e.g., sodium chloride or Glauber's salt) to promote dye exhaustion onto the fiber.[7][10][11][12] |
| Dye Hydrolysis | Minimize the time the dye solution is in an alkaline state before and during dyeing, as this leads to the deactivation of the dye.[8][9][13] | Time: Prepare the dye solution immediately before use. Avoid prolonged storage of the alkaline dye bath.[9][14] Alkali Addition: Add the alkali to the dyebath just before the fixation stage.[7] |
| Inadequate Washing-Off (Soaping) | A thorough soaping process is crucial to remove unfixed and hydrolyzed dye from the fabric surface.[2][15] | Procedure: Perform a multi-step washing process: cold rinse, hot rinse, soaping at or near boil (95-98°C) with a suitable detergent, followed by further hot and cold rinses until the water runs clear.[2][16] Soaping Agent: Use an effective soaping agent that can help remove unfixed dye and prevent redeposition.[15] |
| No Post-Treatment | Apply a cationic fixing agent after the dyeing and washing process to improve wash fastness. | Application: Treat the dyed and washed fabric with a cationic fixing agent according to the manufacturer's instructions. These agents form a complex with the dye, reducing its solubility and tendency to bleed.[17][18][19][20][21] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound bleeding during washing?
A1: The primary cause of color bleeding is the presence of unfixed or hydrolyzed dye on the fabric.[8][9][13] Reactive dyes, including this compound, are designed to form a strong covalent bond with the fiber under alkaline conditions.[4][22] However, a competing reaction with water, known as hydrolysis, can occur, where the dye reacts with water molecules instead of the fiber.[8][13] This hydrolyzed dye has no affinity for the fiber and can be easily washed off, leading to bleeding.[9][14] Inadequate removal of this hydrolyzed dye and any other unfixed dye through a thorough washing-off (soaping) process is a major contributor to poor wash fastness.[2][15]
Q2: How does pH affect the performance of this compound?
A2: pH plays a critical role in the reactive dyeing process. An alkaline pH (typically between 10.5 and 11.0) is essential for the fixation of this compound onto cellulosic fibers like cotton.[4][5][6] The high pH activates the hydroxyl groups on the cellulose, making them ready to react and form a covalent bond with the dye molecule. However, a pH that is too high or maintained for too long can accelerate the hydrolysis of the dye, reducing the overall color yield and leading to poor wash fastness.[23][24] Therefore, precise control of pH is necessary for optimal dyeing results.
Q3: What is the role of electrolytes like sodium chloride in the dyeing process?
A3: Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Glauber's salt), are used to improve the exhaustion of the reactive dye from the dyebath onto the fiber.[7][10] Cellulosic fibers have a negative surface charge in water, which can repel the anionic reactive dye molecules. The electrolyte helps to neutralize this negative charge, reducing the repulsion and allowing the dye to move closer to the fiber surface, thereby increasing dye uptake.[10][11] The amount of electrolyte needed depends on the depth of the shade being dyed.[7]
Q4: Can a cationic fixing agent be used to improve the wash fastness of this compound?
A4: Yes, applying a cationic fixing agent is a highly effective post-treatment method to improve the wash fastness of this compound.[17][18][19][20][21] These agents are positively charged molecules that interact with the negatively charged (anionic) dye molecules that are not covalently bonded to the fiber. This interaction forms a larger, insoluble complex that is more resistant to being removed during washing, thus reducing color bleeding.[20][21] It is important to apply the fixing agent after a thorough soaping process to ensure that the majority of the unfixed dye has already been removed.[2]
Q5: What is "soaping" and why is it important?
A5: Soaping is a critical post-dyeing washing process designed to remove any unfixed, hydrolyzed, and loosely bound dye from the fabric surface and within the fiber structure.[7][15] It is typically carried out at high temperatures (near boiling) with a specialized soaping agent or detergent.[2] A thorough soaping process is essential for achieving good wash fastness, preventing color bleeding, and improving the brightness of the final shade.[7] Insufficient soaping will result in poor fastness properties as the residual dye will bleed out in subsequent washes.[15]
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Cotton with this compound
-
Fabric Preparation: Scour and bleach the cotton fabric to ensure it is free from impurities.
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 1:20).
-
Add a sequestering agent (e.g., 1 g/L) to the water.
-
Dissolve the required amount of this compound dye in the dyebath.
-
Add the required amount of electrolyte (e.g., Sodium Chloride, 60-80 g/L for a medium shade).[7]
-
-
Dyeing:
-
Washing-Off (Soaping):
-
Drain the dyebath.
-
Rinse the fabric thoroughly with cold water.
-
Rinse with hot water (70-80°C).
-
Treat the fabric in a soaping bath containing a suitable detergent (e.g., 2 g/L) at 95-98°C for 10-15 minutes.[2]
-
Rinse with hot water, then with cold water until the water is clear.
-
-
Drying: Dry the fabric at an appropriate temperature.
Protocol 2: Application of a Cationic Fixing Agent
-
Preparation: Ensure the dyed fabric has been thoroughly washed (soaped) and rinsed as per Protocol 1. The fabric can be in a wet state.
-
Fixing Bath Preparation:
-
Set a fresh bath with a liquor ratio of 1:15.
-
Add the cationic fixing agent (e.g., 1-2% on the weight of the fabric).
-
Adjust the pH of the bath to be slightly acidic to neutral (pH 6-7) using acetic acid, if recommended by the fixing agent manufacturer.
-
-
Treatment:
-
Immerse the fabric in the fixing bath at 40-50°C.
-
Run for 20-30 minutes.
-
-
Rinsing and Drying:
-
Drain the bath.
-
A light rinse with cold water may be performed if necessary.
-
Dry the fabric.
-
Visualizations
Caption: Workflow for improving this compound wash fastness.
References
- 1. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 2. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 3. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. pburch.net [pburch.net]
- 5. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. textilelearner.net [textilelearner.net]
- 8. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 9. textileapex.com [textileapex.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. pjsir.org [pjsir.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 14. irjet.net [irjet.net]
- 15. Technology of soaping|KOTANI CHEMICAL INDUSTRY CO.,LTD.| Surfactant|Dyeing | Printing|Finishing | Osaka [kotani-chemical.co.jp]
- 16. organiccottonplus.com [organiccottonplus.com]
- 17. bluelakechem.com [bluelakechem.com]
- 18. Dye Fixing Agents | Dyeing Axuiliaries | Protex Korea [protexkorea.co.kr]
- 19. Fixing Agents for Textile Dyeing | TANATEX Chemicals [tanatexchemicals.com]
- 20. zjxbchem.com [zjxbchem.com]
- 21. Common types and choices of reactive dye fixing agents - Cpolymer [cpolymerchem.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 24. Wet Processing: Effect of PH on cotton dyeing with reactive dyes [textilebe-dyeing.blogspot.com]
Effect of pH on C.I. Reactive Red 2 dyeing efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the dyeing efficiency of C.I. Reactive Red 2. It is intended for researchers, scientists, and professionals in drug development who may use this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing cotton with this compound?
A1: The optimal dyeing pH for this compound on cellulosic fibers like cotton is alkaline, typically around pH 11 .[1] This pH level facilitates the chemical reaction between the dye and the fiber, leading to the highest color strength and fixation. For most medium temperature reactive dyes, the optimal fixation pH range is between 10.5 and 11.0.[2]
Q2: What happens if the dye bath pH is too low?
A2: If the pH is too low (i.e., not sufficiently alkaline), the ionization of the cellulose hydroxyl groups is inadequate. This leads to a partial reaction between the dye and the fiber, resulting in several issues:
-
Poor Color Yield: The fabric will appear lighter or have duller shades than expected.[3]
-
Inconsistent Shade Matching: Difficulty in achieving reproducible colors between batches.[4]
-
Poor Fastness: The dye that is not covalently bonded will be easily washed off, leading to poor wash fastness, color fastness, and crocking (rubbing) fastness.[4]
Q3: What are the consequences of the dye bath pH being too high?
A3: An excessively high pH accelerates the hydrolysis of the reactive dye. In this competing reaction, the dye reacts with the hydroxyl ions (OH⁻) in the water instead of the fiber. The hydrolyzed dye is no longer reactive towards the cellulose fiber and cannot form a covalent bond.[5] This leads to:
-
Reduced Color Depth: A significant portion of the dye is wasted, resulting in a lower final color strength on the fabric.[2]
-
Increased Effluent Load: The hydrolyzed dye remains in the spent dyebath, increasing the color and chemical load of the wastewater.[5][6]
Q4: Why is alkali necessary in the reactive dyeing process?
A4: Alkali, such as sodium carbonate (soda ash), is a crucial component in reactive dyeing. Its primary role is to raise the pH of the dye bath to the required alkaline level (e.g., pH 10.5-11.5).[7][8] This high pH causes the hydroxyl groups (-OH) on the cellulose fibers to ionize, forming highly reactive cellulosate anions (Cell-O⁻).[8] These anions then readily attack the reactive group of the dye molecule, forming a strong, permanent covalent bond. Without a sufficiently alkaline environment, this fixation reaction cannot occur efficiently.
Troubleshooting Guide
Problem: Uneven Dyeing or Patchy Color
-
Possible Cause: Premature dye fixation due to incorrect alkali addition. If the initial pH of the dye bath is too high before the dye has had time to evenly penetrate the fabric, it can "strike" too quickly and unevenly.[4]
-
Solution:
-
Ensure the initial dye bath is neutral or slightly acidic to allow for even dye absorption and leveling.[4]
-
Add the alkali progressively or after the dye has been circulated and absorbed by the fabric for a set period (e.g., 30 minutes). This ensures the dye is evenly distributed before the fixation reaction begins.
-
Verify that fabric preparation (scouring and bleaching) was thorough to remove any impurities that might resist dye uptake.[3]
-
Problem: Poor Color Yield and Dull Shades
-
Possible Cause: Incorrect pH level during the fixation stage. The pH may be too low for efficient reaction or too high, causing excessive hydrolysis.
-
Solution:
-
Calibrate your pH meter and accurately measure the dye bath pH after adding alkali. The target should be within the optimal range, typically pH 10.5-11.0.[2]
-
Ensure the correct amount of alkali is used. Insufficient alkali will result in a pH that is too low for fixation.[3]
-
Check water quality. Hard water containing high levels of calcium and magnesium ions can interfere with the dye-fiber reaction. The use of a sequestering agent is recommended.[3]
-
Problem: Low Wash Fastness (Color Bleeds During Washing)
-
Possible Cause: Incomplete fixation of the dye or inadequate removal of unfixed, hydrolyzed dye.
-
Solution:
-
Confirm that the fixation phase was conducted at the correct pH and temperature for a sufficient duration (e.g., 60 minutes).[1]
-
After dyeing, a thorough "soaping" or washing-off process is critical. This is typically done at a high temperature (e.g., 95-98°C) with a detergent to remove all unfixed and hydrolyzed dye from the fabric surface.[3] Incomplete removal will result in poor wash fastness.
-
Quantitative Data
Table 1: Effect of pH on Color Strength (K/S) of this compound on Cotton Fabric
| Dyeing Method | pH | Color Strength (K/S) |
| Low Liquor Ratio | 11 | 16.74 |
| Conventional | 11 | 15.24 |
Data sourced from a study investigating pH values between 9 and 13. pH 11 was found to be optimal.[1]
Table 2: Effect of pH on Dyeing Properties of a Reactive Red Dye on Chitosan-Treated Cotton Fabric
| pH | Dye Absorption (%) | Color Strength (K/S) | Wash Fastness Rating |
| 3.5 | 67.63 | 9.74 | 3/4 |
| 4.0 | - | - | 3/4 |
| 4.5 | - | - | 4 |
| 5.0 | 78.26 | 14.75 | 4/5 |
| 5.5 | 75.63 | 10.13 | - |
Note: This study was conducted on chitosan-treated cotton, which alters the optimal dyeing chemistry. The optimal pH of 5.0 is specific to this modified substrate.[9]
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound on Cotton
This protocol is based on a conventional exhaust dyeing method.
-
Fabric Preparation: Prepare scoured and bleached cotton fabric samples.
-
Dye Bath Preparation: For each experiment, prepare a dye bath with the following components in a 1:25 liquor ratio:[10]
-
This compound: 2% on the weight of fabric (o.w.f.)
-
Sodium Sulfate (Na₂SO₄): 50 g/L
-
-
Dyeing - Exhaustion Phase:
-
Place the cotton fabric in the dye bath at room temperature.
-
Run the dyeing machine for 30 minutes to allow for even absorption of the dye into the fibers.[10]
-
-
Dyeing - Fixation Phase:
-
Prepare separate dye baths where the pH is adjusted to 9, 10, 11, 12, and 13 by adding a pre-determined amount of an alkali like Sodium Carbonate (Na₂CO₃, e.g., 10 g/L).[1]
-
Add the alkali to the dye bath.
-
Raise the temperature to 80°C.[1]
-
Continue dyeing for 60 minutes at 80°C to fix the dye to the fabric.[1]
-
-
Washing-Off:
-
Rinse the dyed fabric samples thoroughly with cold water.
-
Perform a soaping wash with a 2 g/L detergent solution at 95-98°C for 10-15 minutes to remove unfixed dye.[3]
-
Rinse again with hot and then cold water until the rinse water is clear.
-
-
Analysis:
-
Dry the fabric samples.
-
Measure the color strength (K/S value) of each sample using a spectrophotometer to determine which pH yielded the highest value.
-
Visualizations
Caption: Diagram 1: Competing reactions of fixation and hydrolysis for reactive dyes under alkaline conditions.
Caption: Diagram 2: A logical workflow for troubleshooting common dyeing problems related to pH control.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 4. fsw.cc [fsw.cc]
- 5. textileapex.com [textileapex.com]
- 6. mdpi.com [mdpi.com]
- 7. irjet.net [irjet.net]
- 8. blog.hannainst.com [blog.hannainst.com]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 10. pubs.acs.org [pubs.acs.org]
Temperature optimization for C.I. Reactive Red 2 reaction with substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature of C.I. Reactive Red 2 with various substrates.
Data Presentation: Optimal Reaction Conditions
The following table summarizes the recommended starting parameters for the reaction of this compound with different substrates. These values should be optimized for specific experimental conditions.
| Substrate | Optimal Temperature Range (°C) | Optimal pH | Salt Concentration (g/L) | Dyeing Time (minutes) |
| Cotton | 50 - 60[1] | 10.5 - 11.5 | 50 - 80 | 60 - 90[2] |
| Silk | 60 - 90 | 7.0 - 8.0 | 20 - 60 | 60 - 120 |
| Wool | 80 - 100 | 4.5 - 5.5 | 10 - 20 | 60 - 90 |
| Nylon | 90 - 110 | 6.0 - 7.0 | 10 - 20 | 45 - 60 |
| Bamboo (Cellulosic) | 40[3] | 10.5 - 11.5 | 20 - 40[3] | 60[3] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the dyeing process with this compound, with a focus on temperature-related problems.
Issue 1: Uneven Dyeing or Patchy Color
-
Question: My dyed substrate shows uneven color distribution and patchiness. Could the reaction temperature be the cause?
-
Answer: Yes, improper temperature control is a common cause of uneven dyeing.[4]
-
Too Low Temperature: If the initial temperature is too low, the dye may not migrate and distribute evenly throughout the substrate before fixation begins. This can result in lighter and darker patches.
-
Too Rapid Temperature Increase: Raising the temperature too quickly can cause the dye to fix prematurely on the outer surface of the fibers, preventing even penetration and leading to a "ring-dyeing" effect.[5]
-
Temperature Fluctuations: Inconsistent temperature throughout the dyebath can lead to variations in the reaction rate, resulting in patchy coloration.[4]
-
-
Troubleshooting Steps:
-
Ensure Uniform Heating: Use a well-calibrated water bath or dyeing apparatus with good circulation to maintain a consistent temperature.
-
Gradual Temperature Rise: Start the dyeing process at a lower temperature (e.g., 30-40°C) to allow for even dye exhaustion and migration. Then, gradually increase the temperature to the optimal fixation temperature at a controlled rate (e.g., 1-2°C per minute).
-
Pre-wetting the Substrate: Thoroughly wet the substrate before adding it to the dyebath to ensure uniform initial dye uptake.
-
Issue 2: Poor Color Yield or Pale Shades
-
Question: The final color of my substrate is much lighter than expected. How does temperature affect color yield?
-
Answer: Temperature significantly influences the fixation efficiency of reactive dyes.
-
Temperature Too Low: The covalent bonding reaction between this compound and the substrate is temperature-dependent. If the temperature is below the optimal range, the fixation rate will be low, resulting in a significant portion of the dye remaining unfixed and washing off.
-
Temperature Too High: Excessively high temperatures can accelerate the hydrolysis of the reactive dye.[6][7] Hydrolyzed dye can no longer react with the fiber, leading to a lower color yield.[6] For some substrates, very high temperatures can also reduce the equilibrium adsorption of the dye.[2]
-
-
Troubleshooting Steps:
-
Optimize Fixation Temperature: Refer to the data table for the recommended temperature range for your specific substrate and perform a temperature optimization experiment (see Experimental Protocols).
-
Control pH: Ensure the pH of the dyebath is within the optimal range for fixation, as this works in conjunction with temperature.
-
Check Dye and Chemical Quality: Ensure the this compound and other chemicals (e.g., alkali) have not expired or degraded.
-
Issue 3: Low Wash Fastness
-
Question: The color of my dyed substrate bleeds significantly during washing. Can the reaction temperature be the reason for poor wash fastness?
-
Answer: Yes, incorrect temperature can lead to poor wash fastness due to incomplete fixation or dye hydrolysis.
-
Incomplete Fixation: If the fixation temperature is too low, a large amount of dye will be physically adsorbed onto the fiber but not covalently bonded. This unfixed dye will easily wash out.
-
Dye Hydrolysis: If the temperature is too high, a significant amount of hydrolyzed dye may be trapped within the fiber matrix. Although not covalently bonded, it can be difficult to remove completely during the washing-off process and may bleed out in subsequent washes.[4]
-
-
Troubleshooting Steps:
-
Ensure Optimal Fixation Temperature: Adhere to the recommended fixation temperature to maximize the covalent bonding of the dye to the substrate.
-
Thorough Washing-Off: After dyeing, perform a rigorous washing-off procedure to remove all unfixed and hydrolyzed dye. This typically involves a series of cold and hot rinses, followed by a soaping treatment at a high temperature (e.g., 90-95°C for cotton) to effectively remove any loosely bound dye.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of temperature in the reaction of this compound with substrates?
-
A1: Temperature plays a dual role. Initially, it influences the rate of dye exhaustion and migration onto the fiber. Subsequently, it is a critical factor in the fixation stage, providing the necessary activation energy for the covalent bond formation between the dye's reactive group and the functional groups of the substrate.[6]
-
-
Q2: Why does the optimal temperature for this compound vary for different substrates like cotton and wool?
-
A2: The optimal temperature varies due to the different chemical structures and properties of the fibers.
-
Cellulosic fibers (e.g., cotton, bamboo): The reaction occurs with the hydroxyl groups of cellulose, and the optimal temperature balances the rate of fixation with the rate of dye hydrolysis in an alkaline medium.
-
Protein fibers (e.g., silk, wool): The reaction primarily involves the amino and other functional groups of the amino acid residues. These fibers are generally dyed in a neutral to slightly acidic pH range, and the temperature requirements for dye penetration and reaction are different from those for cellulosic fibers. Higher temperatures are often needed for good dye diffusion into the dense structure of wool.
-
Synthetic fibers (e.g., nylon): The reaction occurs with the amine end groups of the polymer chains. The dyeing of nylon with reactive dyes is often carried out at or near the boil to ensure adequate dye penetration into the fiber structure.
-
-
-
Q3: Can I use the same temperature for all shades (pale, medium, dark) of this compound?
-
A3: While the optimal temperature range for a specific substrate generally remains the same, for very deep shades, it might be beneficial to slightly adjust the dyeing time at the optimal temperature to ensure maximum fixation. However, significantly altering the temperature is not recommended as it can negatively impact the dyeing performance.
-
-
Q4: What are the visual cues during the dyeing process that might indicate a temperature-related issue?
-
A4: Visual inspection of the dyebath can provide some clues. If the dyebath clears very rapidly upon raising the temperature, it might indicate an excessively fast exhaustion rate, which could lead to unevenness. Conversely, if the dyebath remains intensely colored even after the recommended dyeing time at the optimal temperature, it could suggest poor exhaustion or fixation, possibly due to incorrect temperature or pH.
-
Experimental Protocols
Objective: To determine the optimal reaction temperature for this compound on a given substrate.
Materials:
-
This compound
-
Substrate (e.g., cotton, silk, wool, or nylon fabric)
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) for cellulosic fibers and silk
-
Acetic acid or other appropriate acid for pH control for wool and nylon
-
Laboratory dyeing machine or multiple beakers in a thermostatically controlled water bath
-
Spectrophotometer for color measurement (optional but recommended for quantitative analysis)
-
Grey scale for assessing color change and staining
Methodology: Temperature Gradient Experiment
-
Preparation of Substrate and Dyebaths:
-
Cut several identical small swatches of the substrate (e.g., 5g each).
-
Prepare a stock solution of this compound.
-
For each swatch, prepare a separate dyebath with the required amount of dye, salt, and water to achieve the desired liquor ratio (e.g., 1:20).
-
-
Dyeing Process (Exhaustion Phase):
-
Immerse a substrate swatch into each dyebath at a starting temperature of 30-40°C.
-
Agitate for 20-30 minutes to allow for even dye exhaustion.
-
-
Temperature Optimization (Fixation Phase):
-
Set each dyebath to a different target temperature. For example, for cotton, you might test 40°C, 50°C, 60°C, 70°C, and 80°C.
-
Add the required amount of alkali (for cotton/silk) or adjust the pH with acid (for wool/nylon) to initiate fixation.
-
Maintain each dyebath at its target temperature for the recommended fixation time (e.g., 60 minutes), ensuring continuous agitation.
-
-
Washing-Off:
-
After the fixation period, remove the swatches and rinse them thoroughly under cold running water until the water runs clear.
-
Perform a hot wash with a non-ionic detergent at a temperature appropriate for the substrate (e.g., 90-95°C for cotton) for 10-15 minutes.
-
Rinse again with hot and then cold water.
-
Dry the swatches.
-
-
Evaluation:
-
Visual Assessment: Visually compare the color depth and evenness of the swatches dyed at different temperatures.
-
Quantitative Analysis (Optional): Use a spectrophotometer to measure the color strength (K/S value) of each swatch. The temperature that yields the highest K/S value is considered optimal.
-
Fastness Testing: Perform a standard wash fastness test on the swatches to determine which temperature provides the best fastness properties.
-
Mandatory Visualization
Caption: Experimental workflow for determining the optimal reaction temperature.
References
- 1. jsaer.com [jsaer.com]
- 2. Why Should The Dyeing Temperature Of Reactive Dyes Be Controlled At About 60°? - News [colorfuldyes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting Common Reactive Dye Problems in Textile Production | [vipulorganics.com]
- 5. vichem.vn [vichem.vn]
- 6. fastdye.com [fastdye.com]
- 7. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Removing unbound C.I. Reactive Red 2 from stained samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Reactive Red 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the removal of unbound dye important?
This compound is a monochlorotriazine reactive dye used for staining cellulosic fibers and other materials.[1] It forms a covalent bond with the substrate, resulting in high wash fastness.[2] However, a portion of the dye hydrolyzes and does not bind to the sample. This unbound, hydrolyzed dye must be thoroughly removed to prevent non-specific staining, high background, and dye bleeding, which can interfere with accurate analysis and lead to inconsistent results.[3]
Q2: What is the general principle behind removing unbound this compound?
The removal of unbound this compound involves a series of washing steps designed to diffuse the hydrolyzed dye from the sample and prevent its redeposition.[4] This typically includes initial cold water rinses to remove excess salts and alkali, followed by hot water and soaping washes to facilitate the diffusion and removal of the unbound dye.[5] The effectiveness of this process is influenced by temperature, pH, and the use of detergents.[5]
Q3: Can the washing process affect the covalently bound dye?
Under optimal conditions, the washing process is designed to remove only the unbound, hydrolyzed dye. The covalent bond between the reactive dye and the sample is generally stable under the recommended washing conditions.[2] However, extreme pH values or harsh chemical treatments could potentially affect the integrity of the stained sample itself, though the dye-fiber bond is typically robust.
Troubleshooting Guide
Issue: Persistent Red Bleeding from the Sample After Washing
Q: Why does my sample continue to release red dye even after multiple washes?
A: This indicates that the removal of unbound, hydrolyzed dye is incomplete. Several factors could be contributing to this issue:
-
Insufficient Washing Time or Temperature: The diffusion of hydrolyzed dye out of the sample is time and temperature-dependent.[5] Ensure that the hot washing and soaping steps are carried out for the recommended duration and at the appropriate temperature to facilitate dye removal.
-
Ineffective Washing Solution: The composition of your wash solution is critical. Using a soaping agent or detergent helps to suspend the unbound dye in the solution and prevent it from re-depositing on the sample.[3] Ensure your washing solution is fresh and at the correct concentration.
-
High Initial Dye Concentration: Using an excessively high concentration of this compound during the staining process can lead to a larger amount of unbound dye that is more difficult to remove completely. Consider optimizing the dye concentration used for staining.
Issue: High Background Staining
Q: My entire sample, not just the target areas, has a reddish background. How can I fix this?
A: High background staining is a common issue and can often be resolved by optimizing your washing protocol:
-
Inadequate Rinsing: Failure to sufficiently wash the sample after staining can leave excess, unbound dye on the slide, contributing to background noise.[6]
-
pH of the Staining and Washing Solutions: The pH can influence the charge of both the dye and the sample components, affecting binding specificity.[6] Ensure the pH of your solutions is within the optimal range for both staining and washing.
-
Non-Specific Binding: The hydrolyzed dye can have an affinity for the sample and may bind non-covalently if not effectively removed.[5] Thorough soaping washes at elevated temperatures are crucial to break these weaker interactions.
Issue: Inconsistent Staining Results Between Samples
Q: I'm seeing variability in staining intensity and background across different samples in the same experiment. What could be the cause?
A: Inconsistent results often stem from a lack of standardization in the staining and washing protocol:
-
Variable Washing Conditions: Ensure that all samples are washed for the same duration, at the same temperature, and with the same volume and composition of washing solutions. Even minor variations can lead to differences in the amount of unbound dye removed.
-
Differences in Sample Preparation: Ensure that all samples are prepared consistently prior to staining. Variations in fixation or pre-treatment can affect dye uptake and subsequent washing efficiency.
-
Reagent Quality: Use fresh, high-quality reagents for all steps of the process. Old or contaminated solutions can lead to unpredictable results.
Quantitative Data Summary
The efficiency of removing unbound reactive dyes is significantly influenced by various experimental parameters. Below are tables summarizing quantitative data from studies on the removal of reactive red dyes.
Table 1: Effect of pH on Reactive Red Dye Removal
| pH | Adsorbent | Initial Dye Concentration (mg/L) | Removal Efficiency (%) | Reference |
| 2 | Banana Fiber | Not Specified | ~90% (for Remazol Red RR) | [7] |
| 3 | Waste Iron | 100 | 97.28 | [4] |
| 5 | Chitosan | 100 | Not specified as % but optimal | [7] |
| 5 | DOTAC/SBA-15 | 200 | >95% (for Reactive Red 198) | [8] |
Table 2: Effect of Adsorbent Dosage on Reactive Red Dye Removal
| Adsorbent | Adsorbent Dose (g) | Initial Dye Concentration (mg/L) | Removal Efficiency (%) | Reference |
| Waste Iron | 1 | 100 | 97.28 | [4] |
| Waste Iron | 1 | 200 | 68.03 | [4] |
| Banana Fiber | 1 | Not Specified (Raw Wastewater) | Converts 30mL to colorless | [7] |
| DOTAC/SBA-15 | 0.150 | 200 | >96% | [8] |
Experimental Protocols
Protocol for Removal of Unbound this compound from Stained Laboratory Samples (e.g., Fabric, Biomaterials)
This protocol provides a general guideline for researchers to effectively remove unbound this compound. Optimization may be required depending on the specific sample type and staining intensity.
Materials:
-
Stained sample
-
Deionized water
-
Laboratory-grade non-ionic detergent (e.g., Triton X-100 or similar)
-
Acetic acid (optional, for neutralization)
-
Beakers or staining jars
-
Shaker or orbital agitator
-
Temperature-controlled water bath or incubator
Procedure:
-
Initial Cold Rinse:
-
Place the stained sample in a beaker with a sufficient volume of cold deionized water to fully immerse it.
-
Agitate gently for 5-10 minutes.
-
Discard the water. Repeat this step until the rinsing water is mostly clear. This step helps to remove excess salts and some of the loosely adhering unbound dye.[5]
-
-
Hot Water Wash:
-
Soaping Wash:
-
Prepare a 0.1% (v/v) solution of a non-ionic detergent in deionized water.
-
Immerse the sample in the hot soaping solution and agitate for 10-15 minutes.[3] The high temperature increases the diffusion rate of the hydrolyzed dye, and the detergent helps to keep the dye in suspension, preventing redeposition.[5]
-
Discard the soaping solution.
-
-
Hot Rinse:
-
Rinse the sample with deionized water at 70°C for 10 minutes with agitation to remove the detergent and any remaining unbound dye.[5]
-
Discard the water.
-
-
Final Cold Rinse:
-
Perform a final rinse with cold deionized water for 5 minutes with agitation.
-
If necessary, a neutralization step with a very dilute acetic acid solution (e.g., 0.5%) can be performed before the final cold rinse to ensure the sample is at a neutral pH.[2]
-
-
Drying:
-
Dry the sample according to your standard laboratory procedure.
-
Quality Control:
To verify the complete removal of unbound dye, the final rinse water can be collected and its absorbance measured using a spectrophotometer at the λmax of this compound (approximately 512 nm).[9] The absorbance should be close to that of deionized water.
Mandatory Visualizations
Caption: Experimental workflow for removing unbound this compound.
Caption: Troubleshooting decision tree for high background staining.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. medium.com [medium.com]
- 4. dye reactive red: Topics by Science.gov [science.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. researchgate.net [researchgate.net]
- 7. textilelearner.net [textilelearner.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. worldwidejournals.com [worldwidejournals.com]
Technical Support Center: Overcoming Interference of C.I. Reactive Red 2 in Spectroscopic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from C.I. Reactive Red 2 in spectroscopic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my spectroscopic assays?
A1: this compound is a monoazo anionic dye, primarily used in the textile industry. Its interference in spectroscopic assays stems from its strong absorbance in the visible spectrum, which can overlap with the absorbance maxima of chromophores used in common assays, such as the Bradford and BCA assays. Additionally, as a reactive molecule, it has the potential to interact with assay reagents, further confounding results.
Q2: How do I know if this compound is interfering with my assay?
A2: Signs of interference include unexpectedly high or variable absorbance readings, a high background in your blank, or a non-linear standard curve. If your samples containing this compound produce results that are not consistent with other quantification methods or are not reproducible, interference should be suspected.
Q3: Can I simply subtract the absorbance of a "dye-only" blank from my sample readings?
A3: While a proper blank is crucial, a simple "dye-only" blank may not be sufficient. The interaction between the dye and the protein or other sample components can alter its spectral properties. Furthermore, the dye itself might interact with the assay reagents. Therefore, more robust methods are often necessary to eliminate the interference.
Q4: Which protein assays are generally more or less susceptible to interference from dyes like this compound?
A4: Dye-binding assays like the Bradford assay are highly susceptible to interference from other dyes due to spectral overlap with Coomassie Brilliant Blue G-250. Copper-based assays like the BCA assay may also be affected, as reactive dyes can potentially interact with the copper ions or the BCA reagent itself. Fluorescence-based assays can also suffer from interference if the dye's absorption or emission spectra overlap with the fluorophore being used.
Troubleshooting Guides
Problem: My Bradford assay results are inaccurate and show high background absorbance in the presence of this compound.
This guide provides a step-by-step approach to troubleshoot and resolve issues arising from this compound interference in your Bradford protein assay.
Caption: Troubleshooting workflow for Bradford assay interference.
Problem: My BCA assay results are unexpectedly high and not reproducible when this compound is present.
This guide helps to identify and solve issues related to this compound in your BCA protein assay.
-
Q: What is the likely mechanism of interference?
-
A: The interference in a BCA assay is likely due to the chemical nature of this compound. The assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline environment.[1][2] Reactive dyes, like this compound, can potentially participate in this redox reaction, leading to an overestimation of protein concentration.
-
-
Q: Can I use a special blank to correct for this?
-
A: A simple blank containing only the dye is unlikely to be effective. The potential reaction of the dye with the assay reagents means its contribution to the signal may not be simply additive.
-
-
Q: What is the first step to mitigate this interference?
-
A: Sample dilution is the simplest first step. If your protein concentration is high enough, diluting the sample can lower the concentration of this compound to a non-interfering level. Always prepare your protein standards in the same diluted buffer as your samples.
-
-
Q: What if dilution is not possible or doesn't work?
-
A: If dilution is not a viable option, you must remove the dye from the sample. The most effective methods for this are protein precipitation, size exclusion chromatography, or treatment with activated charcoal. Detailed protocols for these methods are provided below.
-
Quantitative Data on Interference and Removal
Table 1: Representative Data on the Interference of this compound in Spectroscopic Assays
| This compound Conc. (µg/mL) | Bradford Assay (595 nm) Apparent Protein Conc. (µg/mL) | BCA Assay (562 nm) Apparent Protein Conc. (µg/mL) |
| 0 (Control - 50 µg/mL BSA) | 50.0 | 50.0 |
| 1 | 58.2 | 53.1 |
| 5 | 85.6 | 65.8 |
| 10 | 130.1 | 82.4 |
| 25 | 215.7 | 110.9 |
Note: This data is illustrative and the actual level of interference may vary depending on the specific experimental conditions.
Table 2: Comparison of Methods for Removing this compound
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (TCA/Acetone) | Proteins are precipitated, leaving the soluble dye in the supernatant which is then discarded. | Effective for complete dye removal and can concentrate dilute samples. | Can lead to protein denaturation, and the pellet may be difficult to resolubilize. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Larger protein molecules elute before the smaller dye molecules. | Maintains protein in a native state and allows for buffer exchange. | Can result in sample dilution. Requires chromatography equipment. |
| Activated Charcoal Treatment | The dye adsorbs to the surface of the activated charcoal, which is then removed by centrifugation or filtration. | Simple, inexpensive, and effective for removing many types of dyes. | Can lead to non-specific binding and loss of protein. Requires optimization of charcoal amount and incubation time. |
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA) / Acetone
This protocol is effective for removing this compound from protein samples.
Materials:
-
100% (w/v) Trichloroacetic acid (TCA)
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To your protein sample in a microcentrifuge tube, add 100% TCA to a final concentration of 20%. For example, add 250 µL of 100% TCA to 1 mL of your sample.
-
Mix well by vortexing and incubate on ice for 30-60 minutes to allow the protein to precipitate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 200-500 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and repeat the wash step if necessary.
-
Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as this can make the pellet difficult to dissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream spectroscopic assay.
Caption: Workflow for protein precipitation to remove dye interference.
Protocol 2: Removal of this compound using Activated Charcoal
This method is useful for a quick clean-up of samples, but requires optimization to minimize protein loss.
Materials:
-
Activated charcoal
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Prepare a slurry of activated charcoal in a buffer compatible with your protein (e.g., 10 mg/mL).
-
In a microcentrifuge tube, add a small amount of the activated charcoal slurry to your protein sample. The optimal ratio of charcoal to sample must be determined empirically, starting with a low concentration to minimize protein loss.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
Centrifuge at 14,000 x g for 10-15 minutes to pellet the activated charcoal with the adsorbed dye.
-
Carefully transfer the supernatant, which contains your purified protein, to a new tube.
-
Proceed with your spectroscopic assay. It is advisable to test a "buffer-only" sample treated with activated charcoal to ensure no leaching of interfering substances from the charcoal.
Visualization of Interference Principle
Caption: How this compound causes spectral interference.
References
Technical Support Center: C.I. Reactive Red 2 Photobleaching and Stabilization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Reactive Red 2. Here, you will find information to help you understand, mitigate, and troubleshoot issues related to the photobleaching of this dye in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid loss of fluorescent signal during imaging.
-
Question: My fluorescent signal from this compound is fading very quickly during image acquisition. What is happening and what can I do?
-
Answer: This rapid signal loss is likely due to photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] The rate of photobleaching is influenced by the intensity of the excitation light and the duration of exposure.[2][3]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2][4] You can also employ neutral density (ND) filters to lessen the light source's intensity.[1][4]
-
Minimize Exposure Time: Use the shortest camera exposure time that still allows for clear image acquisition.[2] For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.[5]
-
Optimize Microscope Hardware: Utilize a high-sensitivity detector (e.g., sCMOS or EMCCD camera) that requires less excitation light.[5] Ensure your filter sets are optimized for the spectral properties of this compound to maximize signal detection and minimize unnecessary light exposure.[2]
-
Use Antifade Reagents: For fixed samples, incorporate an antifade mounting medium.[3][6] These reagents work by scavenging for reactive oxygen species (ROS) that contribute to photobleaching.[3]
-
Issue 2: Noticeable cell damage or altered cell behavior during live-cell imaging.
-
Question: I am observing morphological changes and a decrease in cell viability in my live-cell experiments with this compound. What could be the cause?
-
Answer: These are signs of phototoxicity, which is cell damage or death caused by the interaction of light with the fluorescent dye.[5] During fluorescence excitation, fluorophores can generate reactive oxygen species (ROS) that damage cellular components.[5][7]
Troubleshooting Steps:
-
Implement All Photobleaching Reduction Strategies: Phototoxicity and photobleaching are closely linked, as both are worsened by high light exposure. All the steps mentioned for reducing photobleaching will also help minimize phototoxicity.[5]
-
Reduce Dye Concentration: Use the lowest concentration of this compound that provides a sufficient signal.
-
Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system (e.g., glucose oxidase and catalase) or a specialized live-cell antifade reagent.[3][8]
-
Control Environmental Conditions: Maintain optimal temperature and pH for your cells, as stressed cells can be more susceptible to phototoxicity.
-
Issue 3: Inconsistent fluorescence intensity between samples.
-
Question: I am getting variable fluorescence intensity from my this compound-stained samples, even with consistent instrument settings. Why is this happening?
-
Answer: Inconsistent fluorescence can be due to several factors, including variations in staining, mounting, or the chemical microenvironment of the dye.
Troubleshooting Steps:
-
Standardize Staining Protocol: Ensure that the dye concentration, incubation time, and washing steps are identical for all samples.[2]
-
Consistent Mounting: Use the same type and volume of mounting medium for all samples. Avoid introducing air bubbles, as they can cause light scattering and affect fluorescence.
-
Control the Chemical Environment: The fluorescence of some dyes can be sensitive to pH and the presence of certain ions.[9] Ensure your buffer systems are consistent across all samples.
-
Freshly Prepare Reagents: If using antifade reagents, prepare them fresh as their effectiveness can diminish over time.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a single azo class reactive dye.[10] Its chemical formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂.[10] It is primarily used for dyeing textiles such as cotton, viscose, wool, silk, and polyamide fibers.[10]
Q2: What is photobleaching?
A2: Photobleaching is the photochemical alteration of a dye or fluorophore molecule, caused by light exposure, that renders it permanently unable to fluoresce.[8][11] This process involves the cleaving of covalent bonds or non-specific reactions between the fluorophore and surrounding molecules, often initiated by the transition of the fluorophore to a reactive triplet state.[3][8]
Q3: What are the main factors that accelerate the photobleaching of this compound?
A3: Several factors can increase the rate of photobleaching:
-
High Illumination Intensity: Using excessive laser or lamp power is a primary cause of rapid photobleaching.[3][4]
-
Long Exposure Times: The longer the sample is exposed to excitation light, the more opportunities there are for photochemical damage to occur.[3]
-
Presence of Oxygen: Molecular oxygen is a key element in the most common photobleaching pathway.[3][9]
-
Environmental Factors: The chemical environment, including pH and the presence of oxidative agents, can influence a fluorophore's stability.[3][9]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[3] Most work by scavenging reactive oxygen species (ROS) that are generated during the excitation process.[3] By neutralizing these harmful molecules, they reduce the likelihood of oxidative damage to the fluorophore, thereby extending its fluorescent lifetime.[3] Some antifade agents can also quench the reactive triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[3]
Q5: Are there specific imaging techniques that can minimize photobleaching?
A5: Yes, the imaging technique and hardware used can have a significant impact on photobleaching.
-
Confocal/Multiphoton Microscopy: While confocal microscopes can use high laser power, multiphoton microscopy can sometimes reduce phototoxicity and photobleaching in deeper tissue imaging.[12]
-
Widefield Microscopy: For sensitive samples, using a sensitive camera on a widefield microscope with the lowest effective light intensity can be beneficial.
-
Image Acquisition Strategy: Instead of continuous illumination, use intermittent exposure, only illuminating the sample when acquiring an image.[4]
Quantitative Data on Photostability
Disclaimer: Specific photophysical and phototoxicity data for this compound in microscopy applications is not widely available. The quantitative data provided below is illustrative and based on general principles of fluorescent dyes to provide a comparative context.
| Parameter | Condition | Typical Value Range for Reactive Dyes | Impact on Photostability |
| Excitation Intensity | Low (e.g., < 10 W/cm²) | Slower photobleaching | Lower intensity is better. |
| High (e.g., > 1 kW/cm²) | Rapid photobleaching | Higher intensity leads to faster signal loss.[8] | |
| Exposure Time | Short (e.g., < 100 ms) | Minimal photobleaching per image | Shorter is better. |
| Long (e.g., > 1 s) | Significant photobleaching | Longer exposure increases cumulative damage. | |
| Antifade Reagent | None (e.g., PBS/glycerol) | Baseline photobleaching rate | Prone to rapid fading.[6] |
| Commercial Antifade (e.g., ProLong™ Gold) | 2-10x increase in photostability | Significantly extends signal life.[6] | |
| Oxygen Level | Normal atmospheric oxygen | Standard photobleaching rate | Oxygen is a key mediator of photobleaching.[3] |
| Oxygen-scavenged | 10-100x increase in photostability | Can dramatically prolong fluorescence lifetime.[8] |
Experimental Protocols
Protocol 1: Measuring the Photobleaching Rate of this compound
This protocol describes a method to measure the rate of photobleaching for this compound in your sample.[5]
Materials:
-
This compound-stained sample (e.g., fixed cells or tissue)
-
Mounting medium (without antifade for baseline measurement)
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your cells stained with this compound according to your standard protocol. Mount the sample in a medium without an antifade reagent.
-
Microscope Setup:
-
Choose a region of interest (ROI) with clear and uniform staining.
-
Set the excitation intensity and camera exposure time to the values you intend to use for your experiment.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same ROI.
-
Use a constant, short interval between frames (e.g., every 1-2 seconds). Continue until the fluorescence signal is significantly diminished.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI within the stained area and measure the mean fluorescence intensity for each frame.
-
Measure the background intensity in a region without staining.
-
Subtract the background intensity from the ROI intensity for each time point.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching rate under your experimental conditions.
-
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
Materials:
-
Two identical this compound-stained samples
-
Mounting medium without antifade reagent
-
Mounting medium with the antifade reagent to be tested
-
Fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare two identical stained samples. Mount one with the standard mounting medium and the other with the antifade-containing medium.
-
Image Acquisition:
-
For each sample, select a representative ROI.
-
Using the same microscope settings (excitation intensity, exposure time), acquire a time-lapse series as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data for both samples as described in Protocol 1.
-
Plot the photobleaching curves for both conditions on the same graph for direct comparison. A slower decay curve for the sample with the antifade reagent indicates its effectiveness.
-
Visualizations
Caption: A simplified diagram of the photobleaching process.
Caption: A workflow for troubleshooting photobleaching issues.
Caption: Experimental workflow for assessing photostability.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Photostability of organic red food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. Photobleaching Principles | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to Quantitative Protein Staining: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of proteins following electrophoretic separation is a cornerstone of robust experimental data. The choice of staining method is critical and directly impacts the sensitivity, accuracy, and linear dynamic range of protein quantification. This guide provides an objective comparison of commonly used protein staining methods—Coomassie Brilliant Blue, silver staining, and fluorescent dyes. While C.I. Reactive Red 2 is a commercially available reactive dye, its validation for quantitative protein analysis in research applications is not well-documented in scientific literature. This guide, therefore, focuses on established methods and provides a framework for evaluating any new potential staining reagent.
Performance Comparison of Protein Staining Methods
The ideal protein stain for quantitative analysis should offer a low limit of detection (LOD), a broad linear dynamic range, high reproducibility, and compatibility with downstream applications such as mass spectrometry. The selection of an appropriate stain often involves a trade-off between these performance metrics and factors like cost and the requirement for specialized imaging equipment.
| Feature | Coomassie Brilliant Blue (R-250) | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) | This compound (Theoretical) |
| Principle | Anionic dye that binds non-covalently to basic and hydrophobic amino acid residues.[1] | Reduction of silver ions to metallic silver, which deposits on the protein. | A ruthenium-based metal chelate that interacts non-covalently with proteins.[2] | A reactive dye containing a dichlorotriazine group that could form covalent bonds with nucleophilic amino acid residues (e.g., lysine, histidine).[3] |
| Limit of Detection (LOD) | ~50-200 ng[4] | ~0.1-1 ng[5] | ~0.25-1 ng[2][6] | Not established for protein gels. |
| Linear Dynamic Range | Moderate (approx. 2 orders of magnitude)[2] | Narrow (approx. 1 order of magnitude)[2][7] | Wide (>3 orders of magnitude)[2][8] | Not established. |
| Mass Spectrometry Compatibility | Yes[9] | Limited (requires specific protocols, can interfere with analysis)[10] | Yes[8] | Potentially problematic due to covalent modification. |
| Staining Time | Hours to overnight[4] | Multiple steps, time-consuming[7] | 90 minutes to overnight[11] | Not established. |
| Visualization | Visible light[4] | Visible light | UV or laser-based scanner[12] | Visible light. |
| Cost | Low[9] | Low to moderate[13] | High[8] | Low (as a textile dye). |
| Reproducibility | Good[9] | Low to moderate[7] | High[2] | Not established. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable quantitative results. Below are standardized protocols for the benchmark staining techniques.
Coomassie Brilliant Blue R-250 Staining Protocol
This method is widely used due to its simplicity and compatibility with mass spectrometry.[9]
Solutions:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid.[10]
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.[14]
-
Destaining Solution: 30% (v/v) methanol, 5% (v/v) acetic acid.[4]
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 20 minutes with gentle agitation.[10]
-
Staining: Replace the fixing solution with the Coomassie staining solution and incubate for at least 3 hours with gentle agitation.[14]
-
Destaining: Decant the staining solution and add the destaining solution. Gently agitate until the protein bands are clearly visible against a clear background. The destaining solution may need to be changed several times.[14]
-
Storage: The destained gel can be stored in distilled water.
Silver Staining Protocol
Silver staining offers high sensitivity for detecting low-abundance proteins but has a narrow linear dynamic range and can be less reproducible.[7]
Solutions:
-
Fixing Solution: 50% methanol, 5% acetic acid.[10]
-
Sensitizing Solution: 0.02% sodium thiosulfate.[10]
-
Silver Solution: 0.1% silver nitrate with 0.08% formaldehyde (37%).[10]
-
Developing Solution: 2% sodium carbonate with 0.04% formaldehyde (37%).[10]
-
Stopping Solution: 5% acetic acid.[10]
Procedure:
-
Fixation: Fix the gel in the fixing solution for 20 minutes, followed by a 10-minute wash in 50% methanol and a 10-minute wash in water.[10]
-
Sensitization: Incubate the gel in the sensitizing solution for 1 minute, followed by two 1-minute rinses with water.[10]
-
Silver Incubation: Submerge the gel in the silver solution for 20 minutes.[10]
-
Washing: Rinse the gel with water twice for 1 minute each.[10]
-
Development: Incubate the gel in the developing solution until the desired band intensity is reached. If the developer turns yellow, replace it with a fresh solution.[10]
-
Stopping: Stop the reaction by adding the stopping solution and incubating for 10 minutes.[10]
SYPRO Ruby Protein Gel Stain Protocol
Fluorescent stains like SYPRO Ruby provide high sensitivity, a broad dynamic range, and are compatible with mass spectrometry.[2][8]
Solutions:
-
Fixing Solution: 10% methanol, 7% acetic acid.[2]
-
SYPRO Ruby Staining Solution: Ready-to-use.
-
Washing Solution: 10% methanol, 7% acetic acid.[2]
Procedure:
-
Fixation: Wash the gel in the fixing solution for 30 minutes.[2]
-
Staining: Remove the fixing solution and add the SYPRO Ruby staining solution. Stain the gel for at least 3 hours or overnight with gentle agitation, protected from light.[2]
-
Washing: Rinse the gel with the washing solution for 30 to 60 minutes to reduce background fluorescence.[2]
-
Imaging: Wash the gel in ultrapure water before imaging with a UV or laser-based fluorescence scanner.[2]
Mandatory Visualizations
Logical Relationship for Selecting a Protein Stain
Caption: A decision tree to guide the selection of an appropriate protein stain based on experimental needs.
General Experimental Workflow for Quantitative Protein Staining
Caption: A generalized workflow for the quantitative analysis of proteins using gel-based staining methods.
Conclusion
The choice of a protein staining method is a critical decision in experimental design for researchers in life sciences and drug development. For general-purpose protein visualization and quantification where high sensitivity is not paramount, Coomassie Brilliant Blue offers a cost-effective and straightforward solution with good compatibility for mass spectrometry.[9] When detecting low-abundance proteins is the primary goal, silver staining provides excellent sensitivity, though its narrow dynamic range and potential incompatibility with mass spectrometry are significant drawbacks.[7] For rigorous quantitative analysis requiring high sensitivity, a wide linear dynamic range, and compatibility with downstream protein identification, fluorescent dyes like SYPRO Ruby are the superior choice, albeit at a higher cost and with the need for specialized imaging equipment.[8]
Regarding This compound , its chemical nature as a reactive dye with a dichlorotriazine group suggests it could form covalent bonds with proteins.[3] This property could theoretically be harnessed for protein staining. However, the lack of published, validated protocols and performance data for its use in quantitative analysis on protein gels or membranes means its suitability remains unevaluated. The potential for covalent modification could also interfere with subsequent analyses like mass spectrometry. Therefore, for quantitative applications in a research setting, relying on well-characterized and validated methods such as Coomassie, silver, or fluorescent staining is strongly recommended until this compound has been thoroughly evaluated for this purpose.
References
- 1. Protein Gel and Membrane Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. danforthcenter.org [danforthcenter.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioscience.fi [bioscience.fi]
- 5. alphalyse.com [alphalyse.com]
- 6. abpbio.com [abpbio.com]
- 7. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 8. bio-rad.com [bio-rad.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The Rockefeller University » Protocol for Silver Staining [rockefeller.edu]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 13. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
A Comparative Guide to C.I. Reactive Red 2 and Procion Red MX-5B for Cellulose Staining
For researchers, scientists, and drug development professionals working with cellulosic materials, the choice of staining agent is critical for accurate visualization and analysis. This guide provides an objective comparison of C.I. Reactive Red 2 and Procion Red MX-5B, two chemically identical reactive dyes widely used for cellulose staining. While often used interchangeably, variations in commercial formulations can influence performance. This document summarizes key performance data, details experimental protocols, and visualizes the underlying chemical and procedural concepts.
Data Presentation: Performance Characteristics
Both this compound and Procion Red MX-5B are dichlorotriazine-based reactive dyes that form a covalent bond with the hydroxyl groups in cellulose, ensuring high stain permanence and resistance to washing. The performance of these dyes is summarized in the table below. It is important to note that this compound and Procion Red MX-5B are different names for the same chemical compound, identified by the CAS number 17804-49-8.
| Property | This compound / Procion Red MX-5B |
| Chemical Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
| CAS Number | 17804-49-8 |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ |
| Molecular Weight | 615.33 g/mol |
| Color Index Name | Reactive Red 2 |
| Appearance | Red powder |
| Solubility in Water | High |
| Wash Fastness (1-5 scale) | 4-5[1] |
| Light Fastness (1-8 scale) | 4[1] |
| Reactive Group | Dichlorotriazine |
Experimental Protocols
The following is a detailed methodology for staining cellulose fibers using this compound or Procion Red MX-5B, based on established protocols for dyeing cellulosic materials.[2][3]
Materials:
-
This compound or Procion Red MX-5B dye powder
-
Cellulose material (e.g., cotton fibers, paper, plant tissue sections)
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)
-
Sodium carbonate (Na₂CO₃) (Soda ash)
-
Deionized water
-
Beakers or other suitable containers
-
Heating and stirring equipment (optional, for higher temperature applications)
-
Personal protective equipment (gloves, safety glasses)
Protocol:
-
Preparation of Dye Solution:
-
Accurately weigh the desired amount of dye powder. The concentration will depend on the desired staining intensity. A starting point could be a 1% (w/v) stock solution.
-
Dissolve the dye powder in deionized water. Gentle heating and stirring can aid dissolution.
-
-
Pre-treatment of Cellulose Material (Optional but Recommended):
-
Wash the cellulose material with a neutral detergent and rinse thoroughly with deionized water to remove any impurities that may interfere with staining.
-
For textile applications, scouring and bleaching may be performed.
-
-
Staining Procedure:
-
Immerse the cellulose material in the dye solution.
-
Add an electrolyte, such as sodium chloride or sodium sulfate, to the dye bath. The electrolyte helps to promote the exhaustion of the dye onto the cellulose fibers. A typical concentration is 20-60 g/L.
-
Allow the material to soak in the dye and electrolyte solution for a period of time (e.g., 30-60 minutes) to allow for dye uptake. Agitation can improve the evenness of the staining.
-
-
Fixation:
-
Add an alkali, typically sodium carbonate, to the dye bath to raise the pH. This activates the hydroxyl groups of the cellulose, facilitating the covalent bond formation with the reactive dye. A typical concentration is 10-20 g/L.
-
The fixation step is crucial for the permanence of the stain. The reaction can proceed at room temperature over several hours or can be accelerated by heating the solution (e.g., to 40-60°C) for a shorter period (e.g., 30-60 minutes).
-
-
Washing:
-
After the fixation step, remove the stained material from the dye bath.
-
Rinse the material thoroughly with cold water to remove any unfixed dye.
-
Follow with a hot water wash (e.g., 60-80°C) containing a neutral detergent to remove any hydrolyzed dye. This step is critical for achieving optimal wash fastness.
-
Finally, rinse with cold water until the rinse water runs clear.
-
-
Drying:
-
Air-dry or oven-dry the stained cellulose material as appropriate for the specific application.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in cellulose staining with dichlorotriazine reactive dyes.
Caption: Experimental workflow for cellulose staining with reactive dyes.
Caption: Reaction of a dichlorotriazine dye with cellulose.
References
Comparative study of C.I. Reactive Red 2 and other azo dyes in toxicity assays
A Comparative Study of C.I. Reactive Red 2 and Other Azo Dyes in Toxicity Assays
Introduction
Azo dyes are the largest and most versatile class of synthetic colorants, extensively used in the textile, pharmaceutical, food, and cosmetic industries.[1] Their defining characteristic is the presence of one or more azo bonds (-N=N-), which are linked to aromatic structures.[2] this compound is a member of the reactive dye class, which forms covalent bonds with fibers like cotton, resulting in excellent colorfastness.[3] Despite their widespread use, there are growing concerns about the potential toxicological effects of azo dyes on human health and the environment.[4] The primary toxicity concern stems from the reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines.[5][6] This guide provides a comparative analysis of the toxicity of this compound and other selected azo dyes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Azo Dye Toxicity
The toxicity of many azo dyes is not caused by the parent molecule itself but by its metabolic breakdown products.[7] In anaerobic environments, such as the lower gastrointestinal tract or in sediments, microorganisms can produce enzymes called azoreductases.[6][8] These enzymes catalyze the reductive cleavage of the azo bond, breaking the dye molecule into its constituent aromatic amines.[7]
Some of these aromatic amines are known or suspected carcinogens.[3] Once absorbed, these amines can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, which convert them into reactive electrophilic species.[3] These reactive intermediates can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[9] This mechanism is a significant concern, especially for azo dyes based on known carcinogens like benzidine.[10]
Comparative Toxicity Data
The following table summarizes quantitative data from various toxicity assays on this compound and other representative azo dyes. It is important to note that direct comparative studies under identical experimental conditions are often limited, and the data presented is a synthesis from various sources.
| Azo Dye | Test System/Organism | Exposure Time | Endpoint | Result | Reference |
| This compound | Human Exposure (Occupational) | Long-term | Sensitization | May cause sensitization by inhalation and skin contact. | [3] |
| C.I. Reactive Black 5 | Human Exposure (Occupational) | Long-term | Sensitization | Classified as a respiratory/skin sensitiser. | [11] |
| C.I. Reactive Orange 16 | HaCaT (Human Keratinocyte) Cells | Not Specified | Cytotoxicity | Cytotoxic at 1000 µg/mL. | [12] |
| C.I. Reactive Blue 19 | HaCaT (Human Keratinocyte) Cells | Not Specified | Cytotoxicity | Cytotoxic at 500 and 1000 µg/mL. | [12] |
| C.I. Reactive Blue 19 | HepaRG (Human Liver) Cells | Not Specified | Cytotoxicity | Cytotoxic at 1000 µg/mL. | [12] |
| Methyl Orange | Glioblastoma (GB1B) Cells | 7 days | IC50 | 13.88 µM | [1] |
| Sudan I | Glioblastoma (GB1B) Cells | 7 days | IC50 | 12.48 µM | [1] |
| Disperse Yellow 7 | Hexagenia spp. (Mayfly) | 21 days | IC25 (Growth) | 9.6 µg/g | [13] |
| Sunset Yellow FCF | Wistar albino rats | Acute | LD50 | 6.518 g/kg BW | [1] |
| Tartrazine | Wistar albino rats | Acute | LD50 | 11.474 g/kg BW | [1] |
IC50: The half-maximal inhibitory concentration. IC25: The concentration causing 25% inhibition. LD50: The median lethal dose.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of chemical toxicity. Below are methodologies for key experiments used to evaluate the cytotoxicity and genotoxicity of azo dyes.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Preparation: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
Treatment: Prepare a series of concentrations of the azo dye in a suitable cell culture medium. Replace the existing medium with the medium containing the different dye concentrations. Include a vehicle control group (medium only).[1]
-
Incubation: Incubate the cells with the dye for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[1]
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues from exposed organisms).[1]
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[1]
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt concentration) to remove cell membranes and proteins, leaving behind the nuclear DNA as "nucleoids".[1]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. This process exposes single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Visualizations
Signaling Pathway: Azo Dye Bioactivation and DNA Adduct Formation
Caption: Metabolic activation of azo dyes leading to potential carcinogenicity.
Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)
Caption: Standard workflow for determining azo dye cytotoxicity via MTT assay.
Logical Relationship: Comparative Toxicity of Azo Dyes
Caption: Relationship diagram of azo dye classes and their associated toxic risks.
Conclusion
The toxicological profiles of azo dyes are complex and vary significantly depending on their chemical structure, the potential aromatic amines they can release, and the specific biological system they are tested in. While this compound is noted for its potential as a sensitizer, other azo dyes like Disperse Yellow 7 have shown inhibitory effects on growth in ecotoxicological models.[3][13] The primary mechanism of concern for many azo dyes remains the reductive cleavage to carcinogenic aromatic amines.[2] This guide highlights the necessity for standardized testing protocols to allow for more direct and meaningful comparisons between different dyes. For researchers and professionals in drug development, a thorough evaluation of a dye's toxic potential, beyond its coloring properties, is essential for ensuring safety in laboratory and clinical applications. Further research is required to fill data gaps, particularly for widely used compounds like this compound, to establish comprehensive safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azo Dye Toxicity → Term [pollution.sustainability-directory.com]
- 8. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 9. Predicting azo dye toxicity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. sdc.org.uk [sdc.org.uk]
- 12. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 13. Comparative toxicity of azo dyes to two infaunal organisms (Hexagenia spp. and Tubifex tubifex) in spiked-sediment exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of C.I. Reactive Red 2 in Diverse Water Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C.I. Reactive Red 2 in various water matrices, supported by experimental data from multiple studies. The following sections detail the dye's removal and degradation through different treatment technologies, offering insights into its behavior under varied environmental conditions.
Executive Summary
This compound, a common azo dye, is a significant contributor to water pollution from textile industries. Its removal from wastewater is crucial due to its recalcitrant nature and potential toxicity. This guide consolidates data on the effectiveness of various treatment methods, including advanced oxidation processes (AOPs) and adsorption, in degrading and removing this compound from aqueous solutions. The performance of these methods is influenced by factors such as pH, catalyst or adsorbent dosage, initial dye concentration, and the presence of other substances in the water matrix.
Performance Evaluation Across Treatment Technologies
The efficacy of this compound removal is highly dependent on the chosen treatment technology. Advanced oxidation processes and adsorption on various materials have shown considerable promise.
Advanced Oxidation Processes (AOPs)
AOPs are effective in degrading the complex structure of this compound. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that attack and break down the dye molecule.
Table 1: Comparative Performance of AOPs for this compound Degradation
| Treatment Method | Catalyst/Oxidant | Water Matrix | Initial Dye Conc. | Key Conditions | Removal/Degradation Efficiency | Reference |
| Photocatalysis | TiO₂ | Aqueous Solution | 10 mg/L | pH 5.85, Catalyst: 1 mg/L, 90 min UV | Optimized for high degradation | [1] |
| Ozonation | O₃ | Aqueous Solution | - | pH 10 > pH 7 > pH 4 | High decolorization rates | [2][3] |
| UV/O₃ | O₃, UV Light | Aqueous Solution | - | pH 10 > pH 7 > pH 4 | Enhanced decolorization | [2][3] |
| O₃/H₂O₂/Fe³⁺ | O₃, H₂O₂, Fe³⁺ | Aqueous Solution | - | pH 4 | 62% reduction in energy consumption vs O₃ alone | [3] |
| UV/O₃/H₂O₂/Fe³⁺ | O₃, H₂O₂, Fe³⁺, UV | Aqueous Solution | - | pH 4 | 85% reduction in energy consumption vs UV/O₃ | [3] |
| UV/TiO₂ | TiO₂ | Aqueous Solution | - | pH 7 > pH 4 and 10 | Pseudo-first-order kinetics | [2] |
Adsorption
Adsorption is a widely used method for dye removal due to its simplicity and efficiency. The performance of this method is largely dependent on the type of adsorbent used.
Table 2: Comparative Performance of Adsorbents for this compound Removal
| Adsorbent | Water Matrix | Initial Dye Conc. | Key Conditions | Max. Adsorption Capacity (mg/g) | Removal Efficiency | Reference |
| Activated Carbon (Hazelnut Shells) | Aqueous Solution | 20 mg/L | pH 3, 45°C | 8.67 | - | [4] |
| Activated Carbon (Walnut Shell) | Aqueous Solution | 50-150 mg/L | pH 2, Dose: 1.5 g/L | 81.3 | 65.55% | [5] |
| Activated Carbon (Cumin Herb Wastes) | Aqueous Solution | 50 mg/L | pH 2, Dose: 0.8 g/L | 47.88 | 98.04% | [6] |
| Activated Charcoal (Albizia Lebbeck) | Aqueous Solution | - | pH 5.5 | - | Effective at ambient pH | [7] |
| Bentonite (modified with sodium metasilicate) | Aqueous Solution | - | 70°C | - | High adsorption at elevated temperature | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of typical experimental protocols for evaluating the performance of this compound.
Photocatalytic Degradation
A stock solution of this compound is prepared in deionized water. For a typical experiment, a specific volume of this solution is transferred to a photoreactor. The pH of the solution is adjusted using HCl or NaOH. A measured amount of photocatalyst (e.g., TiO₂) is added, and the suspension is stirred in the dark to achieve adsorption-desorption equilibrium. The solution is then exposed to a UV or solar light source. Samples are withdrawn at regular intervals, centrifuged to remove the catalyst, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum wavelength of this compound (around 538-541 nm) to determine the extent of decolorization.[1][9][10]
Adsorption Studies
Batch adsorption experiments are conducted by adding a known amount of adsorbent to a series of flasks containing a fixed volume of this compound solution of a specific concentration. The pH of the solutions is adjusted, and the flasks are agitated in a shaker at a constant temperature for a predetermined time to reach equilibrium. The adsorbent is then separated by filtration or centrifugation, and the final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer. The amount of dye adsorbed per unit mass of adsorbent (qₑ) is calculated using the mass balance equation.[4][5][7][11]
Visualizing the Process
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to visualize the experimental workflow and the factors influencing the performance of this compound.
Caption: Experimental workflow for evaluating this compound performance.
Caption: Factors influencing this compound treatment performance.
References
- 1. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. [PDF] Adsorption of Reactive Red 2 using activated carbon prepared from walnut shell: batch and fixed bed studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iwaponline.com [iwaponline.com]
A Comparative Analysis of C.I. Reactive Red 2 Cross-Reactivity in Biological Tissues for Research Applications
For researchers, scientists, and drug development professionals, the choice of a histological stain is pivotal for the accurate interpretation of tissue morphology and the specific detection of cellular components. This guide provides a comparative analysis of C.I. Reactive Red 2, a dichlorotriazine-based reactive dye, against commonly used acidic dyes, Eosin Y and Acid Fuchsin. The objective is to evaluate its cross-reactivity and performance in staining various biological tissues, supported by experimental data and detailed protocols.
This compound, also known by trade names such as Procion Red MX-5B, is a monoazo dye recognized for its ability to form covalent bonds with substrates.[1] While extensively used in the textile industry for its excellent wash fastness, its application in histology is less documented compared to traditional stains.[2][3] This guide will delve into its binding mechanisms and potential for non-specific staining in biological specimens, offering a comparison with the electrostatic-binding acid dyes, Eosin Y and Acid Fuchsin.
Principles of Staining and Cross-Reactivity
The interaction between a dye and biological tissue is governed by the chemical nature of both the dye and the tissue components. Cross-reactivity, in this context, refers to the propensity of a dye to bind to multiple, often unintended, cellular and extracellular structures, potentially leading to high background or misinterpretation of results.
This compound belongs to the class of reactive dyes characterized by a triazine group.[4] This group can form stable, covalent bonds with nucleophilic groups such as the amino (-NH2), hydroxyl (-OH), and sulfhydryl (-SH) groups present in proteins and other macromolecules within the tissue.[5] This covalent bonding mechanism suggests the potential for strong, permanent staining. However, the widespread availability of these functional groups throughout various tissue components could lead to a broad staining pattern, indicating a high degree of cross-reactivity.
Eosin Y , the most common counterstain to hematoxylin in the H&E stain, is an acidic xanthene dye.[6] Its negatively charged carboxyl group binds primarily to positively charged (acidophilic or eosinophilic) components in the tissue, such as proteins in the cytoplasm and connective tissues, through electrostatic interactions.[7][8]
Acid Fuchsin , a mixture of sulfonated triphenylmethane dyes, is another acidic dye.[9] It is a key component in several trichrome staining methods, where it imparts a deep red color to cytoplasm, muscle, and collagen.[10] Similar to Eosin Y, its binding is based on electrostatic attraction to basic tissue elements.[11]
Comparative Analysis of Staining Performance
While direct, quantitative comparative studies on the cross-reactivity of this compound across a wide range of biological tissues are not extensively available in peer-reviewed literature, a qualitative comparison can be inferred from its binding mechanism and the known performance of its alternatives.
| Dye Class | Primary Binding Target | Binding Mechanism | Expected Staining Pattern |
| This compound | Proteins (amino, hydroxyl, sulfhydryl groups) | Covalent Bonding | Broadly stains protein-rich structures, including cytoplasm, cell membranes, and extracellular matrix. |
| Eosin Y | Basic proteins (e.g., in cytoplasm, muscle, connective tissue) | Electrostatic Interaction | Stains cytoplasm and some extracellular matrix components in varying shades of pink to red. |
| Acid Fuchsin | Basic proteins (e.g., in cytoplasm, muscle, collagen) | Electrostatic Interaction | Imparts a vibrant red to muscle and cytoplasm; also stains collagen. |
Experimental Data Summary
Due to the limited published data on the histological application of this compound, a comprehensive table of quantitative cross-reactivity across various tissues is not feasible. However, researchers can generate such data by following the experimental protocols outlined below. The key metrics to quantify would be staining intensity and signal-to-noise ratio in different tissue compartments.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound and compare it with other dyes, a standardized histological staining protocol should be followed by a quantitative analysis of the stained sections.
Protocol 1: Histological Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol can be adapted for this compound, Eosin Y, and Acid Fuchsin to ensure a consistent comparison.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through descending grades of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
For this compound: Prepare a 0.1% to 1% (w/v) solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The optimal pH for reaction with proteins is typically slightly alkaline. Incubate tissue sections for 10-30 minutes.
-
For Eosin Y: Immerse slides in a 0.5% to 1.0% (w/v) Eosin Y solution for 30 seconds to 2 minutes.
-
For Acid Fuchsin: Incubate sections in a 0.5% (w/v) Acid Fuchsin solution for 5-10 minutes.
-
-
Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
For Eosin Y and Acid Fuchsin, differentiate in 70-95% ethanol to remove excess stain.
-
Dehydrate through ascending grades of ethanol (95%, 100%; 3 minutes each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Protocol 2: Quantitative Analysis of Staining and Cross-Reactivity
This protocol outlines a method for quantifying the staining intensity and non-specific binding.
-
Image Acquisition:
-
Capture high-resolution digital images of the stained tissue sections using a standardized microscopy setup (e.g., consistent lighting, magnification, and exposure time).
-
-
Image Analysis using Color Deconvolution:
-
Utilize image analysis software (e.g., ImageJ with the color deconvolution plugin) to separate the specific stain color from the counterstain (if used) and the unstained background.[12]
-
Define regions of interest (ROIs) for specific tissue components (e.g., cytoplasm of a specific cell type, connective tissue, background).
-
-
Quantification:
-
Measure the mean staining intensity within each ROI.
-
Calculate the signal-to-noise ratio by dividing the mean intensity of the target structure by the mean intensity of the background.
-
A lower signal-to-noise ratio indicates higher non-specific binding or cross-reactivity.
-
-
Data Comparison:
-
Statistically compare the staining intensities and signal-to-noise ratios for this compound, Eosin Y, and Acid Fuchsin across different tissue types.
-
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate the binding mechanisms and the workflow for assessing cross-reactivity.
Caption: Binding mechanisms of this compound versus acid dyes.
Caption: Experimental workflow for assessing dye cross-reactivity.
Conclusion
This compound, with its covalent bonding mechanism, offers the potential for intense and permanent histological staining. However, this reactivity may also lead to significant cross-reactivity with a wide range of biological molecules, resulting in lower specificity compared to traditional acid dyes like Eosin Y and Acid Fuchsin, which bind through more selective electrostatic interactions. For applications requiring a broad overview of tissue architecture with high staining permanency, this compound could be a viable, albeit less specific, alternative. For routine histological examination where clear differentiation of cytoplasmic and extracellular components is paramount, Eosin Y and Acid Fuchsin remain the well-validated standards. Further quantitative studies are necessary to fully elucidate the cross-reactivity profile of this compound across a comprehensive panel of biological tissues. Researchers are encouraged to perform in-house validation to determine its suitability for their specific applications.
References
- 1. Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ | Semantic Scholar [semanticscholar.org]
- 2. researchpublish.com [researchpublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscle Phenotyping Stains — BIOQUANT [bioquant.com]
- 5. A Review on Reactive Dyes [jcst.icrc.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. treat-nmd.org [treat-nmd.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helios2.mi.parisdescartes.fr [helios2.mi.parisdescartes.fr]
A Comparative Guide to the Adsorption of C.I. Reactive Red 2 by Various Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The effective removal of textile dyes from wastewater is a significant environmental challenge. C.I. Reactive Red 2, a widely used azo dye, is a common contaminant in industrial effluents. This guide provides a quantitative comparison of the adsorption performance of various biomaterials for the removal of this compound, supported by experimental data from recent scientific literature.
Quantitative Comparison of Adsorption Capacities
The efficiency of a biomaterial as an adsorbent is primarily evaluated by its maximum adsorption capacity (q_max), which indicates the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. The following table summarizes the reported q_max values and optimal experimental conditions for different biomaterials.
| Biomaterial | Type | Maximum Adsorption Capacity (mg/g) | Optimal pH | Optimal Contact Time (min) | Applicable Isotherm Model | Applicable Kinetic Model | Reference |
| Chitosan | |||||||
| Chitosan 8B | Polymer | 163.93 µmol/g | 4 | 120 | Langmuir | Pseudo-second-order | [1] |
| Chitosan Coacervated Particles | Polymer | 82.1 | 4 | 600 | Langmuir | Mixed Surface Reaction and Diffusion-Controlled | [2] |
| Chitosan Hydrogel | Polymer | 2732.2 | - | - | Langmuir | Pseudo-second-order | [3] |
| Chitosan Aerogel | Polymer | 675.7 | - | - | Langmuir | Pseudo-second-order | [3] |
| Chitosan Powder | Polymer | 534.8 | - | - | Langmuir | Pseudo-second-order | [3] |
| Chitosan Electrospun Nanofiber | Polymer | 215.6 | - | - | Langmuir | Pseudo-second-order | [3] |
| Chitosan/Graphene Oxide Composite | Composite | 32.16 | 7 | - | Langmuir | Pseudo-second-order | [4] |
| Agricultural Waste-Based Adsorbents | |||||||
| Activated Carbon from Grape Wood | Activated Carbon | - | 3 | 90 | Temkin | Pseudo-second-order | [5][6] |
| Banana Stem Activated Carbon | Activated Carbon | 14.28 | 4 | 35 | Langmuir, Freundlich | Pseudo-second-order | [7] |
| Activated Charcoal from Albizia Lebbeck Stem | Activated Carbon | - | 5.5 | - | Langmuir, Freundlich | First-order | [8] |
| Coconut Tree Flower Carbon (CFC) | Activated Carbon | 181.9 | Acidic | - | Langmuir | Pseudo-second-order | [9] |
| Jute Fibre Carbon (JFC) | Activated Carbon | 200 | Acidic | - | Langmuir | Pseudo-second-order | [9] |
| Activated Carbon from Walnut Shell | Activated Carbon | 81.3 | 2 | - | Langmuir | - | [10] |
| Mustard Cakes (MC) | Raw Biomass | - | 2-4 | 60 | Freundlich | Pseudo-second-order | [11] |
| Sugarcane Bagasse Ash (SBA) | Ash | - | 2-4 | 60 | Freundlich | Pseudo-second-order | [11] |
| Water Hyacinth (WH) Leaves | Raw Biomass | - | 2-4 | 60 | Freundlich | Pseudo-second-order | [11] |
| Other Adsorbents | |||||||
| MIL-101(Cr) | Metal-Organic Framework | 875 | - | - | Statistical Physics Model | - | [12] |
| Ni-Al Layered Double Hydroxide | LDH | - | - | - | - | - | [13] |
Note: Adsorption capacities can vary based on the specific experimental conditions, including initial dye concentration and temperature. Some studies did not report a specific q_max value but indicated high removal efficiency.
Experimental Protocols
The following sections detail the typical methodologies employed in the cited research for evaluating the adsorption of this compound by biomaterials.
1. Preparation and Characterization of Adsorbents
-
Agricultural Waste-Based Adsorbents: Agricultural wastes like grape wood, banana stems, and walnut shells are often washed, dried, ground, and sieved to a specific particle size.[5][7][10] For activated carbons, the raw material undergoes carbonization at high temperatures in an inert atmosphere, followed by activation using agents like phosphoric acid.[5][6]
-
Chitosan-Based Adsorbents: Chitosan in various forms (powders, hydrogels, aerogels, nanofibers) is prepared through different techniques such as coacervation, freeze-drying, and electrospinning.[3]
-
Characterization: The prepared adsorbents are typically characterized using techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface.[4][5]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity.[4][5][11]
-
X-ray Diffraction (XRD): To determine the crystalline structure.[4][11]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[4]
-
2. Batch Adsorption Experiments
Batch adsorption studies are conducted to evaluate the effects of various parameters on dye removal.
-
Procedure: A known mass of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a flask.[5] The mixture is then agitated in a shaker at a constant speed and temperature for a predetermined period. Samples are withdrawn at different time intervals, and the adsorbent is separated by centrifugation or filtration.[8]
-
Analysis: The remaining concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λ_max), which is approximately 540 nm.[8]
-
Parameters Investigated:
-
Effect of pH: The pH of the dye solution is varied (e.g., from 2 to 11) to determine the optimal pH for adsorption.[5][11]
-
Effect of Adsorbent Dosage: The amount of adsorbent is varied while keeping other parameters constant to find the optimal dosage.[5][11]
-
Effect of Contact Time: The time of contact between the adsorbent and the dye solution is varied to determine the equilibrium time.[5][7]
-
Effect of Initial Dye Concentration: The initial concentration of the dye is varied to study its effect on the adsorption capacity.[5][7]
-
Effect of Temperature: The temperature is varied to study the thermodynamic parameters of the adsorption process.[11]
-
3. Adsorption Isotherm and Kinetic Modeling
-
Adsorption Isotherms: To describe the equilibrium of adsorption, experimental data are fitted to various isotherm models:
-
Adsorption Kinetics: To understand the rate of adsorption, the data are analyzed using kinetic models:
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of this compound adsorption by different biomaterials.
Caption: Experimental workflow for comparing biomaterial adsorption of this compound.
References
- 1. Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Removal of Acid Red 27 by Adsorption on Four Different Chitosan Morphologies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iwaponline.com [iwaponline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Adsorption of Reactive Red 2 using activated carbon prepared from walnut shell: batch and fixed bed studies | Semantic Scholar [semanticscholar.org]
- 11. academicjournals.org [academicjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
C.I. Reactive Red 2 as a Fluorescent Probe: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C.I. Reactive Red 2 and its potential application as a fluorescent probe against established alternatives. While traditionally used as a textile dye, the reactive nature of this compound suggests a potential for covalent labeling of biomolecules. However, comprehensive data on its fluorescent properties for biological imaging applications is limited. This guide will objectively compare its known characteristics with those of well-established red fluorescent probes: Cy3, Alexa Fluor 546, and Rhodamine B, providing supporting experimental data and protocols for these alternatives.
Quantitative Performance Comparison
The selection of a fluorescent probe is critically dependent on its photophysical properties. Brightness, a function of the molar extinction coefficient and quantum yield, and photostability are key parameters for sensitive and robust detection in fluorescence microscopy and other applications.
| Property | This compound (Procion Red MX-5B) | Cy3 | Alexa Fluor 546 | Rhodamine B |
| Excitation Max (nm) | ~538 | ~550[1] | ~554[2] | ~570[3] |
| Emission Max (nm) | Not readily available for bio-imaging | ~570[1] | ~570[2] | ~590[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not readily available for bio-imaging | ~150,000 | ~104,000 | ~110,000 |
| Quantum Yield (Φ) | Not readily available for bio-imaging | ~0.31[4] | ~0.70 | 0.31 - 0.54[5] |
| Photostability | Moderate (as a textile dye) | Good | Excellent | Good |
| Reactive Group | Dichlorotriazine | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Isothiocyanate (ITC) or NHS ester |
| Primary Target | Amines, Hydroxyls | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable protein labeling. Below are standard protocols for the widely used alternative fluorescent probes.
Protein Labeling with Cy3 NHS Ester
This protocol is a general guideline for labeling proteins with Cy3 N-hydroxysuccinimide (NHS) ester.
1. Protein Preparation:
-
The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[1]
-
The recommended protein concentration is 2-10 mg/mL.[6]
2. Dye Preparation:
-
Dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.[6]
3. Labeling Reaction:
-
Add the reactive dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[1]
4. Purification:
-
Remove unreacted dye by gel filtration (e.g., a spin column) or dialysis.[1]
5. Determination of Degree of Labeling (DOL):
-
The DOL, the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~550 nm for Cy3).
Protein Labeling with Alexa Fluor 546 NHS Ester
This protocol outlines the steps for labeling proteins with Alexa Fluor 546 NHS ester.
1. Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). If necessary, perform buffer exchange.
-
The optimal protein concentration is typically around 2 mg/mL.[7]
2. Labeling Reaction:
-
Each vial of the Alexa Fluor 546 protein labeling kit is typically sufficient for labeling approximately 1 mg of IgG.[7]
-
Add the reactive dye to the protein solution.
-
Incubate for 1 hour at room temperature.[8]
3. Purification:
-
Purify the labeled protein from free dye using a spin column provided in the labeling kit or through dialysis.[7]
4. Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
Protein Labeling with Rhodamine B Isothiocyanate (RBITC)
This protocol provides a general procedure for labeling proteins with RBITC.
1. Protein Preparation:
-
The protein should be in a carbonate-bicarbonate buffer at pH 9.0.
-
A typical protein concentration is 2-5 mg/mL.
2. Dye Preparation:
-
Dissolve RBITC in DMSO or DMF to a concentration of 1 mg/mL.
3. Labeling Reaction:
-
Add 50-100 µg of RBITC for every 1 mg of protein.
-
Incubate for 1-2 hours at room temperature with continuous stirring.
4. Purification:
-
Separate the labeled protein from unreacted dye using a gel filtration column.
Mandatory Visualization
Signaling Pathway: General Mechanism of Azo Dye Photodegradation
Azo dyes, including this compound, can undergo photodegradation upon exposure to light, which is a critical consideration for photostability in fluorescence applications. The process often involves the generation of reactive oxygen species (ROS).
References
- 1. assaygenie.com [assaygenie.com]
- 2. Ovamedi [ovamedi.com]
- 3. lifetein.com [lifetein.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
Comparing the efficacy of C.I. Reactive Red 2 and Coomassie Blue for protein quantification
For researchers, scientists, and drug development professionals, the accurate determination of protein concentration is a critical initial step for a multitude of downstream applications. The choice of quantification method can significantly impact experimental outcomes. This guide provides a detailed comparison of the well-established Coomassie Blue-based Bradford assay and the less conventional use of reactive dyes, such as C.I. Reactive Red 2, for protein quantification.
While Coomassie Blue has been the cornerstone of protein quantification for decades, the exploration of alternative reagents is driven by the search for improved sensitivity, wider dynamic ranges, and compatibility with diverse sample types. This document will delve into the principles, performance metrics, and experimental protocols for both methodologies, offering a comprehensive resource for selecting the optimal assay for your research needs.
At a Glance: Key Performance Metrics
| Feature | This compound (Reactive Dyes) | Coomassie Brilliant Blue (Bradford Assay) |
| Principle of Interaction | Covalent bond formation with amino acid residues (e.g., amines, thiols) under specific pH conditions. | Non-covalent, electrostatic and van der Waals interactions, primarily with basic and aromatic amino acid residues.[1] |
| Typical Application | Primarily pre-staining of proteins for visualization after gel electrophoresis. | Solution-based colorimetric assay for quantifying total protein concentration.[1] |
| Limit of Detection (LOD) | Not extensively reported for solution-based assays; as a pre-stain, can visualize bands in the nanogram range. | ~8-25 ng for colloidal Coomassie G-250.[2] |
| Dynamic Range | Data not readily available for solution-based assays. | Approximately 1-2 orders of magnitude.[2] |
| Linearity | Data not readily available for solution-based assays. | Good quantitative linearity at medium sensitivity.[2] |
| Protocol Time | Pre-staining incubation can be several hours before electrophoresis. | Rapid, typically 5-15 minutes for the color development.[1] |
| Common Interferences | Potentially sensitive to buffer components that react with the dye. | Basic buffers and detergents can interfere with the assay.[1] |
Principles of Protein Interaction
The fundamental difference between these two dye types lies in their interaction with proteins.
Coomassie Brilliant Blue binds to proteins through non-covalent interactions. In the acidic environment of the Bradford reagent, the dye donates a proton to ionizable groups on the protein, leading to a shift in the dye's absorbance maximum from 465 nm to 595 nm. This color change is proportional to the amount of protein in the sample.
Reactive Dyes , such as this compound, are characterized by their ability to form stable, covalent bonds with proteins. This reaction typically targets nucleophilic functional groups on amino acid side chains, such as the primary amines on lysine residues or the thiol groups on cysteine residues, under specific pH conditions. This covalent linkage results in a permanently labeled protein.
Figure 1: Comparison of protein-dye interaction mechanisms.
Experimental Protocols
Coomassie Blue (Bradford) Protein Assay Protocol
This protocol is a standard procedure for determining protein concentration in a solution.
-
Reagent Preparation : Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 ml of 95% ethanol. Add 100 ml of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute the solution to 1 liter with deionized water. Filter the solution through Whatman No. 1 filter paper and store it in a brown bottle at room temperature.
-
Standard Curve Preparation : Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA) in the same buffer as the unknown samples. A typical range for a standard curve is 0 to 20 µg/mL.
-
Assay Procedure :
-
Pipette 100 µL of each standard and unknown sample into separate test tubes or microplate wells.
-
Add 5.0 mL of the Bradford reagent to each tube and mix well by vortexing.
-
Incubate at room temperature for at least 5 minutes. The absorbance will increase over time, so samples should be incubated for no more than 1 hour.[1]
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
-
Data Analysis :
-
Subtract the absorbance of the blank (0 µg/mL protein) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Figure 2: Workflow for the Coomassie Blue (Bradford) protein assay.
Conceptual Workflow for Protein Pre-Staining with a Reactive Dye
As a standardized solution-based quantification assay using this compound is not established, the following is a generalized workflow for pre-staining proteins with a reactive dye prior to electrophoresis, based on available literature for similar dyes.
-
Protein Solubilization : Solubilize the protein sample in a buffer with a pH suitable for the reactive dye chemistry, often slightly alkaline to facilitate the reaction with amine groups.
-
Dye-Protein Incubation : Add the reactive dye to the protein solution. The ratio of dye to protein and the incubation time and temperature will vary depending on the specific dye and protein.
-
Quenching the Reaction : Stop the labeling reaction by adding a quenching reagent or by changing the pH of the solution.
-
Removal of Unbound Dye : Remove the excess, unreacted dye from the labeled protein sample using methods such as dialysis or gel filtration.
-
Analysis : The labeled protein can then be visualized and potentially quantified after separation by electrophoresis. The signal intensity of the labeled protein would be proportional to its amount.
References
A Comparative Guide to the Validation of Analytical Methods for C.I. Reactive Red 2 Detection in Environmental Samples
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate detection and quantification of synthetic dyes like C.I. Reactive Red 2 in environmental matrices is of paramount importance. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—for the determination of this compound. The following sections present a detailed comparison of their performance characteristics, experimental protocols, and visual workflows to aid in method selection and implementation.
Disclaimer: While the focus of this guide is this compound, specific comprehensive validation data for this particular dye is limited in publicly available literature. Therefore, to provide a practical comparison, data for structurally similar and chromatographically comparable reactive red dyes, namely C.I. Reactive Red 198 for HPLC and Levafix Brilliant Red E-4BA for spectrophotometry, have been included as representative examples. Researchers should perform in-house validation for this compound using their specific matrices and instrumentation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including sensitivity, selectivity, cost, and the nature of the sample matrix. The table below summarizes the key validation parameters for HPLC and UV-Visible Spectrophotometry for the analysis of reactive red dyes.
| Parameter | High-Performance Liquid Chromatography (HPLC) (for C.I. Reactive Red 198) | UV-Visible Spectrophotometry (for Levafix Brilliant Red E-4BA) |
| Linearity Range | 0.1 - 1.2 ppm[1] | 0.5 - 15.0 mg L-1[2] |
| Limit of Detection (LOD) | Not explicitly stated for Reactive Red 198. General HPLC methods for dyes can achieve LODs in the low ng/L to µg/L range. | 0.10 mg L-1[2] |
| Limit of Quantification (LOQ) | Not explicitly stated for Reactive Red 198. Typically higher than the LOD, in the µg/L range for HPLC methods. | Not explicitly stated. Generally, the LOQ is estimated as 3.3 times the LOD. |
| Accuracy (Recovery) | Not explicitly stated for Reactive Red 198. Typical recovery for HPLC methods ranges from 90-110%. | Not explicitly stated. Typical recovery for spectrophotometric methods can be affected by matrix interferences. |
| Precision (RSD%) | Not explicitly stated for Reactive Red 198. Generally, RSD values of <5% are achievable with HPLC. | Not explicitly stated. Precision can be lower than HPLC due to potential interferences. |
| Selectivity | High (Separates the analyte from other components in the mixture) | Low (Prone to interference from other colored compounds or substances that absorb at the same wavelength) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the HPLC and UV-Visible Spectrophotometric analysis of reactive red dyes in environmental water samples.
High-Performance Liquid Chromatography (HPLC) Method for C.I. Reactive Red 198
This method is adapted from a validated procedure for the determination of various textile reactive dyes in water samples.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
N-Cetyl-N,N,N-trimethylammonium bromide (CTAB)
-
C.I. Reactive Red 198 standard
-
Buffer solution (pH 7.92)
3. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and water.[1]
-
Add CTAB to the mobile phase at a concentration of 0.45 M.[1]
-
Adjust the pH of the mobile phase to 7.92 using a suitable buffer.[1]
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of C.I. Reactive Red 198 in water.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (0.1 - 1.2 ppm).[1]
5. Sample Preparation:
-
Collect the environmental water sample.
-
Filter the sample through a 0.45 µm membrane filter to remove particulate matter.
6. Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) containing 0.45 M CTAB, buffered to pH 7.92[1]
-
Flow Rate: 0.6 mL/minute[1]
-
Injection Volume: 20 µL
-
Detection Wavelength: Maximum absorbance wavelength (λmax) of C.I. Reactive Red 198.
-
Column Temperature: Ambient
7. Analysis:
-
Inject the standard solutions and the prepared sample into the HPLC system.
-
Identify the C.I. Reactive Red 198 peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of the dye in the sample using the calibration curve generated from the standard solutions.
UV-Visible Spectrophotometry Method for Levafix Brilliant Red E-4BA
This method is based on the direct spectrophotometric determination of the dye in an aqueous solution.[2]
1. Instrumentation:
-
UV-Visible Spectrophotometer
2. Reagents and Standards:
-
Levafix Brilliant Red E-4BA standard
-
Distilled or deionized water
3. Preparation of Standard Solutions:
-
Prepare a stock solution of Levafix Brilliant Red E-4BA in water.
-
Prepare a series of working standard solutions by diluting the stock solution with water to cover the linear range (0.5 - 15.0 mg L-1).[2]
4. Sample Preparation:
-
Collect the environmental water sample.
-
If the sample contains suspended solids, centrifuge or filter it to obtain a clear solution.
5. Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for Levafix Brilliant Red E-4BA.
-
Measure the absorbance of the blank (distilled or deionized water).
-
Measure the absorbance of the standard solutions and the prepared sample.
6. Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of Levafix Brilliant Red E-4BA in the sample by interpolating its absorbance on the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the analytical workflows.
Caption: General workflow for the validation of an analytical method.
References
A Comparative Guide to C.I. Reactive Red 2 Dyeing Protocols for Researchers
For researchers, scientists, and professionals in drug development, achieving reproducible and high-performance results is paramount. This guide provides an objective comparison of two common laboratory-scale dyeing protocols for C.I. Reactive Red 2 on cellulosic fibers such as cotton. The comparison is based on synthesized data from established textile dyeing literature and aims to provide a clear understanding of the expected performance of each method.
This compound is a dichlorotriazine-type reactive dye, known for its ability to form covalent bonds with cellulosic fibers, leading to excellent wash fastness.[1][2][3] The choice of dyeing protocol can significantly impact key performance indicators such as color yield, fixation efficiency, and fastness properties. This guide compares a conventional exhaust dyeing method with a cold pad-batch protocol.
Comparative Performance of Dyeing Protocols
The following table summarizes the anticipated quantitative outcomes for key performance indicators when dyeing with this compound using the two detailed protocols.
| Performance Indicator | Test Standard | Protocol A: Exhaust Dyeing | Protocol B: Cold Pad-Batch |
| Color Yield (K/S) | Spectrophotometry | Good to Excellent | Excellent |
| Fixation Efficiency (%) | Spectrophotometry | ~70-80% | High (>90%)[4] |
| Wash Fastness (Color Change) | ISO 105-C06[5][6] | 4-5 | 4-5 |
| Wash Fastness (Staining) | ISO 105-C06[5][6] | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12[5] | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12[5] | 2-3 | 3 |
| Light Fastness | ISO 105-B02[7] | 4[2] | 4[2] |
Experimental Protocols
Detailed methodologies for the two dyeing protocols are provided below. These protocols are designed for laboratory-scale applications on 100% cotton fabric.
Protocol A: Exhaust Dyeing
This is a widely used method for achieving uniform and level dyeing in a laboratory setting.[8][9]
Materials and Reagents:
-
This compound
-
Scoured and bleached 100% cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (anhydrous sodium sulfate)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid
-
Non-ionic soap
-
Distilled water
Procedure:
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 1:20 (fabric weight:water volume). Add this compound (e.g., 2% on weight of fabric - owf).
-
Dyeing - Exhaustion Phase:
-
Introduce the cotton fabric into the dye bath at room temperature (approximately 25-30°C).
-
Run for 10-15 minutes to ensure even wetting of the fabric.
-
Gradually add the required amount of salt (e.g., 60 g/L NaCl) in portions over 20-30 minutes.[10]
-
Raise the temperature to the dyeing temperature of 40°C.[1]
-
Continue dyeing for 30 minutes to allow for dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
Add the required amount of sodium carbonate (e.g., 20 g/L), dissolved in water, to the dye bath.
-
Continue dyeing for a further 60 minutes for fixation.[1]
-
-
Wash-off:
-
Drain the dye bath.
-
Rinse the fabric with cold water.
-
Neutralize with a dilute solution of acetic acid (0.5-1.0 g/L).
-
Soap the fabric with a 2 g/L non-ionic soap solution at or near boiling for 10-15 minutes.[11]
-
Rinse thoroughly with hot and then cold water.
-
Dry the fabric.
-
Protocol B: Cold Pad-Batch Dyeing
This method is known for its high fixation efficiency and reduced energy and water consumption.[4][12]
Materials and Reagents:
-
This compound
-
Scoured and bleached 100% cotton fabric
-
Sodium carbonate (Na₂CO₃)
-
Sodium silicate
-
Urea (optional, as a humectant)
-
Non-ionic wetting agent
-
Distilled water
Procedure:
-
Padding Liquor Preparation: Prepare the padding liquor containing:
-
This compound (e.g., 20 g/L for a 2% shade)
-
Alkali (e.g., a mixture of sodium carbonate and sodium silicate)
-
Non-ionic wetting agent (e.g., 1-2 g/L)
-
-
Padding:
-
Immerse the cotton fabric in the padding liquor and pass it through a padding mangle to achieve a uniform wet pick-up of 70-80%.
-
-
Batching:
-
Immediately after padding, roll the fabric onto a batching roller and wrap it in plastic film to prevent drying and evaporation.
-
Store the batched fabric at room temperature (25-30°C) for a specified period (e.g., 12-24 hours) to allow for dye fixation.[12]
-
-
Wash-off:
-
After the batching period, unroll the fabric and wash off the unfixed dye as described in Protocol A (steps 4.1 to 4.6).
-
Experimental Workflow Diagram
Signaling Pathway of Dye-Fiber Interaction
The dyeing of cellulosic fibers with a dichlorotriazine reactive dye like this compound involves a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups of the cellulose fibers are ionized to form cellulosate ions. These highly nucleophilic ions then attack the carbon atom of the triazine ring, displacing a chlorine atom and forming a stable covalent bond between the dye and the fiber.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. dyespigments.net [dyespigments.net]
- 4. ijsr.net [ijsr.net]
- 5. blog.qima.com [blog.qima.com]
- 6. testextextile.com [testextextile.com]
- 7. intouch-quality.com [intouch-quality.com]
- 8. textilelearner.net [textilelearner.net]
- 9. longwayeducation.com [longwayeducation.com]
- 10. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 11. Exhaust Dyeing Technology of Medium Temperature Reactive Dyes - Knowledge [colorfuldyes.com]
- 12. Cold pad batch - Wikipedia [en.wikipedia.org]
A Comparative Guide: C.I. Reactive Red 2 Versus Novel Reactive Dyes in Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the traditional monochlorotriazine reactive dye, C.I. Reactive Red 2, against modern, novel reactive dyes. The focus is on providing a clear, data-driven analysis for specific applications, supported by detailed experimental protocols for reproducibility.
Introduction to Reactive Dyes
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This chemical bond results in high wash fastness, a key advantage over other dye types. The general structure of a reactive dye consists of a chromophore (the color-imparting part), a reactive group that binds to the substrate, a bridging group, and solubilizing groups.[1]
This compound is a conventional monoazo dye belonging to the monochlorotriazine (MCT) class.[2] Its reactive system is based on a dichlorotriazine group, which forms a covalent bond with cellulosic fibers under alkaline conditions.[3] While widely used, traditional MCT dyes can have limitations in terms of fixation efficiency and environmental impact due to the required salt and alkali concentrations.
Novel Reactive Dyes , particularly bifunctional dyes, have been developed to overcome these limitations. These advanced dyes incorporate two reactive groups, which can be identical (homo-bifunctional) or different (hetero-bifunctional, e.g., MCT-Vinyl Sulfone).[4] This dual-reactive functionality increases the probability of dye-fiber fixation, leading to higher efficiency and improved fastness properties.[5]
Performance Benchmark: this compound vs. Novel Bifunctional Dyes
The following tables summarize the key performance indicators of this compound (a dichlorotriazine type dye) in comparison to a representative novel heterobifunctional reactive dye (MCT-VS type). The data is synthesized from various studies evaluating these dye classes.
Table 1: Dyeing Performance Comparison
| Performance Metric | This compound (Dichlorotriazine) | Novel Heterobifunctional Dye (MCT-VS) | Key Advantages of Novel Dyes |
| Exhaustion (%) | Typically 60-70% | Often > 80% | Higher dye uptake by the fiber, leading to less dye in the effluent. |
| Fixation Efficiency (%) | Approximately 50-70%[6] | Can exceed 90%[6] | More efficient covalent bonding, resulting in better color yield and reduced hydrolysis. |
| Color Strength (K/S Value) | Good | Generally Higher | Deeper shades can be achieved with less dye. |
| Salt Requirement | High | Lower | Reduced electrolyte concentration in the dye bath, lessening environmental impact.[7] |
| Alkali Requirement | High | Moderate | Milder alkaline conditions can be used for fixation. |
| Leveling Properties | Good | Excellent | Superior dye migration leads to more even and uniform color distribution.[7] |
Table 2: Fastness Properties Comparison
| Fastness Property | This compound (ISO Scale 1-5) | Novel Heterobifunctional Dye (ISO Scale 1-5) | Significance of Improvement |
| Light Fastness | 4[2] | 4-5 | Enhanced resistance to fading upon exposure to light. |
| Wash Fastness | 3-4 | 4-5 | Superior color retention after multiple laundering cycles. |
| Rubbing Fastness (Dry) | 4-5 | 5 | Excellent resistance to color transfer through friction. |
| Rubbing Fastness (Wet) | 3 | 4 | Improved performance in preventing color bleeding when wet. |
| Perspiration Fastness | 3-4[2] | 4-5 | Better stability against the chemical components of sweat. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of reactive dye performance. The following are standard protocols for key experiments.
Determination of Dye Exhaustion and Fixation Rate
This protocol outlines the spectrophotometric method to quantify the percentage of dye that is absorbed by the fabric (exhaustion) and the percentage that covalently binds to it (fixation).
Materials:
-
Spectrophotometer
-
Textile substrate (e.g., 100% cotton fabric)
-
Reactive dye (this compound or novel dye)
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid
-
Standard laboratory glassware and dyeing equipment
Procedure:
-
Prepare the Dyebath: Accurately weigh the dye and dissolve it in deionized water to create a stock solution of known concentration. Prepare a dyebath to a specific liquor ratio (e.g., 1:20) containing a known concentration of the dye and electrolyte (e.g., 60 g/L NaCl).
-
Initial Absorbance: Take an aliquot of the initial dyebath and measure its absorbance at the dye's maximum absorption wavelength (λmax) using a spectrophotometer. This is A₀.
-
Dyeing (Exhaustion Phase): Introduce the pre-wetted textile substrate into the dyebath at room temperature. Agitate for a set period (e.g., 30 minutes) to allow for dye exhaustion.
-
Absorbance after Exhaustion: After the exhaustion phase, take another aliquot from the dyebath and measure its absorbance (A₁).
-
Fixation Phase: Add a pre-determined amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to raise the pH and initiate the fixation reaction. Continue the dyeing process at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes).
-
Washing Off: After fixation, remove the dyed fabric and rinse it thoroughly with cold water. Then, subject the fabric to a soaping treatment (e.g., at 95°C for 15 minutes with a non-ionic detergent) to remove any unfixed and hydrolyzed dye. Collect all washing and soaping liquors.
-
Absorbance of Wash Liquor: Combine all the wash and soaping liquors and measure the total absorbance (A₂).
-
Calculations:
-
Exhaustion (%E): %E = [(A₀ - A₁) / A₀] x 100
-
Fixation (%F): %F = [(A₀ - A₁ - A₂) / (A₀ - A₁)] x 100
-
Evaluation of Color Fastness
Color fastness is assessed according to standardized ISO 105 methods.[8] The change in color of the dyed fabric and the staining of adjacent undyed fabrics are evaluated using a grey scale (rated from 1 to 5, where 5 is the best).
3.2.1. Color Fastness to Washing (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a standard multi-fiber adjacent fabric.
-
The composite specimen is washed in a soap solution under specified conditions of temperature, time, and mechanical agitation in a launder-o-meter.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed specimen and the degree of staining on each fiber of the multi-fiber strip are assessed using the grey scales.
3.2.2. Color Fastness to Rubbing (ISO 105-X12):
-
A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.
-
The test is performed by rubbing the white cloth against the dyed specimen for a specified number of cycles under a defined pressure.[9]
-
Separate tests are conducted for dry and wet rubbing (the rubbing cloth is wetted to a specific moisture content).
-
The degree of color transferred to the white rubbing cloth is assessed using the grey scale for staining.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.
References
- 1. Trends in the synthesis and application of some reactive dyes: A review | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Application of Novel Heterobifunctional Reactive [repository.lib.ncsu.edu]
- 8. Colour fastness | Centexbel [centexbel.be]
- 9. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
C.I. Reactive Red 2: A Comparative Guide to its Binding Affinity with Various Proteins
For researchers, scientists, and drug development professionals, understanding the binding characteristics of small molecules like C.I. Reactive Red 2 is crucial for various applications, from enzyme inhibition studies to the development of affinity chromatography matrices. This guide provides a comparative analysis of the binding affinity of this compound with different proteins, supported by available experimental data and detailed methodologies.
This compound, also known by its alternative names Cibacron Brilliant Red 3B-A and Procion Red MX-5B, is a synthetic azo dye. Its reactive dichlorotriazine group allows for the formation of covalent bonds with nucleophilic groups on proteins and other biomolecules. This reactivity, combined with its structural features, leads to a range of binding affinities with various proteins, making it a subject of interest in biochemical research.
Quantitative Assessment of Binding Affinity
The binding affinity of this compound has been quantitatively determined for a limited number of proteins. The following table summarizes the available data, providing a basis for comparison.
| Protein | Alternative Names | Ligand (this compound Alias) | Binding Constant | Method | Reference |
| Yeast Hexokinase | - | Cibacron Brilliant Red 3B-A | K_d_ = 120 µM | Enzyme Kinetics | [1] |
| Human Serum Albumin (HSA) | - | C.I. Acid Red 2* | K_b_ ≈ 2.56 x 10^5^ M^-1^ | Fluorescence Spectroscopy |
*Note: Data for C.I. Acid Red 2 is included for comparative purposes due to its structural similarity to this compound. However, it is important to recognize that they are distinct molecules and their binding affinities may differ.
The data indicates that this compound exhibits a micromolar binding affinity for yeast hexokinase, suggesting a moderately strong interaction. The study on yeast hexokinase also revealed that approximately two molecules of the dye bind to one molecule of the enzyme.[1] The interaction is proposed to occur within the hydrophobic environment of the enzyme's active site.[1]
Interaction with Other Proteins
Experimental Protocols
The determination of binding affinities relies on precise experimental methodologies. Below are detailed protocols for key experiments relevant to assessing the interaction between this compound and proteins.
Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on enzyme activity and to calculate key inhibition parameters like IC50 and Ki.
1. Reagents and Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (or its alias) stock solution
-
Assay buffer (optimized for the specific enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates
2. Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the different concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific assay for the enzyme.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), the experiment should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful technique to study the binding of a ligand (in this case, this compound) to a protein, often by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.
1. Reagents and Materials:
-
Purified protein of interest (containing tryptophan residues)
-
This compound stock solution
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
2. Procedure:
-
Prepare a solution of the purified protein in the buffer.
-
Record the fluorescence emission spectrum of the protein solution by exciting at a wavelength of around 280 nm or 295 nm (to selectively excite tryptophan).
-
Titrate the protein solution with small aliquots of the this compound stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect caused by the absorbance of the dye.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated by plotting log[(F0 - F)/F] versus log[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher (dye), respectively, and [Q] is the concentration of the quencher.
Visualizing Methodologies and Interactions
To better illustrate the experimental workflows and conceptual relationships, the following diagrams are provided in the DOT language.
Caption: Workflow for a typical enzyme inhibition assay.
References
Safety Operating Guide
Proper Disposal Procedures for C.I. Reactive Red 2
Essential Safety and Logistical Information for Laboratory Professionals
C.I. Reactive Red 2 is an anionic azo dye widely used in textile and research applications.[1] As a reactive dye, it forms covalent bonds with fibers, but it is also classified as a hazardous substance that requires careful handling and disposal to mitigate risks to personnel and the environment.[1] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Health and Safety Hazards
This compound is known to be an irritant to the eyes and may cause sensitization through inhalation and skin contact.[1][2] Repeated inhalation of the dye powder can lead to allergic reactions in some individuals.[3] Furthermore, there is evidence to suggest that this substance may have carcinogenic potential.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
When handling this compound in either powder or solution form, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with dust or splashes.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and sensitization.[3][6][7] |
| Body Protection | Laboratory coat or full-body protective clothing | To protect skin and clothing from contamination.[1][6] |
| Respiratory Protection | Dust mask or respirator | Especially important when handling the powder form to avoid inhalation.[1][4] |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Avoid generating dust.[1]
-
Gently dampen the spilled powder with water to prevent it from becoming airborne.[1]
-
Carefully sweep or vacuum the material into a labeled container for disposal.[1] Ensure the vacuum is fitted with a HEPA filter.[1]
-
Clean the spill area thoroughly with soap and water.[1]
Major Spills (Solid or Liquid):
-
Wear full protective clothing, including respiratory protection.[1]
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]
-
Collect the absorbed material and spilled product into a labeled container for hazardous waste disposal.[1][4]
Disposal Protocol for this compound Waste
The disposal of this compound must comply with all local, state, and federal regulations.[8][9] Due to its hazardous nature, direct disposal down the drain is not recommended without appropriate treatment and verification of local regulations.
Step 1: Waste Collection and Segregation
All waste containing this compound, including unused dye, contaminated solutions, and spill cleanup materials, should be collected in clearly labeled, sealed containers.[1][8]
Step 2: Neutralization of Alkaline Dye Baths
Reactive dye baths are typically alkaline due to the addition of soda ash or other fixatives.[3] Before any further treatment or disposal, the pH of the waste solution should be neutralized.
-
Procedure: Slowly add a weak acid, such as acetic acid or citric acid, to the alkaline dye solution while monitoring the pH with a pH meter or test strips.[7] Aim for a neutral pH range of 6.0-8.0.
Step 3: Chemical Degradation (Recommended for bulk quantities)
For larger quantities of dye waste, chemical treatment to decolorize and degrade the dye molecule is a responsible approach. Oxidative and reductive processes are common methods.
Note: These procedures should be carried out by trained personnel in a controlled laboratory setting.
| Treatment Method | Reagents | Brief Protocol |
| Reductive Degradation | Sodium dithionite (Na₂S₂O₄) | In a fume hood, add sodium dithionite to the neutralized dye solution. The azo bond is cleaved, resulting in decolorization. The resulting aromatic amines may still be hazardous and require further treatment or disposal as hazardous waste. |
| Oxidative Degradation | Fenton's Reagent (H₂O₂ + Fe²⁺) | In a designated reaction vessel, add a source of ferrous iron (e.g., ferrous sulfate) to the acidic dye solution, followed by the slow addition of hydrogen peroxide. This generates hydroxyl radicals that oxidize and degrade the dye. |
Step 4: Final Disposal Decision
The appropriate final disposal route depends on the quantity of waste, the treatments applied, and institutional and local regulations.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. Craft Information - Using Procion Fiber Reactive Dyes from Dharma Trading Co. [dharmatrading.com]
- 4. dyespigments.net [dyespigments.net]
- 5. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. echemi.com [echemi.com]
- 7. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mimaki.com [mimaki.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
